9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid
Description
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Properties
IUPAC Name |
(1R,2S,6R,7R,12R)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFJWCHEFCJDC-AXDKOMKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12CC[C@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid natural sources
An In-Depth Technical Guide on the Natural Sources of 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a naturally occurring abietane diterpenoid endowed with a unique endoperoxide bridge, a structural feature that confers significant biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic origins, detailed methodologies for its extraction and isolation, and a summary of its pharmacological potential. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding for future research and application.
Introduction: The Significance of an Endoperoxide-Containing Diterpenoid
This compound, a C20 diterpenoid, stands out due to its distinctive epidioxy linkage between the C9 and C13 positions of the abietane skeleton.[1] This endoperoxide bridge is a relatively rare and highly reactive functional group in natural products, often associated with potent biological effects.[2][3] The abietane framework itself is a common scaffold among diterpenoids found extensively in higher plants, particularly conifers.[4] The combination of the abietane core with the endoperoxide moiety makes this compound a molecule of considerable interest for its potential therapeutic applications, including anti-inflammatory and antitumor-promoting activities.[1][5] Understanding its natural distribution is the first crucial step in harnessing its potential.
Natural Provenance: A Survey of Botanical Sources
This compound has been isolated from a variety of plant species, predominantly within the Pinaceae and Podocarpaceae families. Its presence is often localized in specific tissues, such as the heartwood, needles, or bark, suggesting a role in the plant's defense mechanisms.
| Plant Species | Family | Plant Part | Reference |
| Podocarpus macrophyllus | Podocarpaceae | Heartwood | [1] |
| Pinus densiflora (Red Pine) | Pinaceae | Needles | [1][6] |
| Picea glehni | Pinaceae | Stem Bark | [5] |
| Abies holophylla | Pinaceae | Trunk | [5][6] |
| Carpesium abrotanoides | Asteraceae | Rhizomes | [7] |
| Abies maroccana | Pinaceae | Not specified | [2] |
| Cedrus atlantica | Pinaceae | Cones | [2] |
The occurrence of this endoperoxide across different genera of conifers highlights a potentially conserved biosynthetic pathway.[8] Its presence in the Asteraceae family, as seen in Carpesium abrotanoides, suggests a broader distribution than initially presumed and warrants further investigation into other plant families.[7]
Biosynthesis: A Hypothetical Pathway to an Endoperoxide
The biosynthesis of abietane diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[9][10] The formation of GGPP occurs through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[1][9] In species of the Pinaceae family, the MEP pathway is the predominant route for GGPP synthesis.[1]
The proposed biosynthetic pathway for this compound can be conceptualized in the following stages:
-
Cyclization: GGPP undergoes a series of cyclizations catalyzed by diterpene synthases to form the tricyclic abietane skeleton.
-
Oxidation: The abietane core is then subjected to a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs) and other enzymes to introduce hydroxyl and carboxyl groups.
-
Endoperoxide Formation: The final and most critical step is the formation of the 9alpha,13alpha-epidioxy bridge. This is hypothesized to occur via a photooxidative [4+2] cycloaddition of singlet oxygen with a conjugated diene precursor, such as abietic acid, or through an enzyme-mediated process. The precise enzymatic machinery responsible for this transformation in vivo is yet to be fully elucidated.
Sources
- 1. Buy 9,13-Epidioxy-8(14)-abieten-18-oic acid [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Aromatic abietane diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling [frontiersin.org]
A Technical Guide to the Biosynthesis of Abietane Diterpenoids in Pinaceae
Abstract: The Pinaceae family, encompassing pines, spruces, and firs, has evolved a sophisticated chemical defense system centered on oleoresin. A principal component of this resin is a class of C-20 cyclic compounds known as abietane diterpenoids, which serve as potent deterrents to herbivores and pathogens. Beyond their ecological role, these molecules exhibit a range of pharmaceutically relevant bioactivities, including anti-inflammatory and antimicrobial properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of abietane diterpenoids in conifers. We will dissect the enzymatic machinery, from the initial cyclization of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), by diterpene synthases (diTPSs) to the subsequent oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) that yield the final resin acids. Furthermore, this guide details the regulatory networks governing this pathway and presents validated experimental protocols for the extraction, analysis, and functional characterization of the key enzymes involved. This document is intended for researchers in plant biochemistry, natural product chemistry, and drug development seeking a comprehensive understanding of this vital metabolic pathway.
The Central Role of Abietane Diterpenoids in Conifer Defense
Oleoresin: The Chemical Shield of Pinaceae
Conifers produce oleoresin, a complex mixture of terpenoids, as both a constitutive and inducible defense mechanism.[1] This viscous secretion acts as a physical barrier to seal wounds and trap invading insects, while its chemical constituents are toxic or deterrent to a wide range of organisms.[1] Oleoresin is broadly composed of volatile monoterpenes and sesquiterpenes, which act as solvents and toxins, and the non-volatile diterpenoid resin acids, which crystallize upon exposure to air, forming a hardened seal. Abietane-type diterpenoids are the dominant resin acids in many conifer species.[2]
Abietane Diterpenoids: Structure and Function
Abietane diterpenoids are characterized by a tricyclic hydrocarbon skeleton. The most abundant among these are resin acids like abietic acid, dehydroabietic acid, levopimaric acid, and palustric acid.[2][3][4] These molecules are derived from a common precursor, abietadiene, through a series of specific chemical modifications.[2] Their primary function in the tree is defense, but their biological activities have also made them a focus of pharmacological research.[5][6]
The Core Biosynthetic Pathway: A Two-Module System
The biosynthesis of abietane diterpenoids is a modular process, beginning with the universal C5 building blocks of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[6][7] In plants, these precursors are synthesized in the plastids via the 2-methyl-D-erythritol-4-phosphate (MEP) pathway.
Module 1: Formation of the Abietane Skeleton
The commitment to diterpenoid synthesis begins with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from three molecules of IPP and one molecule of DMAPP.[6][8][9] The crucial cyclization of the linear GGPP molecule into the complex tricyclic abietane skeleton is the pathway's defining step.
In conifers, this transformation is catalyzed by a bifunctional diterpene synthase (diTPS), often referred to as abietadiene synthase.[8] This enzyme possesses two distinct active sites to perform a sequential, two-step reaction:
-
Class II diTPS Activity: The first active site protonates the terminal double bond of GGPP, initiating a cyclization cascade that forms the bicyclic intermediate, (+)-copalyl diphosphate [(+)-CPP], which remains bound to the enzyme.[8]
-
Class I diTPS Activity: The (+)-CPP intermediate is then channeled to the second active site. Here, the diphosphate moiety is eliminated, generating a carbocation that undergoes further cyclization and rearrangement to produce the final tricyclic olefin, primarily (-)-abieta-7(8),13(14)-diene.[2]
Caption: Core biosynthetic pathway of abietane diterpenoids in Pinaceae.
Module 2: The Oxidation Cascade
The abietadiene hydrocarbon scaffold is not the final defensive product. It must undergo a series of oxidative modifications to become a resin acid. This "decoration" is primarily carried out by a specific family of cytochrome P450 monooxygenases (CYPs).[8][10] In conifers, members of the CYP720B subfamily are crucial for this process.[10] These enzymes catalyze the sequential oxidation of a specific methyl group on the abietadiene ring (the C18 position) into a carboxylic acid, which is the defining feature of abietic acid and related compounds.[2][11]
Regulation of Abietane Biosynthesis
The production of abietane diterpenoids is tightly regulated and highly responsive to environmental cues. While a basal level of production is maintained (constitutive defense), a rapid and massive upregulation occurs in response to physical wounding or attack by insects and pathogens (inducible defense).[1][2] This induction is controlled at the transcriptional level, involving complex signal transduction cascades.[1] Phytohormones, particularly those from the octadecanoid pathway like methyl jasmonate, as well as ethylene, have been identified as key signaling molecules that trigger the increased expression of diTPS and CYP genes, leading to a surge in oleoresin production.[1][5]
Methodologies for Elucidation and Analysis
Protocol: Extraction and Quantification of Abietane Resin Acids via HPLC
This protocol details a robust method for analyzing major abietane resin acids from conifer tissues, adapted from established procedures.[3][4][12]
Causality: Reversed-phase HPLC is the method of choice due to its ability to separate structurally similar, non-volatile resin acids. Abietanes possess conjugated double bonds, resulting in characteristic UV absorbance maxima that allow for specific detection and quantification without derivatization.[3][12] Multiwavelength detection is employed to optimize the quantification of each compound at its specific absorbance maximum.[12]
Methodology:
-
Tissue Preparation: Collect fresh phloem or stem tissue. Immediately freeze in liquid nitrogen and lyophilize to dryness. Grind the dried tissue to a fine powder.
-
Extraction: Weigh approximately 100 mg of dried powder into a microcentrifuge tube. Add 1.5 mL of methanol. Vortex thoroughly and incubate at room temperature for 1 hour with occasional vortexing.
-
Clarification: Centrifuge the extract at 14,000 x g for 10 minutes.
-
Filtration: Carefully transfer the supernatant to a new tube. Filter through a 0.22 µm syringe filter into an HPLC vial. This step is critical to prevent column blockage.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: Photodiode Array (PDA) or multiwavelength detector, monitoring at 240 nm (for abietic acid), 268 nm, and 282 nm.[12]
-
Quantification: Create standard curves using authentic standards of abietic acid, neoabietic acid, palustric acid, etc. Calculate concentrations in the plant extract based on these curves.
-
Representative Data: The following table shows typical concentrations of abietane acids found in white spruce (Picea glauca) phloem, demonstrating the natural variability.
| Abietane Resin Acid | Average Concentration (mg/g dry weight) | Standard Deviation |
| Abietic Acid | 3.1 | ± 1.6 |
| Neoabietic Acid | 3.1 | ± 2.2 |
| Levopimaric Acid | 2.4 | ± 2.6 |
| Palustric Acid | 2.2 | ± 2.2 |
| Data adapted from Schilling et al.[3] |
Protocol: In Vitro Diterpene Synthase Activity Assay
This assay confirms the function of diTPS enzymes by measuring their ability to convert GGPP into abietadiene.
Causality: This protocol uses a radiolabeled substrate, [³H]-GGPP, allowing for highly sensitive detection of the resulting hydrocarbon product. A two-phase system (aqueous buffer and an organic overlay) is used to trap the volatile, hydrophobic terpene product in the organic layer as it is formed, preventing its loss and simplifying purification.
Caption: Experimental workflow for the in vitro diterpene synthase assay.
Methodology:
-
Enzyme Preparation: Homogenize fresh or frozen conifer tissue in an extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins.[2]
-
Assay Setup: In a glass vial, combine the protein extract with an assay buffer containing a divalent metal ion (e.g., 10 mM MgCl₂). Add the radiolabeled substrate, [1-³H]geranylgeranyl pyrophosphate.[2]
-
Product Trapping: Gently overlay the aqueous reaction mixture with a layer of n-hexane. This organic layer will trap any hydrophobic products formed.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Extraction: Vortex the vial to thoroughly mix the layers and extract all products into the hexane. Separate the hexane layer.
-
Analysis: Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structure of the products and by Radio-GC or liquid scintillation counting to quantify the amount of product formed.
Protocol: Functional Characterization of Genes in Yeast
This method validates the function of a candidate gene (e.g., a putative diTPS or CYP) by expressing it in a microbial host.
Causality: Saccharomyces cerevisiae (yeast) is an ideal host as it does not natively produce diterpenoids but possesses the upstream MVA pathway that can be engineered to produce high levels of GGPP. By introducing the conifer gene, any new products formed can be directly attributed to the activity of that gene's protein product.
Methodology:
-
Strain Engineering: Use a yeast strain engineered for high-flux terpenoid precursor production. This often involves overexpressing key genes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1).
-
Gene Cloning: Clone the full-length coding sequence of the candidate conifer gene (e.g., a putative abietadiene synthase) into a yeast expression vector, typically under the control of a strong, inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the engineered yeast strain with the expression vector.
-
Culture and Induction: Grow the transformed yeast in an appropriate medium. Induce protein expression by adding galactose to the medium.
-
Metabolite Extraction: After a period of induction (e.g., 48-72 hours), extract the metabolites from the yeast culture. For hydrophobic compounds like abietadiene, an organic solvent overlay (e.g., dodecane) can be added directly to the culture to capture the product.
-
Analysis: Analyze the organic extract by GC-MS to identify the products formed, comparing the results to a control strain transformed with an empty vector.
Future Perspectives and Applications
Metabolic Engineering
A thorough understanding of the abietane biosynthetic pathway opens the door to metabolic engineering. By overexpressing rate-limiting enzymes like diTPSs and CYPs, or by regulating transcription factors, it is possible to enhance the production of specific high-value diterpenoids in plants or microbial systems.[5][13][14] This approach holds promise for creating sustainable sources of these complex molecules for industrial and pharmaceutical use.
Drug Discovery
The diverse bioactivities of abietane diterpenoids make them attractive lead compounds for drug development. The elucidation of their biosynthetic pathway allows for the generation of novel derivatives through combinatorial biosynthesis, where enzymes from different organisms are mixed and matched to create "unnatural" natural products with potentially enhanced or novel therapeutic properties.
References
- Title: Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids Source: Google Cloud Search URL
- Title: Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid Source: PubMed URL
- Title: Rapid Analysis of Abietanes in Conifers Source: ResearchGate URL
- Title: Rapid analysis of abietanes in conifers Source: PubMed URL
- Title: A review: biosynthesis of plant-derived labdane-related diterpenoids Source: Google Cloud Search URL
- Title: Biosynthesis and regulation of diterpenoids in medicinal plants Source: Google Cloud Search URL
- Title: Overcoming Metabolic Constraints in the MEP-Pathway Enrich Salvia sclarea Hairy Roots in Therapeutic Abietane Diterpenes Source: MDPI URL
- Title: Abietanes in P. glauca. HPLC analysis of methanol extract (20 μl...
- Title: (PDF)
- Title: Metabolic engineering of terpenoid biosynthesis in plants Source: Google Cloud Search URL
- Title: Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications Source: MDPI URL
- Title: A Cytochrome P450 Involved in the Metabolism of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9 Source: PMC - NIH URL
- Title: Engineering metabolic pathways in plants by multigene transformation Source: The International Journal of Developmental Biology URL
- Title: Terpenoid Metabolic Engineering in Photosynthetic Microorganisms Source: PMC URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid analysis of abietanes in conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]
- 6. A review: biosynthesis of plant-derived labdane-related diterpenoids [cjnmcpu.com]
- 7. Terpenoid Metabolic Engineering in Photosynthetic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. cjnmcpu.com [cjnmcpu.com]
- 11. A Cytochrome P450 Involved in the Metabolism of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Engineering metabolic pathways in plants by multigene transformation | The International Journal of Developmental Biology [ijdb.ehu.eus]
An In-Depth Technical Guide to the Physical Properties of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that a comprehensive grasp of a molecule's physical properties is fundamental to its application in research and development. This guide provides an in-depth analysis of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid, a notable diterpenoid. The structure and content herein are designed to offer not just data, but a deeper understanding of the causality behind the characterization of this compound, ensuring a foundation of scientific integrity and trustworthiness for professionals in the field.
Chemical Identity and Structure
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a diterpenoid belonging to the abietane class. Its chemical structure is characterized by an endoperoxide bridge between carbons 9 and 13, a feature crucial to its biological activity and stereochemical properties.
The molecular identity of this compound is established by the following identifiers:
| Identifier | Value | Source(s) |
| Molecular Formula | C₂₀H₃₀O₄ | [1][2] |
| Molecular Weight | 334.4 g/mol | [1] |
| CAS Number | 116499-73-1 | [1][2][3] |
The structural elucidation of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid was notably detailed in a study published in the Journal of Natural Products, where it was isolated from the stem bark of Picea glehni.[4][5][6] The determination of its complex stereochemistry was achieved through a comprehensive application of spectroscopic techniques, including various nuclear magnetic resonance (NMR) experiments and high-resolution mass spectrometry (HRFABMS).[4][5]
Caption: 2D Chemical Structure of the compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid is provided below. This data is essential for handling, formulation, and experimental design.
| Property | Value | Source(s) |
| Physical State | Powder | [2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2][5] |
| Purity (Commercial) | ≥98% | [7] |
| Storage Conditions | Protect from air and light; refrigerate or freeze (2-8 °C). | [2] |
Computed Properties
Computational models provide valuable estimations of a molecule's physicochemical behavior, which can be instrumental in the early stages of drug development, particularly for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
| Computed Property | Value | Source(s) |
| XLogP3 | 3.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Spectroscopic Data for Structural Characterization
The definitive structure of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid was elucidated through a combination of one- and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry. These techniques provide a detailed "fingerprint" of the molecule, allowing for unambiguous identification and confirmation of its stereochemistry.
While the full, detailed spectral data is contained within specialized publications, the methodologies employed for its characterization are outlined here.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone and stereochemistry of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid were determined using a suite of NMR experiments.[4][5]
-
¹H NMR: This technique provides information on the chemical environment of hydrogen atoms in the molecule, including their connectivity through the analysis of spin-spin coupling.
-
¹³C NMR & DEPT: These methods are used to identify the number of different carbon environments and to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HMQC, HMBC, NOESY): These advanced techniques are crucial for establishing the complete connectivity of the carbon skeleton and for determining the through-space proximity of protons, which is essential for assigning the relative stereochemistry of the molecule.
Mass Spectrometry (MS)
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was utilized to determine the precise molecular weight and elemental composition of the compound.[4][5] This technique is a cornerstone for confirming the molecular formula of a novel compound.
Experimental Protocols: A Conceptual Framework
For researchers aiming to replicate the characterization of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid or similar natural products, the following represents a logical workflow.
Caption: Conceptual workflow for the isolation and characterization of natural products.
Conclusion
The physical properties of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid, as outlined in this guide, provide a critical foundation for its further investigation and potential applications. The methodologies employed in its characterization represent a robust and scientifically validated approach to natural product chemistry. For researchers and developers, a thorough understanding of these properties is paramount for leveraging the full potential of this intriguing diterpenoid.
References
-
Kinouchi, Y., Ohtsu, H., Tokuda, H., Nishino, H., Matsunaga, S., & Tanaka, R. (2000). Potential antitumor-promoting diterpenoids from the stem bark of Picea glehni. Journal of Natural Products, 63(6), 817–820. [Link][4]
-
PubChem. (n.d.). 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. National Center for Biotechnology Information. Retrieved from [Link][1]
-
BioCrick. (n.d.). 9,13-Epidioxy-8(14)-abieten-18-oic acid. Retrieved from [Link][5]
-
PMC. (n.d.). Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth... National Center for Biotechnology Information. Retrieved from [Link][8]
-
Real-Gene Labs. (n.d.). This compound [>98%]. Retrieved from [Link][7]
-
J-GLOBAL. (n.d.). 9α,13-Epidioxyabiet-8(14)-en-18-oic acid methyl ester. Japan Science and Technology Agency. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. Retrieved from [Link][3]
-
PubChem. (n.d.). 8,13-Abietadien-18-oic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | C20H30O4 | CID 46230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemfaces.com [chemfaces.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Potential antitumor-promoting diterpenoids from the stem bark of Picea glehni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. realgenelabs.com [realgenelabs.com]
- 8. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid: Structure Elucidation and Data Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the abietane diterpenoid, 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. This endoperoxide, a class of compounds with significant biological activities, requires precise structural elucidation for further research and development. This document details the key spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Through an in-depth analysis of the spectral data, this guide aims to provide researchers with a foundational understanding of the molecule's structural features and the rationale behind spectroscopic assignments.
Introduction: The Significance of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a naturally occurring abietane diterpenoid. The abietane skeleton is a common motif in natural products and has been the subject of extensive research due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and cytotoxic properties. The presence of the endoperoxide bridge between C-9 and C-13 in 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a key structural feature that imparts unique chemical reactivity and potential therapeutic value. Accurate and thorough spectroscopic analysis is paramount for the unambiguous identification and subsequent investigation of this and related compounds.
This guide will walk through the essential spectroscopic data that defines the structure of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, providing both the data and the expert interpretation necessary for its application in a research setting.
Molecular Structure
The structural formula of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is C₂₀H₃₀O₄, with a molecular weight of 334.4 g/mol [1]. The core of the molecule is a tricyclic abietane system, with a characteristic endoperoxide linkage and a carboxylic acid function at C-18.
Caption: Chemical structure of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid.
Spectroscopic Data and Interpretation
The structural elucidation of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid relies on the synergistic interpretation of data from various spectroscopic techniques. While the complete raw spectral data is not publicly available in the search results, this guide synthesizes the expected signals based on the known structure and data from closely related abietane diterpenoids. The primary reference for the isolation and characterization of this compound is from a study on diterpenoids from the stem bark of Picea glehni.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, the ¹H NMR spectrum is expected to show characteristic signals for the methyl groups, methylene and methine protons of the abietane skeleton, and the olefinic proton.
Table 1: Expected ¹H NMR Chemical Shifts for 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-14 | ~ 6.0 - 6.5 | s | - |
| H-15 | ~ 2.0 - 2.5 | m | - |
| H₃-16 | ~ 1.0 - 1.2 | d | ~ 7.0 |
| H₃-17 | ~ 1.0 - 1.2 | d | ~ 7.0 |
| H₃-19 | ~ 1.2 - 1.4 | s | - |
| H₃-20 | ~ 0.9 - 1.1 | s | - |
| COOH | ~ 10 - 12 | br s | - |
Data is estimated based on typical values for abietane diterpenoids.
Interpretation:
-
Olefinic Proton (H-14): A singlet in the downfield region (around 6.0-6.5 ppm) is characteristic of the isolated proton on the C8-C14 double bond.
-
Methyl Groups: The spectrum will show distinct signals for the four methyl groups. The two singlets correspond to the angular methyl groups at C-19 and C-20. The two doublets are characteristic of the isopropyl group at C-15.
-
Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (10-12 ppm) is indicative of the carboxylic acid proton. This signal is often exchangeable with D₂O.
-
Aliphatic Protons: The remaining methylene and methine protons of the tricyclic system will appear as a complex series of multiplets in the upfield region of the spectrum (typically 1.0-2.5 ppm).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid will show 20 distinct carbon signals.
Table 2: Expected ¹³C NMR Chemical Shifts for 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-4 (C-18) | ~ 180 - 185 |
| C-8 | ~ 130 - 135 |
| C-14 | ~ 125 - 130 |
| C-9 | ~ 80 - 85 |
| C-13 | ~ 75 - 80 |
| C-5 | ~ 50 - 55 |
| C-10 | ~ 35 - 40 |
| C-1 | ~ 30 - 35 |
| C-7 | ~ 30 - 35 |
| C-15 | ~ 25 - 30 |
| C-2 | ~ 20 - 25 |
| C-6 | ~ 20 - 25 |
| C-11 | ~ 20 - 25 |
| C-12 | ~ 20 - 25 |
| C-20 | ~ 15 - 20 |
| C-19 | ~ 15 - 20 |
| C-16 | ~ 15 - 20 |
| C-17 | ~ 15 - 20 |
| C-3 | ~ 35-40 |
| C-18 | ~ 25-30 |
Data is estimated based on typical values for abietane diterpenoids.
Interpretation:
-
Carbonyl Carbon: The signal for the carboxylic acid carbon (C-18) will be the most downfield signal, typically above 180 ppm.
-
Olefinic Carbons: The two sp² hybridized carbons of the double bond (C-8 and C-14) will appear in the region of 125-135 ppm.
-
Carbons Bearing Oxygen: The carbons attached to the endoperoxide bridge (C-9 and C-13) are significantly deshielded and will appear in the 75-85 ppm range.
-
Quaternary Carbons: The spectrum will show signals for the quaternary carbons at C-4 and C-10.
-
Methyl Carbons: The four methyl carbons will appear in the most upfield region of the spectrum (15-30 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Expected Molecular Ion: For 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid (C₂₀H₃₀O₄), the expected exact mass of the molecular ion [M]⁺ would be approximately 334.2144. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (COOH, 45 Da), water (H₂O, 18 Da), and potentially the cleavage of the endoperoxide bridge with the loss of oxygen (O₂, 32 Da).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.
-
C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ range can be attributed to the C-O stretching of the carboxylic acid and the endoperoxide.
-
C=C Stretch: A weaker absorption around 1640-1680 cm⁻¹ would indicate the presence of the C=C double bond.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. Below are generalized, best-practice protocols for the spectroscopic analysis of a natural product like 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid.
NMR Spectroscopy Workflow
Caption: A generalized workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
2D NMR Acquisition: Perform a series of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
-
Data Processing and Analysis: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragment ions. For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Infrared Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
Conclusion
The spectroscopic data for 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, when analyzed in a concerted manner, provides a detailed and unambiguous picture of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, confirmed by 2D NMR correlations, establish the abietane skeleton and the positions of the endoperoxide, double bond, and carboxylic acid functional groups. Mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the presence of the key functional groups. This guide provides a solid foundation for researchers working with this and related abietane diterpenoids, facilitating their identification, characterization, and further investigation into their biological properties and potential applications.
References
-
PubChem. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. National Center for Biotechnology Information. [Link]
-
BioCrick. 9,13-Epidioxy-8(14)-abieten-18-oic acid. [Link]
Sources
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Biological Activity of Epidioxy Diterpenoids
Abstract
Epidioxy diterpenoids represent a fascinating class of natural products characterized by a C20 isoprenoid skeleton and a structurally distinctive endoperoxide bridge.[1] This internal peroxide linkage is not merely a structural curiosity; it is the cornerstone of their potent and varied biological activities, which are primarily attributed to the generation of reactive oxygen species (ROS) and subsequent interaction with redox-sensitive cellular pathways.[1] Found in a diverse range of organisms including terrestrial plants, fungi, and marine invertebrates, these highly oxygenated terpenoids have garnered significant attention in the fields of pharmacology and drug discovery.[1][2][3] Their activities span anticancer, anti-inflammatory, and antimicrobial domains, making them a rich reservoir for novel therapeutic lead compounds.[2] This guide provides an in-depth exploration of the primary biological activities of epidioxy diterpenoids, detailing their molecular mechanisms, field-proven experimental protocols for their evaluation, and the strategic approaches for their isolation and characterization.
Bioassay-Guided Isolation and Purification Strategy
The discovery and validation of biologically active epidioxy diterpenoids hinge on a systematic process of extraction, fractionation, and purification, where each step is guided by a relevant bioassay.[4] This bioassay-guided isolation ensures that purification efforts remain focused on the fractions exhibiting the desired biological effect, thereby increasing the efficiency of identifying the active principle.[4]
Rationale for Bioassay-Guided Approach
Natural extracts are complex mixtures containing hundreds of compounds. A bioassay-guided approach is superior to indiscriminate phytochemical screening because it provides a direct correlation between chemical constituents and biological function. By repeatedly testing fractions for activity (e.g., cytotoxicity, antimicrobial efficacy), researchers can progressively enrich the compound of interest, discarding inactive fractions early in the process, which saves significant time and resources.[4]
Experimental Workflow: Bioassay-Guided Isolation
The following protocol outlines a generalized workflow for isolating epidioxy diterpenoids from a source material, such as a plant or marine sponge.
-
Crude Extraction:
-
Step 1: Air-dry and pulverize the source material to increase the surface area for solvent penetration.
-
Step 2: Perform sequential maceration or Soxhlet extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to separate compounds based on their solubility. The diterpenoids are typically found in the moderately polar fractions (e.g., ethyl acetate).
-
Step 3: Concentrate the extracts in vacuo using a rotary evaporator to yield the respective crude extracts.
-
-
Initial Bioassay Screening:
-
Step 1: Screen all crude extracts in the primary bioassay of interest (e.g., an MTT cytotoxicity assay against a cancer cell line).
-
Step 2: Select the most active crude extract for further fractionation.
-
-
Chromatographic Fractionation:
-
Step 1: Subject the active crude extract to column chromatography over silica gel or Sephadex LH-20.
-
Step 2: Elute the column with a gradient solvent system (e.g., n-hexane:ethyl acetate, followed by ethyl acetate:methanol).
-
Step 3: Collect the eluent in numerous small fractions. Monitor the separation using Thin-Layer Chromatography (TLC).[5]
-
-
Iterative Bioassay and Purification:
-
Step 1: Pool fractions with similar TLC profiles and test each pooled fraction in the bioassay.
-
Step 2: Subject the most active fractions to further purification using techniques like High-Performance Liquid Chromatography (HPLC), often on a semi-preparative scale.[6][7]
-
Step 3: Repeat this cycle of fractionation and bioassay until a pure compound is isolated, as confirmed by a single peak on analytical HPLC and a clear Nuclear Magnetic Resonance (NMR) spectrum.
-
-
Structural Elucidation:
-
Step 1: Determine the structure of the pure, active compound using a combination of spectroscopic techniques, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Bioassay-guided isolation workflow for active natural products.
Anticancer Activity
The most extensively studied biological activity of epidioxy diterpenoids is their potent cytotoxicity against a wide range of cancer cell lines.[1][3] Many diterpenoids isolated from natural sources have demonstrated promising IC50 values, indicating their potential as anticancer agents.[7][8] Their mechanism often involves inducing programmed cell death (apoptosis) and halting the cell cycle, thereby preventing tumor proliferation.[8][9]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effect of epidioxy diterpenoids is multifactorial but frequently converges on the induction of apoptosis through the mitochondrial pathway.[9] The reactive endoperoxide bridge can generate intracellular ROS, which disrupts the mitochondrial membrane potential. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[9][10] The subsequent release of cytochrome c from the mitochondria activates a caspase cascade (e.g., caspase-9 and caspase-3), leading to DNA fragmentation and cell death.[8] Concurrently, these compounds can arrest the cell cycle, often at the G0/G1 or G2/M phase, preventing cancer cells from dividing and proliferating.[9][10]
Caption: Anticancer mechanism via ROS-mediated apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan product, the amount of which is proportional to the number of living cells.[11][12]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an epidioxy diterpenoid against a selected cancer cell line.
-
Materials:
-
96-well flat-bottom microplates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Epidioxy diterpenoid stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
-
-
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the epidioxy diterpenoid in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to fully dissolve the crystals.
-
Absorbance Reading: Measure the absorbance of each well at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of Selected Diterpenoids
| Compound | Diterpenoid Type | Cancer Cell Line | IC50 (µM) | Reference |
| Hedychin B | Endoperoxide | HepG2 (Liver) | 8.0 | [1] |
| Hedychin B | Endoperoxide | XWLC-05 (Lung) | 19.7 | [1] |
| Casearlucin A | Clerodane | HepG2 (Liver) | 3.8 | [9] |
| Compound 1 | ent-Kaurane | HCT-116 (Colon) | 1.06 | [7] |
| Compound 1 | ent-Kaurane | A2780 (Ovarian) | 1.95 | [7] |
| Kamebakaurin | ent-Kaurane | HepG2 (Liver) | 3.60 | [7] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Epidioxy diterpenoids have demonstrated significant anti-inflammatory properties, primarily by modulating redox-sensitive signaling pathways and suppressing the production of pro-inflammatory mediators.[1] Their mechanism differs from conventional non-steroidal anti-inflammatory drugs (NSAIDs), offering potential for new therapeutic approaches.[1]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][13] In inflammatory states, macrophages are often stimulated by lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15] Epidioxy diterpenoids can interfere with upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of the inflammatory response.[1] By inhibiting NF-κB activation, they prevent the transcription of iNOS, COX-2, and various cytokine genes, thereby reducing the inflammatory cascade.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite, a stable breakdown product of NO, in cell culture supernatants using the Griess reagent. It is a common method for screening compounds for their ability to inhibit LPS-induced NO production in macrophages.[16]
-
Objective: To measure the inhibitory effect of an epidioxy diterpenoid on NO production in LPS-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
Test compound and a reference drug (e.g., Diclofenac)[17]
-
-
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the epidioxy diterpenoid for 1-2 hours before inducing inflammation.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B. Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop.
-
Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
-
Cytotoxicity Check: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cell death.[13]
-
Data Presentation: Anti-inflammatory Activity of Selected Diterpenoids
| Compound | Source Organism | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Konishone (1) | Cunninghamia konishii | NO Inhibition | RAW264.7 | 9.8 ± 0.7 | [16] |
| Hinokiol (3) | Cunninghamia konishii | NO Inhibition | RAW264.7 | 7.9 ± 0.9 | [16] |
| Cpd. 5 | Cunninghamia konishii | NO Inhibition | RAW264.7 | 9.3 ± 1.3 | [16] |
| Clerodane 157 | Multiple | NO Inhibition | RAW264.7 | < 2 µM | [18] |
| Clerodane 158 | Multiple | NO Inhibition | RAW264.7 | < 2 µM | [18] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[19] Diterpenoids, including those with an epidioxy bridge, have demonstrated a broad spectrum of activity against bacteria, fungi, and protozoa.[19][20] Their mechanism of action is often tied to their ability to disrupt microbial cell membranes.[21]
Mechanism of Action: Membrane Disruption
The antibacterial activity of many diterpenoids is attributed to their amphipathic nature, possessing both a hydrophobic skeleton and a hydrophilic region.[21] This structure allows them to insert into and disrupt the integrity of the bacterial cell membrane's phospholipid bilayer.[21] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, dissipation of ion gradients, and ultimately, cell death. This mechanism is particularly effective against Gram-positive bacteria, whose cell walls are more accessible to such compounds.[21][22]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[23][24]
-
Objective: To determine the MIC of an epidioxy diterpenoid against a specific bacterial strain (e.g., Staphylococcus aureus).
-
Materials:
-
96-well U-bottom microplates
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound and a reference antibiotic (e.g., Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
-
Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be confirmed by adding a growth indicator like resazurin or by measuring absorbance.
-
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Antimicrobial Activity of Selected Diterpenoids
| Compound | Diterpenoid Type | Target Microorganism | MIC (µg/mL) | Reference |
| Cleistanthol (14) | ent-Cleistanthane | Staphylococcus aureus | 12 | [20] |
| Cleistanthol (14) | ent-Cleistanthane | Staphylococcus epidermidis | 12 | [20] |
| Cleistanthol (14) | ent-Cleistanthane | Bacillus subtilis | 12 | [20] |
| Compound 38 | Fungal Diterpenoid | Escherichia coli | 32 | [3] |
Conclusion and Future Perspectives
Epidioxy diterpenoids stand out as a class of natural products with significant therapeutic potential, driven by the unique reactivity of their endoperoxide bridge. The compelling evidence of their anticancer, anti-inflammatory, and antimicrobial activities positions them as valuable lead structures for drug development. The mechanisms, which are often rooted in the modulation of cellular redox states, offer novel avenues for treating complex diseases like cancer and chronic inflammatory conditions.
However, the translation from promising in vitro data to clinical application faces challenges. The inherent reactivity of the endoperoxide bridge, while crucial for its bioactivity, can also lead to instability and potential off-target toxicity.[1] Future research must focus on a deeper understanding of their structure-activity relationships (SAR) to design synthetic derivatives with improved stability, enhanced target specificity, and a more favorable therapeutic index. The integration of advanced analytical techniques, high-throughput screening, and computational modeling will be instrumental in unlocking the full potential of these remarkable natural compounds.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
- Ovid. (n.d.). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases.
- ResearchGate. (n.d.). Diterpenoids from Sauropus spatulifolius Leaves with Antimicrobial Activities.
- Setyaningsih, Y. S. H., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
- Ayurveda Journals. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Ayurveda Journals.
- Arbor Assays. (2020).
- MDPI. (n.d.). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. MDPI.
- Castillo-Pichardo, L., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines.
- Adebayo, I. A., et al. (n.d.). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. PMC - NIH.
- ACS Publications. (n.d.). Antioxidant and Anti-inflammatory Activities of Selected Medicinal Plants Containing Phenolic and Flavonoid Compounds. Journal of Agricultural and Food Chemistry.
- Saad, B., et al. (n.d.).
- Liu, J., et al. (2018).
- ResearchGate. (n.d.). Chemical structures of diterpenoids (1–4) isolated from the roots of S. atropatana.
- Uddin, M. N., et al. (n.d.).
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Salehi, B., et al. (n.d.).
- Mendoza, L., et al. (2008). A Structure-Activity Study of Antibacterial Diterpenoids. PMC - NIH.
- Mayorga-Reyes, L., et al. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Schematic illustration of the isolation and purification of compounds 1 and 2.
- Li, Y., et al. (n.d.). Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids. PMC - PubMed Central.
- Frontiers. (2021).
- MDPI. (n.d.). Diterpenoids of Marine Organisms: Isolation, Structures, and Bioactivities. MDPI.
- ACG Publications. (n.d.). Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants.
- PubMed. (2018). Anti-Cancer Activities of Diterpenoids Derived From Euphorbia Fischeriana Steud. PubMed.
- PubMed. (n.d.). The isolation and synthesis of neodolastane diterpenoids. PubMed.
- Jeong, S. I., et al. (n.d.). Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling. PMC - PubMed Central.
- PubMed. (n.d.). Isolation and purification of diterpenoids from the aerial parts of Isodon excisoides target-guided by UPLC-LTQ-Orbitrap-MS. PubMed.
- Forgo, P., et al. (2025). Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities. PMC - PubMed Central.
- PubMed. (2013). Diterpenoids with anti-inflammatory activity from the wood of Cunninghamia konishii. PubMed.
- MDPI. (2023). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. MDPI.
- PubMed Central. (2021). Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and purification of diterpenoids from the aerial parts of Isodon excisoides target-guided by UPLC-LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Antitumor Activity and Mechanism of a Natural Diterpenoid From Casearia graveolens [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diterpenoids with anti-inflammatory activity from the wood of Cunninghamia konishii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 18. mdpi.com [mdpi.com]
- 19. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Structure-Activity Study of Antibacterial Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. integra-biosciences.com [integra-biosciences.com]
antitumor-promoting activity of Picea glehni diterpenoids
An In-Depth Technical Guide to the Antitumor-Promoting Activity of Diterpenoids from Picea glehni
Authored by a Senior Application Scientist
Abstract
The search for novel cancer chemopreventive agents has identified natural products as a rich and promising source. Among these, diterpenoids from the Sakhalin spruce, Picea glehni (Fr. Schm.) Masters, have demonstrated significant potential in inhibiting the promotion stage of carcinogenesis. This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of these compounds. We delve into the established in vitro and in vivo methodologies used to validate their antitumor-promoting effects, offering detailed, field-proven protocols and explaining the scientific rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product chemistry, providing the foundational knowledge required to explore the therapeutic potential of Picea glehni diterpenoids.
Introduction: The Chemopreventive Paradigm and Picea glehni
Cancer development is a multi-stage process, broadly categorized into initiation, promotion, and progression.[1] While initiation involves irreversible genetic damage, the promotion stage is a prolonged and reversible process characterized by the clonal expansion of initiated cells. This reversibility makes tumor promotion an attractive target for chemopreventive intervention.[2] Antitumor-promoting agents are compounds that can inhibit or delay this critical stage, thereby preventing the development of malignant tumors.
Picea glehni, also known as Sakhalin spruce or Aka-ezomatsu in Japan, is a coniferous tree native to northern Japan and the Russian Far East.[3][4][5] The stem bark of this tree has been identified as a source of various bioactive secondary metabolites, including diterpenoids.[6][7] Research has revealed that several of these diterpenoids possess potent inhibitory effects against tumor promotion, marking them as compounds of significant interest for oncological research and drug development.[6][7]
This guide will focus on the abietane-type diterpenoids from Picea glehni and the scientific evidence supporting their antitumor-promoting activity.
Isolation and Characterization of Bioactive Diterpenoids
The discovery of active compounds begins with their successful isolation and structural elucidation from the natural source. The general workflow involves extraction, fractionation, and purification, followed by spectroscopic analysis.
General Isolation Workflow
The process of isolating diterpenoids from Picea glehni bark is a multi-step procedure designed to separate compounds based on their physicochemical properties.
Caption: General workflow for isolation and identification of diterpenoids.
Key Bioactive Diterpenoids from Picea glehni
Studies on the stem bark of Picea glehni have led to the isolation of several diterpenoids. A 2000 study by Kinouchi et al. identified ten compounds, five of which showed significant antitumor-promoting activity.[6][7] These active compounds are primarily abietane-type diterpenoids:
-
Dehydroabietic acid (5)
-
(11E)-14,15-bisnor-8α-hydroxy-11-labden-13-one (6)
-
Abieta-8,11,13-trien-7-one (7)
-
9α,13α-epidioxyabiet-8(14)-en-18-oic acid (8)
-
Methyl 15-hydroxy-7-oxo-dehydroabietate (10)
The structure elucidation of these molecules relies on a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about the carbon skeleton and functional groups.[8][9][10]
In Vitro Evaluation: The EBV-EA Activation Assay
The primary screening of potential antitumor-promoting agents is often conducted using the Epstein-Barr Virus Early Antigen (EBV-EA) activation assay. This in vitro test is a well-established and reliable model for identifying compounds that can inhibit tumor promotion induced by phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[11][12]
Mechanism and Rationale
The EBV is a human herpesvirus that resides latently in B-lymphocytes (like the Raji cell line).[13] The tumor promoter TPA can induce the lytic cycle of the virus, leading to the expression of "Early Antigens" (EA). This induction process mimics key signaling events in skin tumor promotion. Compounds that inhibit TPA-induced EBV-EA activation are considered potential antitumor-promoters. The assay provides a rapid and quantifiable method to screen large numbers of compounds before proceeding to more complex in vivo studies.
Caption: Hypothesized mechanism of diterpenoid action in the EBV-EA assay.
Detailed Experimental Protocol: EBV-EA Assay
This protocol outlines the steps for evaluating the inhibitory activity of test compounds.
Materials:
-
Raji cells (EBV-positive human lymphoblastoid cell line)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
n-butyric acid
-
Test Diterpenoids (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Acetone/Methanol for cell fixation
-
High-titer EBV-EA positive human serum (as primary antibody)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (as secondary antibody)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Maintain Raji cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Rationale: This provides an optimal environment for the continuous growth of the lymphoblastoid cell line.
-
-
Assay Setup: Seed Raji cells at a density of 1 x 10⁶ cells/mL in fresh medium.
-
Treatment: Add n-butyric acid (final concentration ~4 mM), the test diterpenoid at various concentrations, and TPA (final concentration ~32 nM) to the cell suspension. Include a positive control (TPA only) and a negative control (solvent only).
-
Rationale: n-butyric acid acts as a co-inducer to enhance the sensitivity of the assay. TPA is the tumor promoter that activates the signaling cascade leading to EA expression.
-
-
Incubation: Incubate the treated cells for 48 hours at 37°C.
-
Rationale: This duration allows sufficient time for the induction and synthesis of the Early Antigens in response to TPA.
-
-
Cell Smear Preparation: After incubation, wash the cells with PBS and prepare smears on glass slides. Allow the smears to air-dry completely.
-
Fixation: Fix the cells by immersing the slides in a cold acetone/methanol mixture for 10 minutes.
-
Rationale: Fixation permeabilizes the cell membrane, allowing antibodies to enter and bind to intracellular antigens, while preserving cellular morphology.
-
-
Immunofluorescence Staining: a. Wash the fixed slides with PBS. b. Apply high-titer EBV-EA positive human serum (diluted, e.g., 1:10) to the smears and incubate in a humid chamber for 30 minutes at 37°C. c. Wash slides thoroughly with PBS (3 times, 5 minutes each). d. Apply FITC-conjugated anti-human IgG (diluted) and incubate again for 30 minutes at 37°C.
-
Rationale: This is an indirect immunofluorescence technique.[13] The primary antibody specifically binds to the EBV-EA, and the fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization.
-
-
Quantification: Wash the slides again, mount with a coverslip, and observe under a fluorescence microscope. Count at least 500 cells per slide and determine the percentage of EA-positive (fluorescing) cells.
-
Data Analysis: Calculate the inhibition rate for each concentration of the test compound relative to the TPA-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of EA induction).
Quantitative Data on Picea glehni Diterpenoids
The following table summarizes the inhibitory effects of diterpenoids isolated from Picea glehni on TPA-induced EBV-EA activation.[6][7]
| Compound No. | Compound Name | Diterpenoid Type | IC₅₀ (mol ratio/TPA) |
| 5 | Dehydroabietic acid | Abietane | 410 |
| 6 | (11E)-14,15-bisnor-8α-hydroxy-11-labden-13-one | Labdane | 450 |
| 7 | Abieta-8,11,13-trien-7-one | Abietane | 400 |
| 8 | 9α,13α-epidioxyabiet-8(14)-en-18-oic acid | Abietane | 420 |
| 10 | Methyl 15-hydroxy-7-oxo-dehydroabietate | Abietane | 410 |
Data sourced from Kinouchi et al., J Nat Prod, 2000.[6][7]
In Vivo Validation: Two-Stage Mouse Skin Carcinogenesis
While in vitro assays are excellent for screening, in vivo validation is crucial to confirm antitumor-promoting activity. The two-stage mouse skin carcinogenesis model is the gold standard for this purpose.[1][14][15][16] It allows for the distinct evaluation of a compound's effect on the promotion stage, separate from initiation.
Model Rationale
This model involves two distinct phases:
-
Initiation: A single, sub-carcinogenic dose of a carcinogen, typically 7,12-dimethylbenz[a]anthracene (DMBA), is applied to the skin of mice. This causes an irreversible mutation in a cell's DNA.[1]
-
Promotion: The initiated area is then treated repeatedly with a tumor promoter (TPA). TPA does not cause mutations but induces inflammation, cellular proliferation, and other changes that lead to the clonal expansion of the initiated cells, resulting in the formation of benign papillomas.[14][15]
By applying the test compound (the diterpenoid) concurrently with the TPA treatments, researchers can directly measure its ability to suppress tumor formation.
Caption: Workflow for the in vivo two-stage carcinogenesis model.
Detailed Experimental Protocol: Mouse Skin Carcinogenesis
Materials:
-
Female ICR or SENCAR mice (7-8 weeks old)
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Test Diterpenoids
-
Acetone (as vehicle)
-
Animal clippers
Procedure:
-
Animal Preparation: Shave the dorsal skin of the mice one day before initiation. Use only mice in the resting phase of the hair cycle.
-
Rationale: Shaving ensures uniform application and absorption of the chemicals. The resting hair cycle phase provides a consistent physiological state of the skin across all animals.
-
-
Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol) dissolved in acetone to the shaved area of each mouse.
-
Rationale: This single sub-carcinogenic dose creates the initial, irreversible DNA damage necessary for tumor development upon promotion.
-
-
Promotion: One week after initiation, begin the promotion phase. Apply TPA (e.g., 1.7 nmol) dissolved in acetone to the initiated area twice weekly.
-
Treatment Groups:
-
Control Group: Receives TPA + vehicle (acetone).
-
Test Group: Receives TPA + test diterpenoid (applied topically shortly before each TPA application).
-
Rationale: Applying the test compound before the promoter allows it to exert its inhibitory effects on the signaling pathways that TPA is about to activate.
-
-
Monitoring and Data Collection: a. Observe the mice weekly for 20 weeks. b. Record the number of mice with tumors (tumor incidence) and the total number of papillomas per group (tumor multiplicity). c. Measure the size of papillomas.
-
Rationale: Long-term monitoring is required as papilloma development is a gradual process. Tumor incidence (% of mice with tumors) and multiplicity (average tumors per mouse) are the key metrics for assessing antitumor-promoting activity.
-
-
Data Analysis: Compare the tumor incidence and multiplicity between the control and test groups. A significant reduction in these parameters in the test group indicates effective antitumor-promoting activity.
While specific in vivo results for the diterpenoids from Kinouchi et al. (2000) are not detailed in that publication, similar triterpenoids have shown remarkable anti-tumor promoting effects in this exact model, validating the link between EBV-EA assay results and in vivo efficacy.[12]
Conclusion and Future Directions
The diterpenoids isolated from the stem bark of Picea glehni, particularly abietane-type compounds like dehydroabietic acid and abieta-8,11,13-trien-7-one, exhibit potent inhibitory effects on tumor promotion in validated preclinical models.[6][7] The strong correlation between the in vitro EBV-EA assay and the in vivo two-stage carcinogenesis model underscores the potential of these compounds as leads for novel cancer chemopreventive drugs.
Future research should focus on:
-
Mechanism of Action: Elucidating the precise molecular targets of these diterpenoids within the TPA-induced signaling cascade (e.g., direct inhibition of PKC isoforms, modulation of downstream transcription factors).
-
In Vivo Efficacy: Conducting comprehensive in vivo studies with the most potent diterpenoids to confirm their efficacy and evaluate their toxicological profiles.
-
Structure-Activity Relationship (SAR): Synthesizing analogues of the active diterpenoids to optimize potency and improve drug-like properties.
The compounds derived from Picea glehni represent a valuable addition to the arsenal of natural products with potential for clinical translation in the fight against cancer.
References
- Mardaryev, A. (2020). Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin. Methods in molecular biology.
-
Tanaka, R., et al. (2000). Bioactive triterpenoids from the stem bark of Picea glehni. Planta Medica, 66(7), 630-634. [Link]
-
Kinouchi, Y., et al. (2000). Potential Antitumor-Promoting Diterpenoids from the Stem Bark of Picea glehni. Journal of Natural Products, 63(6), 817-820. [Link]
-
Abel, E. L., et al. (2009). Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications. Nature Protocols, 4(9), 1350-1362. [Link]
-
Slaga, T. J., et al. (1983). Studies on mechanism of action of anti-tumor-promoting agents: their specificity in two-stage promotion. Proceedings of the National Academy of Sciences, 80(19), 5961-5964. [Link]
-
Kinouchi, Y., et al. (2000). Potential antitumor-promoting diterpenoids from the stem bark of Picea glehni. Journal of Natural Products, 63(6), 817-20. [Link]
-
Mardaryev, A. (2020). Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin. Methods in Molecular Biology, 2154, 231-238. [Link]
-
Abel, E. L., et al. (2009). Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications. Nature Protocols, 4(9), 1350-62. [Link]
-
Abel, E. L., et al. (2009). Two-stage model of skin carcinogenesis in mice. ResearchGate. [Link]
-
Anticancer Drugs: short animation video. (2017). YouTube. [Link]
-
Rogers, K. (2025). Anticancer drug. Britannica. [Link]
-
Choudhari, A. S., et al. (2020). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Molecular Biology Reports, 47(7), 5643-5657. [Link]
-
OncoLink. (2024). Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. [Link]
-
ZEUS Scientific. (2017). EBV-EA IgG Test System. [Link]
-
Earle, C. J. (Ed.). (2023). Picea glehnii. The Gymnosperm Database. [Link]
-
Wikipedia. (n.d.). Picea glehnii. [Link]
-
Grokipedia. (n.d.). Picea glehnii. [Link]
-
Semantic Scholar. (n.d.). Potential antitumor-promoting diterpenoids from the stem bark of Picea glehni. [Link]
-
BT LAB. (n.d.). Human Epstein-Barr Virus Early Antigen (EBEA) Antibody, IgG ELISA Kit. [Link]
-
Trees and Shrubs Online. (n.d.). Picea glehnii. [Link]
-
EUROIMMUN. (n.d.). Anti-EBV-EA-D ELISA (IgM) Test instruction. [Link]
-
TestLine. (n.d.). Enzyme immunoassays for the diagnostics of Epstein-Barr virus infection. [Link]
-
Zeus Scientific. (2022). EBV-EA IgG Test System. [Link]
-
Elwes, H. J., & Henry, A. (1909). PICEA GLEHNII. The Trees of Great Britain and Ireland (Vol. 4). [Link]
-
Nishino, H., et al. (1993). Anti-tumor-promoting Activities of Triterpenoids From Ferns. I. Biological and Pharmaceutical Bulletin, 16(11), 1151-1153. [Link]
-
Bruno, M., et al. (2021). Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. Molecules, 26(11), 3394. [Link]
-
Ali, A., et al. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. Records of Natural Products, 7(2), 80-85. [Link]
-
Ali, A., et al. (2013). (PDF) Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. ResearchGate. [Link]
-
Wang, J., et al. (2024). Diterpenoids of Marine Organisms: Isolation, Structures, and Bioactivities. Marine Drugs, 23(1), 131. [Link]
Sources
- 1. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on mechanism of action of anti-tumor-promoting agents: their specificity in two-stage promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picea glehnii (アカエゾマツ) description [conifers.org]
- 4. Picea glehnii - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potential antitumor-promoting diterpenoids from the stem bark of Picea glehni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive triterpenoids from the stem bark of Picea glehni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-tumor-promoting activities of triterpenoids from ferns. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zeusscientific.com [zeusscientific.com]
- 14. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin. | Semantic Scholar [semanticscholar.org]
- 15. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Abies holophylla Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Abies holophylla, commonly known as the Manchurian fir, is an evergreen coniferous tree that has been utilized in traditional medicine for treating various ailments, including pulmonary and rheumatic diseases.[1][2][3] Modern scientific investigation has begun to validate these traditional uses, revealing that extracts and essential oils from A. holophylla are rich sources of bioactive compounds with significant anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of the key anti-inflammatory constituents of A. holophylla, elucidates their molecular mechanisms of action, presents detailed experimental protocols for their evaluation, and summarizes the current state of research. The primary focus is on the modulation of critical inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), by terpenoids and glycosylated compounds isolated from this species.
Introduction: The Therapeutic Potential of Abies holophylla
Abies holophylla is a coniferous tree species widely distributed across East Asia.[1][2] Historically, various parts of the plant have been used in folk medicine, often to address inflammatory conditions.[1][4] The scientific rationale for these applications lies in the tree's complex phytochemical profile, which is abundant in volatile bioactive compounds like terpenoids, phenols, and glycosides.[1][4][6] Research has demonstrated that essential oils and solvent fractions from A. holophylla can effectively suppress inflammatory responses in both in vitro and in vivo models.[5][7][8] These effects are largely attributed to the ability of its constituent compounds to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][8][9] This guide delves into the specific molecules responsible for these activities and the cellular machinery they target.
Key Bioactive Compounds and Their Molecular Mechanisms
The anti-inflammatory efficacy of A. holophylla is not due to a single molecule but rather a synergistic interplay of various compounds. The most extensively studied of these belong to the terpenoid and glycoside classes.
Terpenoids: The Aromatic Anti-inflammatory Agents
Terpenoids are major constituents of the essential oil of A. holophylla and have been identified as potent modulators of inflammation.[4][9]
-
Bornyl Acetate: This bicyclic monoterpene is a significant component of many conifer oils.[10][11] Its anti-inflammatory action is multifaceted, primarily involving the inhibition of the NF-κB and MAPK signaling pathways.[10][12] By preventing the phosphorylation of IκB (the inhibitor of NF-κB) and the activation of MAPKs (ERK, JNK, and p38), bornyl acetate effectively down-regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][12] An interesting and distinct mechanism is its ability to induce the anti-inflammatory cytokine IL-11 in human chondrocytes, suggesting a therapeutic potential in osteoarthritis.[11]
-
α-Pinene: As one of the most common monoterpenes in coniferous trees, α-pinene exhibits robust anti-inflammatory activity.[13][14] It significantly decreases the lipopolysaccharide (LPS)-induced production of NO, TNF-α, and IL-6.[13][14][15] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the suppression of both MAPK and NF-κB pathway activation.[13][14][15] Studies have shown that the (+)-enantiomer of α-pinene is particularly potent in inhibiting IL-1β-induced inflammatory and catabolic pathways in human chondrocytes, highlighting its potential as an antiosteoarthritic agent.[16]
-
Limonene: Another key monoterpene found in A. holophylla essential oil, limonene, has well-documented anti-inflammatory effects.[17] It functions by suppressing the TLR4/NF-κB/AP-1 signaling pathways.[18][19] This inhibition prevents the nuclear translocation of NF-κB and AP-1 transcription factors, thereby reducing the expression of their target genes, including TNF-α, IL-1β, and COX-2.[18][20]
Glycosylated Compounds and Other Phytochemicals
Beyond the volatile terpenoids, the trunk and leaves of A. holophylla contain a variety of glycosylated compounds and phenolics that contribute to its anti-inflammatory profile.
-
Abeosides: A study on the trunk of A. holophylla led to the isolation of several previously undescribed glycosylated compounds, named abeosides.[6] Among these, abeosides A, B, E, G, H, J, and K demonstrated strong anti-neuroinflammatory activities by significantly inhibiting the production of LPS-induced NO, with IC50 values ranging from 4.6 to 18.2 μM.[1][6]
-
Leaf Extracts: Ethanol extracts from A. holophylla leaves have shown potent antioxidant and anti-inflammatory effects. These extracts effectively reduce NO production and iNOS protein expression in LPS-stimulated RAW 264.7 macrophage cells.[5] This activity is correlated with the high total polyphenol content of the extracts.
Core Signaling Pathways Modulated by Abies holophylla Compounds
The anti-inflammatory effects of compounds from A. holophylla converge on two central signaling cascades that regulate the expression of inflammatory genes: the NF-κB pathway and the MAPK pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation. In an unstimulated state, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p65 subunit to translocate to the nucleus. There, it binds to DNA and initiates the transcription of genes for pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.
Several compounds from A. holophylla, including bornyl acetate, α-pinene, and limonene, have been shown to inhibit this pathway.[10][13][20] They primarily act by preventing the phosphorylation and degradation of IκB, which traps NF-κB in the cytoplasm and blocks the inflammatory gene expression program.[10][20]
Caption: Inhibition of the NF-κB signaling pathway by Abies holophylla compounds.
Modulation of the MAPK Signaling Pathway
The MAPK family, which includes JNK, ERK, and p38, is another critical set of signaling proteins that regulate inflammation. Activated by extracellular stimuli like LPS, these kinases phosphorylate various downstream targets, including transcription factors that control the expression of inflammatory mediators. Terpenoids from A. holophylla have been shown to significantly inhibit the phosphorylation of JNK, ERK, and p38.[4][7][9] For instance, chloroform and hexane fractions of A. holophylla and their isolated terpenoids potently inhibit the phosphorylation of JNK, leading to a reduction in pro-inflammatory mediators.[4][8][9]
Caption: Inhibition of MAPK signaling pathways by Abies holophylla terpenoids.
Quantitative Data Summary
The following table summarizes the quantitative anti-inflammatory activity of various compounds and extracts from Abies holophylla.
| Compound/Extract | Bioactivity | Model System | Effective Concentration / IC₅₀ | Reference |
| Abeosides A, B, E, G, H, J, K | Inhibition of LPS-induced NO production | Microglial Cells | 4.6–18.2 μM | [1][6] |
| α-Pinene | Inhibition of carrageenan-induced paw edema | Rats | ED₅₀: 0.039 mL/kg | [21] |
| A. holophylla Leaf Extract | Reduction of NO production | LPS-induced RAW 264.7 cells | 31.10% reduction at 50 µg/mL | [5] |
| A. holophylla Essential Oil | Reduction of neutrophils in BALF | OVA+PM₁₀-induced AR mice | 60% decrease with 0.03% AEO | [7] |
| A. holophylla Essential Oil | Reduction of eosinophils in BALF | OVA+PM₁₀-induced AR mice | 81.25% decrease with 0.03% AEO | [2][7] |
Experimental Protocols for Assessing Anti-inflammatory Activity
To ensure reproducibility and scientific rigor, standardized protocols are essential for evaluating the anti-inflammatory properties of natural products. The following sections detail key in vitro methodologies.
General Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory activity screening.
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify nitrite, a stable product of NO, in cell culture supernatants as an indicator of iNOS activity.[5][22]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of the A. holophylla extract or compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Add LPS (final concentration 10-100 ng/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve prepared using sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated group.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol measures the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[23][24]
-
Sample Preparation: Culture, treat, and stimulate cells as described in protocol 5.2 (steps 1-4). Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6).
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol: Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in the NF-κB and MAPK pathways.[7][8]
-
Cell Lysis: After cell treatment and stimulation for a shorter duration (e.g., 15-60 minutes, to capture peak phosphorylation), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-JNK, anti-phospho-p65, anti-IκBα) overnight at 4°C. Also, probe for total protein and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Conclusion and Future Directions
The compounds isolated from Abies holophylla, particularly terpenoids like bornyl acetate and α-pinene, as well as novel glycosides, have demonstrated significant and mechanistically diverse anti-inflammatory properties. Their ability to potently inhibit the master regulatory NF-κB and MAPK signaling pathways validates their traditional use and positions them as promising candidates for the development of new anti-inflammatory therapeutics. The provided protocols offer a robust framework for the continued investigation and validation of these natural products.
Future research should focus on several key areas:
-
Synergistic Effects: Investigating the potential synergistic or additive anti-inflammatory effects of compound combinations found in the natural extract.
-
In Vivo Efficacy and Safety: Moving beyond cell-based assays to more complex animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) to evaluate efficacy, pharmacokinetics, and safety profiles.
-
Target Identification: Utilizing advanced techniques to identify the direct molecular targets of these compounds to further refine the understanding of their mechanisms of action.
By systematically exploring the rich pharmacopeia within Abies holophylla, the scientific community can unlock novel and effective treatments for a wide range of chronic inflammatory disorders.
References
- Glycosylated constituents isolated from the trunk of Abies holophylla and their anti-inflammatory and neurotrophic activity - PubMed. (2021). Phytochemistry.
- Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modul
- Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages | The American Journal of Chinese Medicine. (n.d.). The American Journal of Chinese Medicine.
- Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed. (2014).
- Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11. (2014). IUBMB Life.
- Anti-inflammatory and Hypoglycemic Activities of Alpha-pinene. (n.d.). Marmara Pharmaceutical Journal.
- Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed. (2015). The American Journal of Chinese Medicine.
- The Anti-Inflammatory Properties of (-)-Limonene: A Technical Guide - Benchchem. (n.d.). BenchChem.
- Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages. - National Genomics Data Center (CNCB-NGDC). (n.d.).
- Terpenoids from Abies holophylla Attenuate LPS-Induced Neuroinflammation in Microglial Cells by Suppressing the JNK-Related Signaling Pathway - PubMed Central. (2021).
- Abies holophylla Leaf Essential Oil Alleviates Allergic Rhinitis Based on Network Pharmacology - PMC - NIH. (2023). Pharmaceutics.
- Terpenoids from Abies holophylla Attenuate LPS-Induced Neuroinflammation in Microglial Cells by Suppressing the JNK-Related Signaling Pathway - PubMed. (2021).
- Abies holophylla Leaf Essential Oil Alleviates Allergic Rhinitis Based on Network Pharmacology - PubMed. (2023). Pharmaceutics.
- Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 P
- Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modul
- Bornyl Acetate: A Promising Agent in Phytomedicine for Inflammation and Immune Modulation - ResearchG
- Terpenoids from Abies holophylla Attenuate LPS-Induced Neuroinflammation in Microglial Cells by Suppressing the JNK-Related Signaling Pathway - MDPI. (2021).
- Glycosylated constituents isolated from the trunk of Abies holophylla and their anti-inflammatory and neurotrophic activity | Request PDF - ResearchG
- Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 P
- Bornyl Acetate Has an Anti-inflammatory Effect in Human Chondrocytes Via Induction of IL-11 | Request PDF - ResearchGate. (2014).
- d-Limonene challenging anti-inflammatory strategies - AIMS Press. (2022). AIMS Press.
- Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 P
- Antioxidant and Anti-Inflammatory Effects of Abies holophylla Leaf Extract in LPS-Induced RAW 264.7 Cells - Journal of the Korean Society of Food Science and Nutrition. (n.d.). Journal of the Korean Society of Food Science and Nutrition.
- (PDF) Terpenoids from Abies holophylla Attenuate LPS-Induced Neuroinflammation in Microglial Cells by Suppressing the JNK-Related Signaling Pathway - ResearchGate. (2021).
- Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PubMed Central. (n.d.). PubMed Central.
- Comparative analysis of chemical compositions and antimicrobial activities of essential oils from Abies holophylla and Abies koreana activities of essential oils from Abies holophylla and Abies koreana - PubMed. (n.d.). PubMed.
- Abies holophylla Leaf Essential Oil Alleviates Allergic Rhinitis Based on Network Pharmacology - MDPI. (2023). MDPI.
- Abies holophylla Leaf Essential Oil Alleviates Allergic Rhinitis Based on Network Pharmacology - OUCI. (n.d.). OUCI.
- Antioxidant and Anti-Inflammatory Effects of Abies holophylla Leaf Extract in LPS-Induced RAW 264.7 Cells | Request PDF - ResearchGate. (2020). Journal of the Korean Society of Food Science and Nutrition.
- (PDF) Effects of Fragrance Components of Abies holophylla Max. on Stress Relief and Improvement of Vascular Function - ResearchGate. (n.d.).
- Antioxidant and Antibacterial Activities of the Byproducts of Abies holophylla Extract | Request PDF - ResearchGate. (n.d.).
- Abies holophylla (Manchurian fir) description - The Gymnosperm Database. (n.d.).
- In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - NIH. (2024).
- In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed. (n.d.). PubMed.
- In-vitro and in-vivo anti-inflammatory properties of extracts and isolates of Pangdahai. (2024). Research Square.
- In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray - MDPI. (n.d.). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Abies holophylla Leaf Essential Oil Alleviates Allergic Rhinitis Based on Network Pharmacology [mdpi.com]
- 3. Abies holophylla Leaf Essential Oil Alleviates Allergic Rhinitis Based on Network Pharmacology [ouci.dntb.gov.ua]
- 4. Terpenoids from Abies holophylla Attenuate LPS-Induced Neuroinflammation in Microglial Cells by Suppressing the JNK-Related Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Effects of Abies holophylla Leaf Extract in LPS-Induced RAW 264.7 Cells [e-jkfn.org]
- 6. Glycosylated constituents isolated from the trunk of Abies holophylla and their anti-inflammatory and neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abies holophylla Leaf Essential Oil Alleviates Allergic Rhinitis Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terpenoids from Abies holophylla Attenuate LPS-Induced Neuroinflammation in Microglial Cells by Suppressing the JNK-Related Signaling Pathway [mdpi.com]
- 9. Terpenoids from Abies holophylla Attenuate LPS-Induced Neuroinflammation in Microglial Cells by Suppressing the JNK-Related Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
- 14. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative analysis of chemical compositions and antimicrobial activities of essential oils from Abies holophylla and Abies koreana activities of essential oils from Abies holophylla and Abies koreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. medipol.edu.tr [medipol.edu.tr]
- 22. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a naturally occurring endoperoxide derived from abietane diterpenoids. These compounds are of significant interest to the scientific community due to their unique bridged peroxide structure and promising biological activities. Research has indicated that 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid exhibits noteworthy anti-inflammatory and potential antitumor-promoting properties. Specifically, it has been shown to have moderate inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-stimulated murine microglia BV2 cells and potent inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation. This positions the molecule as a valuable lead compound in drug discovery programs targeting inflammation-related diseases and cancer.
This guide provides a comprehensive overview of the synthesis of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, with a focus on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.
Mechanistic Insights: The Photooxidation of Abietic Acid
The synthesis of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is achieved through the photooxidation of abietic acid, a readily available starting material that is the primary component of rosin obtained from coniferous trees[1]. The core of this transformation lies in the reaction of abietic acid with singlet oxygen (¹O₂).
Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen. In this synthetic protocol, it is generated in situ using a photosensitizer, Rose Bengal, upon irradiation with visible light. The mechanism proceeds via a [4+2] cycloaddition, also known as a Diels-Alder reaction, where the conjugated diene system within the abietic acid molecule reacts with the singlet oxygen dienophile.
The proposed mechanism is as follows:
-
Photosensitization: The photosensitizer, Rose Bengal, absorbs light energy and is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state.
-
Energy Transfer: The triplet-state photosensitizer collides with ground-state triplet oxygen (³O₂), transferring its energy to the oxygen molecule. This process excites the oxygen to the singlet state (¹O₂) while the photosensitizer returns to its ground state.
-
[4+2] Cycloaddition: The generated singlet oxygen then reacts with the conjugated diene of abietic acid in a concerted [4+2] cycloaddition to form the endoperoxide bridge, yielding 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid.
Caption: Reaction mechanism for the synthesis of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid.
Experimental Protocol
This protocol details the synthesis, purification, and characterization of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid from abietic acid.
Materials and Equipment
| Reagents | Grade | Supplier |
| Abietic Acid (≥90%) | Reagent | Sigma-Aldrich |
| Rose Bengal | Dye content ≥90% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Merck |
| Equipment |
| Photoreactor with a visible light source (e.g., 150W tungsten lamp) |
| Round-bottom flasks |
| Magnetic stirrer and stir bars |
| Rotary evaporator |
| Glass column for chromatography |
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| High-performance liquid chromatography (HPLC) system |
| Nuclear magnetic resonance (NMR) spectrometer |
| Mass spectrometer (MS) |
Synthesis Procedure
Caption: Experimental workflow for the synthesis of the target compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of abietic acid in 100 mL of anhydrous dichloromethane. Add 20 mg of Rose Bengal to the solution.
-
Photooxidation: Place the flask in a photoreactor and immerse it in a water bath to maintain a constant temperature (approximately 20-25 °C). Bubble a gentle stream of oxygen through the solution. Irradiate the mixture with a 150W tungsten lamp.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3). The disappearance of the abietic acid spot and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate solution (to quench any remaining peroxides), 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
-
Column Chromatography: The crude product is purified by column chromatography on silica gel.
-
Packing the Column: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid as a white solid.
Characterization of the Final Product
The identity and purity of the synthesized 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for the olefinic proton, methyl groups, and other protons of the abietane skeleton. |
| ¹³C NMR | Resonances corresponding to the 20 carbon atoms of the molecule, including the carboxylic acid carbon, olefinic carbons, and carbons of the endoperoxide bridge. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₂₀H₃₀O₄, MW: 334.45 g/mol ). |
| HPLC | A single major peak indicating high purity (>98%). |
Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent used.
Safety Precautions
-
Abietic acid: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses[2][3][4][5][6].
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Rose Bengal: A photosensitizer that can cause skin irritation upon exposure to light. Avoid skin contact and wear appropriate PPE.
-
Photooxidation Reaction: The reaction generates singlet oxygen, a reactive species. Ensure the reaction is carried out in a properly shielded photoreactor. The use of an oxygen stream requires careful handling to avoid creating a flammable atmosphere.
References
-
BioCrick. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3. [Link]
-
PubChem. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. [Link]
- Ren, F., et al. (2015). An investigation of the oxidation mechanism of abietic acid using two-dimensional infrared correlation spectroscopy. Journal of Molecular Structure, 1083, 219-225.
- Singleton, D. A., et al. (2003). Mechanism of Ene Reactions of Singlet Oxygen. A Two-Step No-Intermediate Mechanism. Journal of the American Chemical Society, 125(5), 1319–1328.
- Yang, Z. X., et al. (2001). Synthesis of variously oxidized abietane diterpenes and their antibacterial activities against MRSA and VRE. Bioorganic & Medicinal Chemistry, 9(2), 347–356.
-
Carl ROTH. Safety Data Sheet: Abietic acid. [Link]
-
Wikipedia. Abietic acid. [Link]
Sources
Application Note & Protocol: Quantitative Analysis of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive guide for the quantitative analysis of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, a diterpenoid endoperoxide with significant biological activities, including potential anti-inflammatory and antitumor-promoting effects.[1][2] A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is detailed, designed for researchers, scientists, and drug development professionals. The protocol outlines instrumentation, reagent preparation, sample handling, and a complete method validation strategy based on industry-standard guidelines. The scientific rationale behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's principles.
Introduction and Scientific Rationale
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a natural product belonging to the abietane diterpene class of compounds.[3] Its chemical structure is characterized by a tricyclic skeleton, a carboxylic acid group, and a crucial endoperoxide bridge.[4] The endoperoxide moiety is of particular interest due to its association with various biological activities, but it also presents analytical challenges due to its potential instability.[5] The development of a reliable quantitative method is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro bioactivity assays.
Chromatographic Strategy:
A reversed-phase HPLC (RP-HPLC) approach is selected for this method. This choice is based on the moderate lipophilicity of the abietane skeleton, making it well-suited for separation on a non-polar stationary phase.
-
Stationary Phase: A C18 (octadecylsilane) column is the stationary phase of choice due to its versatility and proven efficacy in separating a wide range of moderately polar to non-polar compounds, including diterpenes.[6] The end-capped nature of modern C18 columns minimizes peak tailing for acidic compounds like the target analyte.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase and an organic modifier is proposed.
-
Aqueous Phase: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) is used to suppress the ionization of the carboxylic acid group on the analyte. This ensures a consistent retention time and improved peak shape.
-
Organic Phase: Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its UV transparency at lower wavelengths. A gradient elution is necessary to ensure adequate retention and separation from potential impurities while allowing for a reasonable run time.
-
-
Detection: Given the absence of a strong chromophore in the 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid structure, UV detection at a low wavelength (e.g., 205-215 nm) is recommended. While not highly specific, this approach is generally applicable to compounds with isolated double bonds and carbonyl groups. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) could be employed, though this protocol will focus on the more widely accessible UV detection.
The overall workflow for the quantification of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is depicted in the following diagram:
Caption: Workflow for HPLC Quantification.
Materials and Methods
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (4-5 decimal places)
-
pH meter
-
Sonicator
-
Vortex mixer
-
Pipettes and general laboratory glassware
-
Syringe filters (0.22 µm, PTFE or nylon)
Reagents and Standards
-
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid reference standard (>98% purity)[7]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Phosphoric acid), analytical grade
-
Methanol (HPLC grade, for cleaning)
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-18.1 min: 95-60% B; 18.1-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 25 minutes |
Detailed Protocols
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and fill to the mark with water. Sonicate for 15 minutes to degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Sonicate for 15 minutes to degas.
Preparation of Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. Below is a general protocol for a solid extract.
-
Accurately weigh a known amount of the sample (e.g., 10 mg of a plant extract) into a suitable vial.
-
Add a defined volume of acetonitrile (e.g., 1.0 mL) and vortex thoroughly for 1 minute.
-
Sonicate the sample for 15 minutes to ensure complete extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with acetonitrile to bring the analyte concentration within the range of the calibration curve.
Method Validation
A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the reliability of the results. The key validation parameters are outlined below.
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, comparison with blank matrix. |
| Linearity | The relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte. | Determined by linearity studies. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 5% after minor changes in parameters. |
The logical flow of the validation process is as follows:
Caption: Method Validation Workflow.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid in the unknown samples by interpolating their peak areas into the calibration curve.
-
Final Calculation: Calculate the final concentration in the original sample by taking into account the initial sample weight and any dilution factors used during sample preparation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. The use of a C18 column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, allows for effective separation and quantification. Adherence to the described protocol and a thorough method validation will ensure the generation of accurate and reproducible data, which is crucial for research and development in the fields of natural products and pharmaceuticals.
References
-
BioCrick. (n.d.). 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3. Retrieved from [Link]
-
PubChem. (n.d.). 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. Retrieved from [Link]
-
Real-Gene Labs. (n.d.). This compound [>98%]. Retrieved from [Link]
-
Beilstein Journals. (2022). Structural basis for endoperoxide-forming oxygenases. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical optical methods for measuring organic peroxides and hydroperoxides: An evaluation. Retrieved from [Link]
-
PubChem. (n.d.). Kaurenoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 8,13-Abietadien-18-oic acid. Retrieved from [Link]
-
MDPI. (2024). 1H-qNMR as a Tool for the Quantitative and Qualitative Evaluation of Abietane-Type Diterpenes in Lamiaceae Species Cultivated in Greece. Retrieved from [Link]
-
PubMed. (2021). Analytical methods for determining the peroxide value of edible oils: A mini-review. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Analysis of Diterpenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Analytical methodologies for oxidized organic compounds in the atmosphere. Retrieved from [Link]
-
ResearchGate. (n.d.). Content of the targeted abietane diterpenes determined by HPLC-DAD, in.... Retrieved from [Link]
-
MDPI. (n.d.). Abietane Diterpenes of the Genus Plectranthus sensu lato. Retrieved from [Link]
Sources
- 1. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C20H30O4 | CID 46230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Structural basis for endoperoxide-forming oxygenases [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. realgenelabs.com [realgenelabs.com]
Application Notes and Protocols for the NMR Analysis of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid, a notable abietane diterpenoid.[1] This document provides researchers, scientists, and drug development professionals with a robust framework, encompassing theoretical underpinnings, detailed experimental protocols, and in-depth data interpretation strategies. The methodologies outlined herein are designed to ensure scientific integrity and generate high-quality, reproducible NMR data for this class of compounds, which are of significant interest due to their potential therapeutic applications.[1]
Introduction: The Significance of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a member of the abietane diterpenoid family, a class of natural products known for their diverse biological activities.[1] The unique endoperoxide bridge between C-9 and C-13 in its structure is a key feature that influences its chemical reactivity and biological function. Accurate and unambiguous structural determination is paramount for understanding its mechanism of action and for any further drug development efforts. NMR spectroscopy stands as the most powerful technique for the complete structural assignment of such complex organic molecules in solution.[2][3] This guide will walk through the necessary one-dimensional (1D) and two-dimensional (2D) NMR experiments required for the full characterization of the title compound.
Foundational NMR Concepts for Diterpenoid Analysis
The structural elucidation of abietane diterpenoids like 9α,13α-epidioxyabiet-8(14)-en-18-oic acid relies on a suite of NMR experiments that probe the chemical environment and connectivity of each atom.[4]
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.[5]
-
¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.[5]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A spectral editing technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[6][7]
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close to each other in space, providing critical information about the stereochemistry of the molecule.
The combination of these experiments allows for a step-by-step assembly of the molecular structure.[7]
Experimental Protocols
Sample Preparation
High-quality NMR data begins with meticulous sample preparation.
Protocol:
-
Sample Purity: Ensure the sample of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid is of high purity (>95%), as impurities can complicate spectral analysis.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for diterpenoids. For compounds with exchangeable protons (like the carboxylic acid proton), methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.
-
Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
The following protocols are based on a standard 500 MHz NMR spectrometer.[9] Instrument parameters should be optimized for the specific instrument being used.
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR data acquisition.
Protocol for 1D NMR:
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width (SW): 200-220 ppm
-
Number of Scans (NS): 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay (D1): 2 seconds
-
-
DEPT-135:
-
Pulse Program: dept135
-
Parameters should be set according to the instrument's standard DEPT experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
Protocol for 2D NMR:
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): Same as ¹H NMR
-
Number of Increments: 256-512
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (F2 - ¹H): Same as ¹H NMR
-
Spectral Width (F1 - ¹³C): 150-180 ppm
-
Number of Increments: 256
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): Same as ¹H NMR
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments: 256-512
-
-
NOESY:
-
Pulse Program: noesygpph
-
Mixing Time: 500-800 ms (optimization may be required)
-
Spectral Width (F1 and F2): Same as ¹H NMR
-
Number of Increments: 256
-
Data Interpretation and Structural Elucidation
The following is a generalized interpretation based on the known structure of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid and typical chemical shifts for abietane diterpenes.[9][10]
Structure of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid:
Analysis of 1D NMR Spectra
-
¹H NMR:
-
Methyl Protons: Expect singlets for the methyl groups at C-10 (CH₃-20) and C-4 (CH₃-19), and a doublet for the isopropyl methyls at C-15 (CH₃-16 and CH₃-17).
-
Olefinic Proton: A singlet for the proton at C-14 is a key diagnostic signal.
-
Aliphatic Protons: A complex region of multiplets for the methylene and methine protons of the fused ring system.
-
Carboxylic Acid Proton: A broad singlet, often far downfield, which may exchange with D₂O.
-
-
¹³C NMR and DEPT-135:
-
Carbonyl Carbon: A signal in the range of δ 180-185 ppm for the carboxylic acid carbon (C-18). This will be absent in the DEPT spectra.
-
Olefinic Carbons: Two signals for the double bond carbons, C-8 and C-14.
-
Carbons Bearing Oxygen: Signals for C-9 and C-13, which are bonded to the endoperoxide oxygen atoms, will be shifted downfield.
-
Quaternary Carbons: Signals for C-4 and C-10.
-
Methyl, Methylene, and Methine Carbons: The remaining signals will be in the aliphatic region, and their multiplicity can be determined from the DEPT-135 spectrum.
-
Analysis of 2D NMR Spectra: A Step-by-Step Approach
The structural elucidation process involves the systematic connection of spin systems identified in the COSY spectrum with the help of HMBC correlations.
Elucidation Workflow:
Caption: Structural elucidation workflow.
-
COSY Analysis: Identify coupled protons to trace out fragments of the molecule. For example, the protons on C-1, C-2, and C-3 should show correlations, as should the protons in the C-5, C-6, C-7 system. The isopropyl methine proton (H-15) will show a correlation to the two methyl doublets.
-
HSQC Analysis: Assign the chemical shifts of carbons that are directly bonded to protons. Each cross-peak in the HSQC spectrum links a proton signal to a carbon signal.
-
HMBC Analysis: This is the key experiment for assembling the full carbon skeleton.
-
Look for long-range correlations from the methyl singlets. For instance, the CH₃-20 protons should show correlations to C-1, C-5, C-9, and C-10.
-
The CH₃-19 protons should correlate with C-3, C-4, C-5, and the carboxylic acid carbon C-18.
-
The olefinic proton H-14 will show important correlations to C-7, C-9, C-13, and C-15, which helps to position the double bond and the endoperoxide bridge.
-
-
NOESY Analysis: Determine the relative stereochemistry of the molecule.
-
Key NOE correlations would be expected between axially and equatorially positioned protons on the cyclohexane rings.
-
For example, an NOE between the axial methyl group at C-10 (CH₃-20) and other axial protons can help to confirm the chair conformation of the rings.
-
Tabulated NMR Data
The following table presents expected chemical shift ranges for the key nuclei in 9α,13α-epidioxyabiet-8(14)-en-18-oic acid, based on data for similar abietane diterpenoids. Actual values will be dependent on the solvent and experimental conditions.
| Position | ¹³C (ppm) | ¹H (ppm) | DEPT-135 | Key HMBC Correlations |
| 1 | ~35-40 | ~1.5-2.0 (m) | CH₂ (↓) | CH₃-20 |
| 2 | ~18-22 | ~1.6-1.8 (m) | CH₂ (↓) | |
| 3 | ~36-40 | ~1.4-1.7 (m) | CH₂ (↓) | CH₃-19 |
| 4 | ~45-50 | - | C | CH₃-19 |
| 5 | ~50-55 | ~1.5-1.8 (m) | CH (↑) | CH₃-19, CH₃-20 |
| 6 | ~20-25 | ~2.2-2.5 (m) | CH₂ (↓) | |
| 7 | ~28-33 | ~2.0-2.3 (m) | CH₂ (↓) | H-14 |
| 8 | ~130-135 | - | C | H-14 |
| 9 | ~80-85 | - | C | H-14, CH₃-20 |
| 10 | ~38-42 | - | C | CH₃-20 |
| 11 | ~20-25 | ~1.7-1.9 (m) | CH₂ (↓) | |
| 12 | ~30-35 | ~1.8-2.1 (m) | CH₂ (↓) | |
| 13 | ~75-80 | - | C | H-14, CH₃-16, CH₃-17 |
| 14 | ~125-130 | ~5.8-6.2 (s) | CH (↑) | |
| 15 | ~30-35 | ~2.8-3.2 (sept) | CH (↑) | |
| 16 | ~20-25 | ~1.0-1.2 (d) | CH₃ (↑) | H-15 |
| 17 | ~20-25 | ~1.0-1.2 (d) | CH₃ (↑) | H-15 |
| 18 | ~180-185 | ~12.0 (br s) | C | CH₃-19 |
| 19 | ~15-20 | ~1.2-1.4 (s) | CH₃ (↑) | |
| 20 | ~25-30 | ~0.9-1.1 (s) | CH₃ (↑) |
Conclusion
The structural elucidation of 9α,13α-epidioxyabiet-8(14)-en-18-oic acid is a systematic process that relies on the careful acquisition and interpretation of a suite of NMR experiments. By following the protocols and data analysis strategies outlined in this guide, researchers can confidently determine the complete structure and relative stereochemistry of this and related abietane diterpenoids. This detailed structural information is a critical foundation for further investigation into the biological activities and therapeutic potential of these fascinating natural products.
References
-
MDPI. (n.d.). 1H-qNMR as a Tool for the Quantitative and Qualitative Evaluation of Abietane-Type Diterpenes in Lamiaceae Species Cultivated in Greece. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 13C-NMR Data of Three Important Diterpenes Isolated from Euphorbia Species. Retrieved from [Link]
-
AUREMN. (n.d.). Structure Determination of New Abietane Diterpenes from Hyptis Martiusii by NMR Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of some natural abietane diterpenoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a novel naphthalenone endoperoxide and structural elucidation by nuclear magnetic resonance spectroscopy and theoretical calculation. Retrieved from [Link]
-
MDPI. (2020, October 23). NMR and Computational Studies as Analytical and High-Resolution Structural Tool for Complex Hydroperoxides and Diastereomeric Endo-Hydroperoxides of Fatty Acids in Solution-Exemplified by Methyl Linolenate. Retrieved from [Link]
-
ResearchGate. (n.d.). Abietane Diterpenoids from Clerodendrum trichotomum and Correction of NMR Data of Villosin C and B. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR and Computational Studies as Analytical and High-Resolution Structural Tool for Complex Hydroperoxides and Diastereomeric Endo-Hydroperoxides of Fatty Acids in Solution-Exemplified by Methyl Linolenate. Retrieved from [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]
-
Frontiers. (n.d.). NMR-based plant metabolomics protocols: a step-by-step guide. Retrieved from [Link]
-
ACS Publications. (2011, September 2). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Using NMR to identify and characterize natural products | Request PDF. Retrieved from [Link]
-
University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. Retrieved from [Link]
-
Forest Products Laboratory. (n.d.). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]
-
Real-Gene Labs. (n.d.). This compound [>98%]. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]
Sources
- 1. 13C-NMR Data of Three Important Diterpenes Isolated from Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. auremn.org [auremn.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. emerypharma.com [emerypharma.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C20H30O4 | CID 46230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass Spectrometry of Abietane Diterpenoids: An Application Guide for Structural Elucidation and Quantification
Abstract
Abietane diterpenoids represent a vast and structurally diverse class of natural products with significant pharmacological interest. Their inherent structural complexity, including stereoisomerism and susceptibility to rearrangement, presents considerable analytical challenges. This guide provides a comprehensive overview and detailed protocols for the analysis of abietane diterpenoids using liquid chromatography coupled with mass spectrometry (LC-MS). We delve into the causality behind methodological choices, from sample preparation and chromatographic separation to ionization techniques and tandem mass spectrometry (MS/MS) fragmentation, empowering researchers to develop robust and reliable analytical workflows for both qualitative and quantitative studies.
Introduction: The Analytical Imperative for Abietane Diterpenoids
Abietane diterpenoids are characterized by a tricyclic 20-carbon skeleton and are prominently found in the plant families Lamiaceae (e.g., Salvia species) and Pinaceae (e.g., pine resins).[1][2] Compounds such as abietic acid, dehydroabietic acid, and carnosic acid have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] As drug development pipelines increasingly turn to natural products, the need for precise and reliable analytical techniques to isolate, identify, and quantify these compounds has become paramount.
Mass spectrometry, particularly when coupled with the separation power of liquid chromatography (LC-MS), has emerged as the gold standard for this purpose. Its high sensitivity, selectivity, and ability to provide detailed structural information are indispensable for navigating the complexities of natural product extracts.[4][5] This guide explains the critical parameters and workflows that underpin the successful mass spectrometric analysis of this important compound class.
Foundational Strategy: From Sample to Spectrum
A successful analysis is not merely the result of a single instrument but a well-orchestrated workflow. Each step is designed to preserve the integrity of the analytes and present them to the mass spectrometer in a manner that maximizes information content.
Caption: High-level workflow for LC-MS analysis of abietane diterpenoids.
Sample Preparation: Isolating the Targets
The goal of sample preparation is to efficiently extract abietane diterpenoids from a complex biological matrix while minimizing interferences that can suppress ionization or complicate the resulting chromatogram.[6][7]
Rationale for Solvent Selection: Abietane diterpenoids range from nonpolar (e.g., dehydroabietic acid) to moderately polar (e.g., carnosic acid). Solvents like ethanol, methanol, and acetonitrile are effective for extraction due to their ability to solubilize this range of polarities.[8][9] For dried plant materials, reflux or sonication with 70-90% ethanol or methanol is a common starting point.[9][10]
Protocol 1: General Extraction from Dried Plant Material
-
Homogenization: Grind air-dried plant material (e.g., Salvia roots) to a fine powder (40-60 mesh).
-
Extraction: To 1.0 g of powder, add 20 mL of 80% methanol. Vortex thoroughly.
-
Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction (steps 2-4) on the pellet twice more.
-
Pooling & Concentration: Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (hydrophilic PTFE or nylon) to remove particulates before injection.[6]
Liquid Chromatography: The Art of Separation
Due to the presence of numerous isomers in natural extracts, high-efficiency chromatographic separation is critical prior to mass analysis. Ultra-high-performance liquid chromatography (UPLC) is preferred for its superior resolution and speed.[5][11]
Column and Mobile Phase Rationale:
-
Stationary Phase: A reversed-phase C18 column is the workhorse for abietane analysis. Its hydrophobic nature provides excellent retention for the moderately nonpolar abietane skeleton.
-
Mobile Phase: A binary gradient of water and a stronger organic solvent (acetonitrile or methanol) is typically used. Acetonitrile often provides sharper peaks and lower backpressure.
-
Additive: A small amount of acid (typically 0.1% formic acid) is added to the mobile phase. This serves a dual purpose: it protonates acidic silanols on the stationary phase to reduce peak tailing, and it promotes the formation of protonated molecules [M+H]⁺ in positive ion mode ESI, enhancing sensitivity.[12]
Table 1: Typical UPLC Gradient for Abietane Diterpenoid Profiling
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA) |
| 0.0 | 0.4 | 90 | 10 |
| 2.0 | 0.4 | 60 | 40 |
| 10.0 | 0.4 | 5 | 95 |
| 12.0 | 0.4 | 5 | 95 |
| 12.1 | 0.4 | 90 | 10 |
| 15.0 | 0.4 | 90 | 10 |
| This is a representative gradient and should be optimized for specific applications. |
Mass Spectrometry: Ionization and Fragmentation
The mass spectrometer is where the separated molecules are ionized, weighed, and fragmented to reveal their structural identity.
Ionization: Choosing the Right Polarity
Electrospray ionization (ESI) is the most common technique for LC-MS analysis of abietane diterpenoids. The choice between positive ([M+H]⁺) and negative ([M-H]⁻) ion mode is dictated by the functional groups on the molecule.
-
Positive Ion Mode ([M+H]⁺): Generally effective for most abietanes. The tricyclic structure is readily protonated. This mode is excellent for general screening.[4]
-
Negative Ion Mode ([M-H]⁻): Exceptionally sensitive for abietanes containing acidic functional groups, such as the carboxylic acid in abietic acid or the catechol group in carnosic acid.[4][13] These groups readily lose a proton to form a stable anion.
For comprehensive profiling, it is often advantageous to acquire data in both polarities.
Tandem Mass Spectrometry (MS/MS): Unveiling the Structure
In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ of a suspected diterpenoid) is isolated and fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting product ions provide a structural fingerprint.
Characteristic Fragmentation Patterns: The abietane skeleton undergoes predictable fragmentation pathways. Understanding these patterns is key to identifying compounds within the class.
-
Positive Mode ([M+H]⁺):
-
Neutral Losses: The most common initial fragmentations involve the neutral loss of small molecules like water (-18 Da, from hydroxyl groups) and carbon monoxide (-28 Da, from carbonyls or quinones).[4][14]
-
Propene Loss: A characteristic loss of propene (-42 Da) or an isopropyl radical (-43 Da) from the C13 position is frequently observed.[4]
-
Ring Cleavages: Further fragmentation can involve retro-Diels-Alder (RDA) reactions in the C-ring.
-
-
Negative Mode ([M-H]⁻):
-
Decarboxylation: For resin acids like abietic acid, the most dominant fragmentation is the loss of CO₂ (-44 Da) from the carboxyl group.
-
Radical Losses: Loss of a methyl radical (•CH₃, -15 Da) is common.[4]
-
Other Losses: Neutral losses of water (-18 Da) and carbon monoxide (-28 Da) also occur.[4][15]
-
Caption: Simplified fragmentation of Abietic Acid in negative ESI mode.
Table 2: Key Mass Spectrometry Parameters for Abietane Analysis
| Parameter | Typical Setting (Positive ESI) | Typical Setting (Negative ESI) | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Suitable for moderately polar compounds eluting from LC. |
| Capillary Voltage | 3500 - 4500 V | 3000 - 4000 V | Optimizes spray stability and ion generation. |
| Nebulizer Gas (N₂) | 30 - 45 psi | 30 - 45 psi | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 10 - 12 L/min | 10 - 12 L/min | Aids in solvent evaporation from droplets. |
| Drying Gas Temperature | 325 - 350 °C | 325 - 350 °C | Facilitates desolvation without thermal degradation. |
| Fragmentor / Skimmer Voltage | 120 - 170 V | 120 - 170 V | Can be increased to induce some in-source fragmentation if desired. |
| Collision Energy (CID) | 15 - 45 eV (Ramped or Stepped) | 20 - 50 eV (Ramped or Stepped) | Energy required to induce fragmentation; compound-dependent.[4] |
| Mass Analyzer | TOF, Orbitrap, or QqQ | TOF, Orbitrap, or QqQ | TOF/Orbitrap for high resolution accurate mass; QqQ for targeted quantification. |
| Scan Range (m/z) | 100 - 1000 | 100 - 1000 | Covers the expected mass range for monomeric and some dimeric diterpenoids. |
Protocol 2: UPLC-QTOF-MS Method for Profiling and Identification
This protocol outlines a method for the general profiling and tentative identification of abietane diterpenoids in an extract using a Quadrupole Time-of-Flight (QTOF) mass spectrometer, which provides high-resolution accurate mass (HRAM) data.
-
Sample Preparation: Prepare the sample as described in Protocol 1 .
-
LC Separation:
-
Inject 2-5 µL of the filtered sample onto a UPLC system.
-
Use a suitable C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Run the chromatographic gradient as detailed in Table 1 .
-
-
MS and MS/MS Acquisition:
-
Set the QTOF to acquire data in both positive and negative ESI modes in separate runs.
-
Use the general MS parameters outlined in Table 2 .
-
Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
For DDA: Set the instrument to perform an MS1 survey scan, followed by MS/MS scans on the top 3-5 most intense ions. Use an exclusion list to avoid repeated fragmentation of the same ion.
-
For DIA: Set the instrument to acquire MS/MS data across the entire mass range using wide isolation windows.
-
-
-
Data Processing:
-
Process the raw data using vendor-specific software or open-source platforms.
-
Extract ion chromatograms for expected masses of known abietane diterpenoids.
-
Calculate the elemental composition for precursor ions from the HRAM data (typically with <5 ppm mass error).[5]
-
Compare the experimental MS/MS fragmentation spectra with literature data, spectral libraries (if available), or predicted fragmentation patterns to tentatively identify compounds.[4][14]
-
Conclusion and Best Practices
The successful mass spectrometric analysis of abietane diterpenoids hinges on a systematic approach that combines clean sample preparation, high-resolution chromatographic separation, and optimized MS parameters. By understanding the chemical properties of these molecules, analysts can rationally select extraction solvents, chromatographic conditions, and ionization modes to maximize data quality. The fragmentation patterns discussed provide a powerful tool for structural elucidation, particularly when combined with high-resolution accurate mass measurements. This guide serves as a foundational resource, and researchers are encouraged to perform compound-specific optimization to achieve the highest levels of sensitivity and accuracy in their applications.
References
-
Ghulam, S. M., et al. (2012). Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds. SpringerPlus, 1(1), 63. Available at: [Link]
-
Grzegorczyk-Karolak, I., et al. (2019). Abietane Diterpenoids from the Hairy Roots of Salvia corrugata. Molecules, 24(23), 4336. Available at: [Link]
-
Yan, Y., et al. (2009). Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Journal of Chromatography A, 1216(24), 4847-4859. Available at: [Link]
-
Wang, F., et al. (2020). Simultaneous determination of abietic acid, dehydroabietic acid and pipericacid in muscle and skin tissue of livestock and poultry by liquid chromatography-tandem mass spectrometry. Journal of Food Safety and Quality, 11(18), 6424-6430. Available at: [Link]
-
Guo, L., et al. (2012). UPLC/Q-TOF-MS Analysis for Identification of Hydrophilic Phenolics and Lipophilic Diterpenoids from Radix Salviae Miltiorrhizae. Journal of AOAC International, 95(5), 1416-1426. Available at: [Link]
-
ResearchGate. (n.d.). The structures of diterpenoids 1–6. [Image]. Available at: [Link]
-
Zhang, J., et al. (2012). UPLC/Q-TOF-MS Analysis for Identification of Hydrophilic Phenolics and Lipophilic Diterpenoids from Radix Salviae Miltiorrhizae. Semantic Scholar. Available at: [Link]
-
McDermott, C. M., et al. (2021). Analysis of Abietane-Type Diterpenoids from Baltic Amber Samples. ChemRxiv. Available at: [Link]
-
Sik, A., et al. (2020). Diversity of diterpenoids and polyphenols in Salvia glutinosa L. analyzed using targeted metabolomics based on LC-qTOF-MS and 1H-NMR. Phytochemistry, 175, 112379. Available at: [Link]
-
El-Hawary, S. S., et al. (2021). Anticancer Activity of Abietane Diterpenoids from Salvia libanoticum Grown in Lebanon. Pharmacognosy Magazine, 17(74), 335-341. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra of the terpenoids listed in Table 2, analyzed as the natural products, methylated and/or silylated derivatives. [Image]. Available at: [Link]
-
Kataoka, H., et al. (2007). Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry. Journal of Chromatography A, 1146(1), 61-66. Available at: [Link]
-
Scribd. (n.d.). Analysis of Abietic Acid & Dehydroabietic Acid by LC-MS. Available at: [Link]
-
Shen, J., et al. (2021). Simultaneous Determination of Abietic Acid and Dehydrogenated Abietic Acid in Livestock and Poultry Skin by Liquid Chromatography-Tandem Mass Spectrometry. Food Science, 42(12), 275-280. Available at: [Link]
-
Li, Y., et al. (2023). The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients. Frontiers in Plant Science, 14, 1228459. Available at: [Link]
-
Sandler-Moore Mass Spectrometry Core Facility. (n.d.). Sample Preparation. Vanderbilt University. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry. [Request PDF]. Available at: [Link]
-
Ferreira, R. J., et al. (2018). C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators. Journal of Natural Products, 81(7), 1629-1636. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Dai, C., et al. (2021). Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities. Molecules, 26(16), 4870. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. phcog.com [phcog.com]
- 4. Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination of Abietic Acid and Dehydrogenated Abietic Acid in Livestock and Poultry Skin by Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
- 13. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for an Anti-Inflammatory Cell-Based Assay
<
Introduction: The Rationale for Cell-Based Inflammatory Screening
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated. Chronic inflammation is a key underlying factor in a wide array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. As such, the identification of novel anti-inflammatory therapeutics is a major focus of drug discovery.
Cell-based assays provide a powerful and physiologically relevant platform for the initial screening and characterization of potential anti-inflammatory compounds. Among the various in vitro models, the use of macrophages stimulated with lipopolysaccharide (LPS) is a robust and widely adopted method. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in macrophages, mimicking key aspects of infection- and injury-induced inflammation.[1][2] This application note provides a detailed protocol for screening anti-inflammatory agents using the murine macrophage cell line RAW 264.7, focusing on the inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).
Core Mechanisms of Inflammatory Signaling
To effectively screen for anti-inflammatory compounds, it is crucial to understand the molecular pathways that govern the inflammatory response. In macrophages, the recognition of LPS by Toll-like receptor 4 (TLR4) initiates a complex signaling cascade that culminates in the production of inflammatory mediators.[1][3]
Upon LPS binding, TLR4 recruits adaptor proteins, primarily MyD88 and TRIF, which trigger two principal downstream signaling pathways.[3][4][5] These pathways lead to the activation of key transcription factors, most notably Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinases (MAPKs).[1][6]
-
The NF-κB Pathway: In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] TLR4 activation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[3] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB (commonly the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding TNF-α, IL-6, and IL-1β.[1][3]
-
The MAPK Pathways: The MAPK family includes three major kinases involved in inflammation: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[7][8] These are activated by a tiered cascade of phosphorylation events (MAP3K → MAP2K → MAPK) and play critical roles in regulating the expression of inflammatory cytokines.[6][7][8]
The convergence of these pathways results in a robust inflammatory response. Compounds that inhibit key nodes in these signaling cascades are therefore promising candidates for anti-inflammatory drugs.
Caption: Workflow for the anti-inflammatory cell-based assay.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator. [9] * Harvest cells and perform a cell count using a hemocytometer and Trypan Blue to ensure high viability (>95%).
-
Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium. [10] * Incubate for 12-24 hours to allow for cell adherence. [11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the positive control (Dexamethasone) in complete medium. Ensure the final vehicle concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1% to avoid toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle and stimulated with LPS.
-
Negative Control: Cells treated with medium only (no compound, no LPS).
-
Positive Control: Cells treated with a known anti-inflammatory agent like Dexamethasone and stimulated with LPS. [12][13] * Pre-incubate the plate for 1-2 hours. [10]
-
-
-
LPS Stimulation:
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer. Store at -80°C if not proceeding immediately to ELISA.
-
-
Quantification of TNF-α by ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's protocol. [15][16][17]This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody. [16] * Incubating to allow TNF-α to bind.
-
Washing the plate and adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP). [17] * Adding a substrate solution to develop color. [16] * Stopping the reaction and measuring the absorbance at 450 nm. [18]
-
-
Data Analysis and Interpretation
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.
-
Calculate TNF-α Concentration: Use the standard curve to determine the concentration of TNF-α (in pg/mL) in each sample.
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (TNFα_compound - TNFα_negative) / (TNFα_vehicle - TNFα_negative)] * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the test compound that inhibits TNF-α production by 50%. This can be determined by plotting the percentage inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Validation and Quality Control
A self-validating protocol is essential for generating trustworthy and reproducible data.
-
Cell Viability Testing: It is critical to ensure that the observed reduction in TNF-α is due to an anti-inflammatory effect and not simply due to compound-induced cytotoxicity. [11]A parallel assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay, should be performed. [19][20][21]The MTT assay measures metabolic activity, an indicator of cell viability, while the LDH assay measures the release of LDH from damaged cells, indicating cytotoxicity. [20][21][22]Test compounds should ideally show potent anti-inflammatory activity at non-toxic concentrations. [9]
-
Reference Compounds: The inclusion of a well-characterized anti-inflammatory agent, such as Dexamethasone, serves as a positive control to validate the assay's performance and provides a benchmark for the potency of the test compound. [12][23][24] Table 1: Example Data for Control Wells
| Treatment Group | TNF-α Concentration (pg/mL) | Cell Viability (%) | Interpretation |
| Negative Control (Untreated) | < 50 | 100% | Baseline |
| Vehicle Control + LPS (100 ng/mL) | 1200 ± 150 | 98% | Maximal inflammatory response |
| Dexamethasone (1 µM) + LPS | 350 ± 50 | 99% | Expected inhibition by positive control |
Conclusion
The LPS-stimulated macrophage model provides a reliable and high-throughput method for the primary screening of compounds with potential anti-inflammatory activity. By quantifying the inhibition of key pro-inflammatory cytokines like TNF-α, researchers can effectively identify and rank lead candidates for further development. The integration of cytotoxicity assays is a mandatory step to ensure that the observed effects are specific to the inflammatory pathway and not a result of cell death. This comprehensive approach ensures the generation of high-quality, interpretable data crucial for the advancement of anti-inflammatory drug discovery programs.
References
-
Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. PMC - NIH. [Link]
-
Covert, M. W., Leung, T. H., Gaston, J. E., & Baltimore, D. (2005). Transcriptional profiling of the LPS induced NF-κB response in macrophages. PMC. [Link]
-
Wang, R., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]
-
Carpenter, S., et al. (2012). NF-κB mediates lipopolysaccharide-induced alternative pre-mRNA splicing of MyD88 in mouse macrophages. PMC. [Link]
-
Medvedev, A. E., et al. (2005). Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP. ASH Publications. [Link]
-
Spórna-Kucab, A., et al. (2021). 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model. Bio-protocol. [Link]
-
Cohesion Biosciences. (n.d.). Human TNF alpha ELISA Kit User Manual. [Link]
-
Zhang, Y., et al. (2023). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. [Link]
-
Assay Genie. (n.d.). Cytotoxicity Assays - Cell Health & Death. [Link]
-
Jairroong, B., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
-
Ylostalo, J. H., Bartosh, T. J., Coble, K., & Prockop, D. J. (2014). Macrophage Inflammatory Assay. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity of IR3G. Dexamethasone (DEX) was used as the.... [Link]
-
Das, P., et al. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. ACS Omega. [Link]
-
Lee, S., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC - PubMed Central. [Link]
-
Mor-Vaknin, N., et al. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [Link]
-
Omics Online. (2022). Evaluation of Anti-Inflammatory & Immunosuppressant Activity of Dexamethasone. [Link]
-
Papachristou, E. K., et al. (2022). Apoptotic, Anti-Inflammatory Activities and Interference with the Glucocorticoid Receptor Signaling of Fractions from Pistacia lentiscus L. var. chia Leaves. NIH. [Link]
-
OMICS International. (n.d.). Clinical Pharmacology & Biopharmaceutics - Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. [Link]
-
Juniper Publishers. (2024). Evaluation of in Vitro Immunomodulatory Activity Dexamethasone and A Standardized Polyherbal Formula by Measurement of Inflammatory. [Link]
-
Mocsai, A., et al. (1999). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 5. NF-κB mediates lipopolysaccharide-induced alternative pre-mRNA splicing of MyD88 in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 8. cusabio.com [cusabio.com]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. omicsonline.org [omicsonline.org]
- 24. Apoptotic, Anti-Inflammatory Activities and Interference with the Glucocorticoid Receptor Signaling of Fractions from Pistacia lentiscus L. var. chia Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Epstein-Barr Virus (EBV) Lytic Activation Assay
Abstract
The Epstein-Barr virus (EBV) maintains a delicate balance between a dormant latent state and a productive lytic cycle. The switch from latency to lytic replication, known as reactivation, is a critical process in the viral lifecycle and plays a significant role in the pathogenesis of EBV-associated malignancies.[1] Understanding the molecular triggers and cellular pathways that govern this switch is paramount for developing novel therapeutic strategies, such as lytic induction therapy, which aims to selectively eliminate virus-harboring tumor cells.[2][3] This guide provides a comprehensive overview of the principles and methodologies for performing an EBV activation assay. We delve into the underlying biology, detail experimental design considerations, and present a validated, step-by-step protocol for inducing and quantifying EBV reactivation in the Akata Burkitt's lymphoma cell line—a widely used and robust model system.
Principles of EBV Reactivation
EBV establishes a lifelong, persistent infection primarily within B lymphocytes by adopting a latent state, characterized by the expression of a limited set of viral genes.[4] Reactivation from this dormant phase initiates the lytic cascade, a temporally regulated program of gene expression that culminates in the production of new virions.[4][5]
The Molecular Switch: BZLF1 and BRLF1
The transition from latency to the lytic cycle is orchestrated by two viral immediate-early (IE) transcriptional activators: BZLF1 (also known as Zta or ZEBRA) and BRLF1 (also known as Rta) .[6] The expression of these two proteins is the point of no return, committing the cell to the lytic program. Zta and Rta function as master regulators, activating the promoters of downstream "early" viral genes, which are involved in viral DNA replication, and subsequently the "late" genes that encode structural components of the virion.[4][6]
Cellular Signaling Pathways Governing Reactivation
In vitro, EBV reactivation can be triggered by a variety of stimuli that hijack host cell signaling pathways. The most physiologically relevant trigger in B cells is the cross-linking of the B-cell receptor (BCR), which mimics antigen stimulation.[5] This event initiates a complex signaling cascade involving:
-
Protein Kinase C (PKC): Activated by phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[5][7]
-
Mitogen-Activated Protein Kinases (MAPK): Including ERK, JNK, and p38 pathways.[1]
-
Phosphoinositide 3-Kinase (PI3K): Contributes to the transcription of the BZLF1 gene.[1]
-
Calcium Signaling: BCR engagement leads to an influx of intracellular calcium, activating calcium/calmodulin-dependent kinases that are essential for lytic induction.[5][8]
Additionally, epigenetic modifications play a crucial role. The promoters of lytic genes are often silenced by DNA methylation during latency.[1] Agents that inhibit histone deacetylases (HDACs), such as sodium butyrate, can increase histone acetylation, leading to a more open chromatin structure that facilitates the transcription of BZLF1 and BRLF1.[5] Zta itself has the unique ability to bind to and activate methylated promoters, providing a mechanism to overcome this epigenetic silencing.[5]
Experimental Design and Key Parameters
A successful EBV activation assay hinges on the careful selection of the cell line, inducer, and readout method.
Cell Line Selection
The choice of cell line is critical as susceptibility to lytic induction varies significantly.[2]
| Cell Line | Type | EBV Strain | Common Inducers | Key Characteristics & Notes |
| Akata | Burkitt's Lymphoma (BL) | Akata | Anti-IgG | Expresses surface IgG.[9] Provides rapid and synchronous induction (up to 50-70% of cells) upon BCR cross-linking.[5][8][10][11] The preferred model for studying BCR-mediated signaling. |
| Raji | Burkitt's Lymphoma (BL) | Raji | TPA + Sodium Butyrate | Lacks surface Ig. Responsive to chemical inducers that synergize to activate the lytic cycle.[7][12] Contains a defect that prevents late gene expression and virion production. |
| P3HR1 | Burkitt's Lymphoma (BL) | P3HR1 | TPA + Sodium Butyrate | A producer cell line that can be induced to release virions.[13] |
| HH514-16 | B-cell Lymphoma | P3HR1-c16 | Sodium Butyrate | Highly responsive to HDAC inhibitors alone.[7] |
| SNU-719 | Gastric Carcinoma | TPA, Sodium Butyrate | An epithelial cell model for studying EBV reactivation in non-lymphoid contexts.[14] | |
| LCLs | Lymphoblastoid Cell Line | B95-8, etc. | TPA, Sodium Butyrate, Chemotherapy agents | Immortalized by EBV in vitro. Response to inducers can be variable and may diminish over time in culture.[3][15] |
Lytic Induction Stimuli
-
Anti-Immunoglobulin (IgG or IgM): The most physiologically relevant method for cell lines expressing surface Ig (e.g., Akata).[5] It triggers BCR signaling pathways.
-
Phorbol Esters (TPA): A potent activator of Protein Kinase C (PKC). Often used at 10-20 ng/mL.[6][12]
-
HDAC Inhibitors (Sodium Butyrate, TSA): Modify chromatin to make lytic promoters accessible. Sodium butyrate is typically used at 2-3 mM.[5][6] These are often used in combination with TPA for a synergistic effect in cell lines like Raji.[5]
-
Other Agents: Various chemotherapy drugs (e.g., gemcitabine, doxorubicin) and small molecules have also been identified as lytic inducers.[3][15]
Methods for Quantifying Reactivation
The induction of the lytic cycle can be measured at multiple stages of the cascade.
-
Immediate-Early Gene Transcription (RT-qPCR): Measures the mRNA levels of BZLF1 and BRLF1. This is the earliest detectable event and a highly sensitive method.[16]
-
Early & Late Protein Expression (Flow Cytometry / Western Blot): Detects viral proteins. Common targets include Zta (IE), Rta (IE), and the Early Antigen-Diffuse complex (EA-D), of which BMRF1 is a major component.[3][17] Flow cytometry allows for quantification of the percentage of reactivated cells in a population.[18][19]
-
Reporter Assays: Utilizes engineered cell lines that express a reporter gene (e.g., GFP, luciferase) under the control of an EBV lytic promoter (like Zp or Rp).[15][20] This approach is ideal for high-throughput screening of potential lytic-inducing compounds.
-
Viral DNA Replication (qPCR): Quantifies the increase in EBV genome copy number, which occurs after the expression of early genes.[21][22]
-
Infectious Virion Production: A functional assay where the supernatant from induced cells is used to infect susceptible target cells (e.g., Raji cells), and infection is measured, often via expression of a GFP marker encoded by the virus.[23][24][25]
Detailed Protocol: Lytic Induction of Akata Cells
This protocol describes the reactivation of EBV in Akata cells using goat F(ab')₂ anti-human IgG and subsequent analysis of IE gene (BZLF1) expression by RT-qPCR and protein (Zta) expression by flow cytometry.
Materials and Reagents
-
Cells: Akata (EBV-positive) cell line (ATCC® CRL-2923™)
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inducer: Goat F(ab')₂ Fragment Anti-Human IgG (e.g., Jackson ImmunoResearch Labs, Cat# 109-006-098)
-
RNA Extraction: Commercially available kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA Synthesis: Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR: SYBR Green qPCR Master Mix, nuclease-free water, and appropriate primers.
-
BZLF1 Forward: 5'-AAG GAG GAC CCC AAG ACG A-3'
-
BZLF1 Reverse: 5'-GGC GCA CAC TGG AAT GCT-3'
-
GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Flow Cytometry:
-
Fixation/Permeabilization Buffer (e.g., Cyto-Fast™ Fix/Perm Buffer Kit, BioLegend)
-
Primary Antibody: Anti-BZLF1 monoclonal antibody (BZ-1)[17]
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgG
-
Experimental Workflow
Step-by-Step Procedure
Part A: Cell Seeding and Induction
-
Maintain Akata Cells: Culture Akata cells in RPMI-1640 with 10% FBS. Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL to ensure they are in logarithmic growth phase.
-
Seed for Experiment: On the day of the experiment, count cells and centrifuge. Resuspend the cell pellet in fresh, pre-warmed media to a density of 5 x 10⁵ cells/mL. Aliquot into appropriate culture vessels (e.g., 6-well plates).
-
Induce Reactivation: Add goat F(ab')₂ anti-human IgG directly to the cell suspension to a final concentration of 10 µg/mL. Also, prepare an "uninduced" control well with no antibody.
-
Causality Insight: Using an F(ab')₂ fragment prevents potential complications from Fc receptor binding, ensuring that signaling is specifically initiated through BCR cross-linking.
-
-
Incubate: Place the culture vessel in a humidified incubator at 37°C with 5% CO₂. For BZLF1 transcript analysis, a 24-hour incubation is typically sufficient. For protein expression, 48 hours may yield a stronger signal.
Part B: Analysis by RT-qPCR
-
Harvest Cells: After incubation, transfer the cell suspension to a centrifuge tube. Pellet cells at 300 x g for 5 minutes.
-
Extract RNA: Discard the supernatant and extract total RNA from the cell pellet using a commercial kit according to the manufacturer's protocol.
-
Synthesize cDNA: Perform reverse transcription on 500 ng to 1 µg of total RNA.
-
Perform qPCR: Set up qPCR reactions in triplicate for each sample (uninduced and induced) using primers for BZLF1 and the housekeeping gene GAPDH.
-
Analyze Data: Calculate the cycle threshold (Ct) values. Determine the fold change in BZLF1 expression in induced samples relative to uninduced controls using the ΔΔCt method, after normalizing to GAPDH expression.
Part C: Analysis by Flow Cytometry
-
Harvest and Wash: After incubation, pellet ~1 x 10⁶ cells per sample. Wash once with cold PBS.
-
Fix and Permeabilize: Resuspend the cell pellet in fixation buffer and incubate. Wash and then resuspend in permeabilization buffer.
-
Causality Insight: Fixation cross-links proteins to preserve cell morphology, while permeabilization creates pores in the cell membrane, allowing antibodies to access intracellular targets like the nuclear Zta protein.
-
-
Primary Antibody Staining: Add the anti-BZLF1 (BZ-1) antibody at the manufacturer's recommended dilution. Incubate for 30 minutes at room temperature.
-
Secondary Antibody Staining: Wash the cells to remove unbound primary antibody. Add the fluorophore-conjugated secondary antibody. Incubate for 30 minutes in the dark.
-
Acquire and Analyze: Wash the cells again and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze by gating on the live cell population and quantifying the percentage of cells that are positive for the Zta-associated fluorophore compared to an uninduced control.
Data Interpretation and Troubleshooting
-
Expected Results: In a successful experiment with Akata cells, anti-IgG treatment should lead to a significant (often >100-fold) increase in BZLF1 mRNA levels by 24 hours. By 48 hours, flow cytometry should reveal a distinct population of Zta-positive cells, typically ranging from 20% to 60%, that is absent in the uninduced control.
-
Troubleshooting:
-
Low Induction Efficiency: Ensure cells are healthy and in log-phase growth. Confirm the concentration and activity of the anti-IgG. Check for mycoplasma contamination.
-
High Cell Death: Some cell death is expected during the lytic cycle. However, excessive death may indicate that the inducer concentration is too high or the cells were unhealthy prior to the experiment.
-
High Background in Controls: A low level of spontaneous lytic reactivation (<1-5%) can occur.[18] If background is higher, re-evaluate culture conditions and ensure the cell line has not drifted.
-
References
-
Tsai, M. H., Lin, C. D., & Lee, S. P. (2020). Epstein-Barr virus lytic reactivation regulation and its pathogenic role in carcinogenesis. Journal of Biomedical Science. [Link]
-
Daibata, M., Humphreys, R. E., & Sairenji, T. (1990). Activation of latent EBV via anti-IgG-triggered, second messenger pathways in the Burkitt's lymphoma cell line Akata. The Journal of Immunology. [Link]
-
Takada, K. (1984). Activation of latent Epstein-Barr virus genomes by anti-immunoglobulin. International Journal of Cancer. [Link]
-
Kenney, S. C., & Mertz, J. E. (2014). Reactivation and lytic replication of EBV. Human Herpesviruses: Biology, Therapy, and Immunoprophylaxis. [Link]
-
Wikipedia. (n.d.). Epstein–Barr virus. [Link]
-
Chia, C. S., & Tan, E. L. (2021). Lytic Induction Therapy against Epstein–Barr Virus-Associated Malignancies: Past, Present, and Future. Cancers. [Link]
-
He, Z., & He, J. (2011). A reporter system for Epstein-Barr virus (EBV) lytic replication: anti-EBV activity of the broad anti-herpesviral drug artesunate. Antiviral Research. [Link]
-
Wang, L., & Li, Y. (2015). Visual Detection and Evaluation of Latent and Lytic Gene Expression during Epstein-Barr Virus Infection Using One-Step Reverse Transcription Loop-Mediated Isothermal Amplification. International Journal of Molecular Sciences. [Link]
-
Daibata, M., Humphreys, R. E., & Sairenji, T. (1990). Activation of latent EBV via anti-IgG-triggered, second messenger pathways in the Burkitt's lymphoma cell line Akata. The Journal of Immunology. [Link]
-
Lee, H., & Kim, S. Y. (2024). Ceramide promotes lytic reactivation of Epstein-Barr virus in gastric carcinoma. Journal of Biomedical Science. [Link]
-
Kchaou, M., & Karray-Hakim, H. (2011). Induction of epstein-barr virus (EBV) lytic cycle in vitro causes lipid peroxidation, protein oxidation and DNA damage in lymphoblastoid B cell lines. Virology Journal. [Link]
-
O'Grady, T., & Luftig, M. A. (2018). CAGE-seq analysis of Epstein-Barr virus lytic gene transcription: 3 kinetic classes from 2 mechanisms. PLoS Pathogens. [Link]
-
Feng, W. H., & Kenney, S. C. (2006). Lytic Induction Therapy for Epstein-Barr Virus-Positive B-Cell Lymphomas. Journal of Virology. [Link]
-
Cayrol, C., & Flemington, E. K. (2003). Cell Cycle Analysis of Epstein-Barr Virus-Infected Cells following Treatment with Lytic Cycle-Inducing Agents. Journal of Virology. [Link]
-
Shimizu, N., & Takada, K. (1993). Epstein-Barr Virus Contributes to the Malignant Phenotype and to Apoptosis Resistance in Burkitt's Lymphoma Cell Line Akata. Journal of Virology. [Link]
-
Nawandar, D. M., & Papoulas, O. (2020). Epstein–Barr Virus: How Its Lytic Phase Contributes to Oncogenesis. Cancers. [Link]
-
Erickson, K. D., & Martin, J. M. (2006). Virus and Cell RNAs Expressed during Epstein-Barr Virus Replication. Journal of Virology. [Link]
-
Gorres, K. L., & Miller, G. (2014). Activation and Repression of Epstein-Barr Virus and Kaposi's Sarcoma-Associated Herpesvirus Lytic Cycles by Short- and Medium-Chain Fatty Acids. Journal of Virology. [Link]
-
Choi, C. K., & De, M. (2015). Identification of a new class of small molecules that efficiently reactivate latent Epstein-Barr virus. Oncotarget. [Link]
-
Flebbe-Rehwaldt, L., & Douglas, J. (n.d.). Detection of Epstein-Barr Virus Specific Functional T Cells by Flow Cytometry. Eurofins-Viracor. [Link]
-
Thompson, M. P., & Kenney, S. C. (2015). Differentiation-Dependent KLF4 Expression Promotes Lytic Epstein-Barr Virus Infection in Epithelial Cells. PLoS Pathogens. [Link]
-
ResearchGate. (n.d.). Structures of drugs tested for effects on Epstein-Barr virus (EBV).... [Link]
-
Ragoczy, T., & Miller, G. (1999). The Epstein-Barr Virus Rta Protein Activates Lytic Cycle Genes and Can Disrupt Latency in B Lymphocytes. Journal of Virology. [Link]
-
Saha, A., & Robertson, E. S. (2019). E2F1 suppresses Epstein-Barr virus lytic reactivation through cellular and viral transcriptional networks. PLOS Pathogens. [Link]
-
Gulley, M. L. (2001). Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments. The American Journal of Pathology. [Link]
-
Inman, G. J., & Allday, M. J. (2000). Activators of the Epstein-Barr Virus Lytic Program Concomitantly Induce Apoptosis, but Lytic Gene Expression Protects from Cell Death. Journal of Virology. [Link]
-
El-Guindy, A., & Miller, G. (2015). Epstein-Barr Virus Lytic Cycle Reactivation. Current Topics in Microbiology and Immunology. [Link]
-
Amoroso, R., & Fitzsimmons, L. (2009). Quantitative Studies of Epstein-Barr Virus-Encoded MicroRNAs Provide Novel Insights into Their Regulation. Journal of Virology. [Link]
-
Ju, H., & Chen, Y. R. (2024). Targeted eradication of EBV-positive cancer cells by CRISPR/dCas9-mediated EBV reactivation in combination with ganciclovir. Journal of Biomedical Science. [Link]
-
Bryant, H., & Farrell, P. J. (2002). Lytic Cycle Gene Regulation of Epstein-Barr Virus. Journal of Virology. [Link]
-
Bryant, H., & Farrell, P. J. (2002). Lytic Cycle Gene Regulation of Epstein-Barr Virus. Journal of Virology. [Link]
-
Verma, D., & Swaminathan, S. (2015). Identification and Characterization of the Physiological Gene Targets of the Essential Lytic Replicative Epstein-Barr Virus SM Protein. Journal of Virology. [Link]
-
Neuhierl, B., & Delecluse, H. J. (2020). Assessing the fitness of Epstein-Barr virus following its reactivation. PLoS Pathogens. [Link]
-
O'Grady, T., & Luftig, M. A. (2021). Establishment and validation of a dual-fluorescent lytic reporter Epstein-Barr virus (DFLR EBV). ResearchGate. [Link]
-
Bhaduri-McIntosh, S. (2019). Pharmacologic Activation of Lytic Epstein-Barr Virus Gene Expression without Virion Production. mSphere. [Link]
-
Chan, C. F., & Lung, M. L. (2019). Reactivation of Epstein–Barr virus by a dual-responsive fluorescent EBNA1-targeting agent with Zn2+-chelating function. Proceedings of the National Academy of Sciences. [Link]
-
Luftig, M. A. (2023). Viral and host factors drive a type 1 Epstein–Barr virus spontaneous lytic phenotype. mBio. [Link]
-
Gewurz, B. E., & Luftig, M. A. (2024). Epstein-Barr virus reactivation induces divergent abortive, reprogrammed, and host shutoff states by lytic progression. PLOS Pathogens. [Link]
Sources
- 1. Epstein-Barr virus lytic reactivation regulation and its pathogenic role in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lytic Induction Therapy against Epstein–Barr Virus-Associated Malignancies: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lytic Induction Therapy for Epstein-Barr Virus-Positive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epstein-Barr Virus Lytic Cycle Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivation and lytic replication of EBV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Induction of epstein-barr virus (EBV) lytic cycle in vitro causes lipid peroxidation, protein oxidation and DNA damage in lymphoblastoid B cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and Repression of Epstein-Barr Virus and Kaposi's Sarcoma-Associated Herpesvirus Lytic Cycles by Short- and Medium-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of latent EBV via anti-IgG-triggered, second messenger pathways in the Burkitt's lymphoma cell line Akata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epstein-Barr Virus Contributes to the Malignant Phenotype and to Apoptosis Resistance in Burkitt’s Lymphoma Cell Line Akata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The Epstein-Barr Virus Rta Protein Activates Lytic Cycle Genes and Can Disrupt Latency in B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E2F1 suppresses Epstein-Barr virus lytic reactivation through cellular and viral transcriptional networks | PLOS Pathogens [journals.plos.org]
- 14. Targeted eradication of EBV-positive cancer cells by CRISPR/dCas9-mediated EBV reactivation in combination with ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a new class of small molecules that efficiently reactivate latent Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Activators of the Epstein-Barr Virus Lytic Program Concomitantly Induce Apoptosis, but Lytic Gene Expression Protects from Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Epstein-Barr virus reactivation induces divergent abortive, reprogrammed, and host shutoff states by lytic progression | PLOS Pathogens [journals.plos.org]
- 20. A reporter system for Epstein-Barr virus (EBV) lytic replication: anti-EBV activity of the broad anti-herpesviral drug artesunate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments: A Novel Approach to Screen for the Virus in Paraffin-Embedded Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and Characterization of the Physiological Gene Targets of the Essential Lytic Replicative Epstein-Barr Virus SM Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing the fitness of Epstein-Barr virus following its reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacologic Activation of Lytic Epstein-Barr Virus Gene Expression without Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
measuring allelopathic activity in vitro
Application Notes & Protocols
Topic: Measuring Allelopathic Activity In Vitro: A Guide to Bioassay Selection and Execution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Chemical Dialogues Between Plants
Allelopathy is a biological phenomenon where one plant influences the germination, growth, survival, and reproduction of other organisms by releasing chemical compounds, known as allelochemicals, into the environment[1][2]. These interactions are distinct from competition, which involves the removal or reduction of a shared, limited resource[1]. Understanding allelopathy is crucial for agricultural innovation, particularly in the development of natural herbicides and sustainable weed management strategies[3][4].
Laboratory-based in vitro bioassays are the foundational step in demonstrating allelopathic potential. They offer a controlled environment that isolates chemical interference from other complex ecological variables like soil microbes, resource competition, and environmental stressors, which are prevalent in field studies[5][6]. This guide provides a detailed overview of robust in vitro methods for quantifying allelopathic activity, focusing on the principles behind experimental design and providing actionable protocols for immediate application.
Core Principles of In Vitro Allelopathic Bioassays
A successful bioassay hinges on a design that is sensitive, repeatable, and relevant to the research question. The choice of method is dictated by the presumed nature of the allelochemicals and their mode of release from the donor plant. The primary routes of release are volatilization (emission of gaseous compounds) and leaching (release of water-soluble compounds from plant tissues)[7].
The Choice of a Model Target Species: The selection of the "receiver" or target plant is critical. Lettuce (Lactuca sativa L.) is widely used in allelopathy research for several key reasons: its seeds are readily available, exhibit rapid and uniform germination, and are highly sensitive to a wide range of phytotoxic compounds, even at low concentrations[3][5][8]. This sensitivity makes it an excellent indicator species for initial screening.
Visualizing the In Vitro Workflow
The general workflow for assessing allelopathic potential involves a series of sequential steps, from sample preparation to the final data analysis. The choice of bioassay is a critical decision point based on the suspected mode of allelochemical release.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Allelopathic Effects of Essential Oils on Seed Germination of Barley and Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Allelopathic Effect of Two Invasive Plant Species in Rhizotron System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allelopathic screening of Malaysian noxious weeds and several medicinal plants as potential alleloherbicides - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solubilization of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid in DMSO
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a diterpenoid natural product characterized by a unique endoperoxide bridge, a feature crucial to its biological activity.[1][2] This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antitumor-promoting effects.[1] As with many complex organic molecules destined for biological assays, dimethyl sulfoxide (DMSO) is a common solvent of choice due to its high solubilizing power for a wide range of compounds.[3][4]
This document provides a comprehensive guide to the solubilization of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid in DMSO, with a focus on ensuring the integrity and stability of the compound for reliable and reproducible experimental results. The protocols outlined below are grounded in established laboratory best practices and consider the specific chemical nature of this endoperoxide-containing molecule.
Physicochemical Properties of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
A foundational understanding of the compound's properties is essential for its effective handling and use.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | [2][5][6] |
| Molecular Weight | ~334.45 g/mol | [5] |
| CAS Number | 116499-73-1 | [2][5][6][7] |
| Appearance | Powder | [7] |
| Known Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][7] |
Core Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid in anhydrous DMSO. This concentration is a common starting point for serial dilutions in many biological assays.
Materials and Equipment:
-
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile, positive displacement micropipettes and tips
-
Vortex mixer
-
Optional: Water bath sonicator
Step-by-Step Methodology:
-
Pre-Weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the vial of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
-
Calculating the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 334.45 g/mol x 1000 mg/g = 3.34 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out approximately 3.34 mg of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid and transfer it to a sterile, amber glass vial. Record the exact mass.
-
-
Calculating the Required DMSO Volume:
-
Based on the actual mass weighed, calculate the precise volume of DMSO needed:
-
Volume (mL) = [Mass (mg) / 334.45 ( g/mol )] / 10 (mmol/L)
-
-
-
Dissolution:
-
Using a sterile micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved.[3] A clear solution should be obtained.
-
-
Aiding Dissolution (if necessary):
Workflow for Stock Solution Preparation
Caption: Serial Dilution for Biological Assays.
-
Procedure: A common practice is to first create intermediate dilutions in 100% DMSO. [3]Subsequently, a final dilution is made into the aqueous assay buffer or cell culture medium. [10]This stepwise process helps to prevent the compound from precipitating out of the solution. [11]* Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or artifacts. [11]A vehicle control containing the same final concentration of DMSO should always be included in the experimental design. [11][10]
Conclusion
The successful use of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid in research and drug development hinges on proper handling and preparation of its solutions. By following the detailed protocols and considering the inherent chemical properties of this endoperoxide, researchers can ensure the preparation of stable, reliable solutions in DMSO, leading to more accurate and reproducible experimental outcomes. The emphasis on using anhydrous DMSO, appropriate storage conditions, and minimizing freeze-thaw cycles is paramount to preserving the integrity of this promising bioactive compound.
References
-
Cheng, Y., et al. (2009). Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. European Journal of Pharmaceutical Sciences, 37(2), 172-182. Retrieved from [Link]
-
dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]
-
dmsostore. (2024, April 3). Comprehensive Guide to Storing DMSO Safely: Glass vs BPA-Free Plastic. Retrieved from [Link]
-
dmsostore. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46230361, 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
Turro, N. J., & Chow, M. F. (1980). Mechanism of thermolysis of endoperoxides of aromatic compounds. Activation parameters, magnetic field, and magnetic isotope effects. Journal of the American Chemical Society, 102(15), 5058-5064. Retrieved from [Link]
-
ResearchGate. (2011). Peroxide bond strength of antimalarial drugs containing an endoperoxide cycle. Relation with biological activity. Retrieved from [Link]
-
BioCrick. (n.d.). 9,13-Epidioxy-8(14)-abieten-18-oic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. Antimicrobial Agents and Chemotherapy, 58(1), 326-333. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46230361. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(12), 923-927. Retrieved from [Link]
-
Real-Gene Labs. (n.d.). This compound [>98%]. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Peroxide bond strength of antimalarial drugs containing an endoperoxide cycle. Relation with biological activity. Organic & Biomolecular Chemistry, 9, 4098-4107. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 20(8), 14597-14609. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Stability of Peroxide Antimalarials in the Presence of Human Hemoglobin. Antimicrobial Agents and Chemotherapy, 53(10), 4434-4436. Retrieved from [Link]
-
PubMed. (2005). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]
Sources
- 1. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C20H30O4 | CID 46230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. keyorganics.net [keyorganics.net]
- 7. chemfaces.com [chemfaces.com]
- 8. dmsostore.com [dmsostore.com]
- 9. dmsostore.com [dmsostore.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for the Proper Storage and Handling of Diterpenoid Compounds
These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the proper storage and handling of diterpenoid compounds. Adherence to these protocols is critical for maintaining compound integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Introduction: The Chemical Nuances of Diterpenoids
Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate.[1] Their complex architectures, often featuring multiple stereocenters and reactive functional groups, render them susceptible to degradation if not stored and handled correctly. Factors such as temperature, light, oxygen, and pH can significantly impact their stability. For instance, some diterpenoids, like the highly oxygenated endoperoxides, are inherently reactive and may have limited stability under thermal or photochemical conditions.[2] Understanding the specific vulnerabilities of the diterpenoid subclass you are working with is the foundational step in preserving these valuable molecules.
Core Principles of Diterpenoid Storage
The primary objective of proper storage is to minimize chemical degradation and maintain the purity and potency of the diterpenoid compound. The following principles are universally applicable to most diterpenoids.
Solid-State Storage
When stored as a dry powder or solid, diterpenoids are generally more stable than in solution.
-
Temperature: For long-term storage, a temperature of -20°C is recommended for most diterpenoids.[3] Some exceptionally sensitive compounds may benefit from storage at -80°C.[4] Refrigeration at 2-8°C is suitable for short-term storage (days to weeks).[4] Room temperature storage is generally not recommended unless specified by the manufacturer.[4][5]
-
Atmosphere: Diterpenoids can be susceptible to oxidation.[6] Storing compounds under an inert atmosphere, such as argon or nitrogen, can significantly extend their shelf life. If this is not feasible, ensure the container is tightly sealed to minimize exposure to air and moisture.[7]
-
Light: Many organic molecules, including diterpenoids, are light-sensitive.[4] Always store diterpenoid compounds in amber or opaque vials to protect them from light-induced degradation.[7][8]
-
Container: Use high-quality, inert containers such as amber glass vials with tight-fitting caps.[8][9] For sensitive compounds, vials with PTFE-lined caps are recommended to prevent leaching and ensure an airtight seal.
Storage in Solution
Diterpenoids are often prepared as concentrated stock solutions for experimental use. However, their stability in solution is generally lower than in the solid state.
-
Solvent Selection: The choice of solvent is critical and depends on the compound's solubility and the downstream application.[4] Dimethyl sulfoxide (DMSO) and ethanol are common solvents for many diterpenoids.[4][10] However, it's crucial to consult the compound's certificate of analysis for specific solubility information.[4] The solvent should be of high purity (e.g., HPLC or spectrophotometric grade) to prevent contamination.
-
Concentration: The concentration of the diterpenoid in solution can affect its stability. For example, with the diterpenoid paclitaxel, 0.3 mg/mL infusions have been shown to be more stable than 1.2 mg/mL infusions.[11][12]
-
Temperature: Stock solutions should be stored at -20°C or -80°C for long-term storage.[4] Avoid repeated freeze-thaw cycles, which can degrade the compound.[4] It is best practice to aliquot stock solutions into single-use volumes.[4]
-
Light and Atmosphere: As with solid-state storage, protect solutions from light by using amber vials and minimize exposure to air.[4]
Table 1: Recommended Storage Conditions for Diterpenoid Compounds
| Storage Format | Temperature | Atmosphere | Light Protection | Container | Duration |
| Solid (Powder) | -20°C to -80°C | Inert (Argon/Nitrogen) or Tightly Sealed | Amber/Opaque Vial | Glass with PTFE-lined cap | Long-term (Months to Years) |
| 2-8°C | Tightly Sealed | Amber/Opaque Vial | Glass with PTFE-lined cap | Short-term (Days to Weeks) | |
| Solution (Stock) | -20°C to -80°C | Tightly Sealed | Amber/Opaque Vial | Glass with PTFE-lined cap | Aliquoted for single use to avoid freeze-thaw cycles.[4] Stability is compound and solvent dependent. |
Safe Handling of Diterpenoid Compounds
Many diterpenoids are biologically active and should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound before handling.
Personal Protective Equipment (PPE)
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3][13]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes or airborne particles.[3]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.[13]
-
Respiratory Protection: For powdered compounds that may become airborne, a dust mask or respirator may be necessary.[3] Handle in a well-ventilated area or a chemical fume hood.[3][14]
Weighing and Transfer
-
When weighing solid compounds, use an analytical balance in a draft-free enclosure.
-
Use anti-static spatulas for transferring powders to minimize loss and contamination.[15]
-
Clean spatulas and weighing surfaces thoroughly before and after use.
Waste Disposal
-
Dispose of diterpenoid waste according to your institution's hazardous waste guidelines.[13]
-
Contaminated materials such as gloves, pipette tips, and vials should be collected in a designated hazardous waste container.[13]
-
Do not dispose of diterpenoid compounds down the drain.[3]
Protocols for Preparation of Diterpenoid Stock Solutions
Accurate preparation of stock solutions is fundamental to obtaining reliable and reproducible experimental results.[4]
Pre-Preparation
-
Gather Information: Before you begin, consult the compound's Certificate of Analysis (CoA) for its molecular weight, purity, and solubility.[4]
-
Calculations: Calculate the mass of the compound required to achieve the desired stock solution concentration. Remember to account for the purity of the compound in your calculations for high accuracy.[4]
Step-by-Step Protocol
-
Equilibration: Allow the diterpenoid compound and the solvent to come to room temperature before opening to prevent condensation.[4]
-
Weighing: Tare a clean, dry weigh boat on an analytical balance. Carefully weigh the calculated amount of the diterpenoid.[4]
-
Dissolution: Transfer the weighed compound to an appropriate-sized vial. Add the calculated volume of the chosen solvent.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.[16]
-
Storage: Store the stock solution at the recommended temperature, protected from light.[4]
Diagram 1: Workflow for Preparing Diterpenoid Stock Solutions
Caption: A stepwise workflow for the accurate preparation of diterpenoid stock solutions.
Case Study: Storage and Handling of Paclitaxel
Paclitaxel, a complex diterpenoid, serves as an excellent case study for the importance of proper storage and handling.
-
Temperature Sensitivity: The stability of paclitaxel is significantly influenced by storage temperature, with a longer shelf-life at 2-8°C compared to room temperature.[11][12][17]
-
Concentration Dependence: As previously mentioned, lower concentrations of paclitaxel in solution tend to be more stable.[11][12]
-
Precipitation: Physical stability, specifically precipitation, is a limiting factor for paclitaxel infusions.[11][12][17] This highlights the importance of visual inspection before use.
-
Container Compatibility: It is recommended that paclitaxel infusions are prepared and administered in non-PVC containers.[17]
Diagram 2: Factors Affecting Diterpenoid Stability
Caption: Key environmental and experimental factors that can impact the stability of diterpenoid compounds.
Conclusion
The chemical integrity of diterpenoid compounds is paramount for achieving accurate and reproducible research outcomes. By implementing the storage and handling protocols outlined in these application notes, researchers can minimize degradation, ensure the quality of their experimental results, and maintain a safe laboratory environment. Always refer to the specific documentation provided by the compound manufacturer for the most accurate and up-to-date information.
References
- Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice. [URL: https://pubmed.ncbi.nlm.nih.gov/17202220/]
- Physical and chemical stability of paclitaxel infusions in different container types. SAGE Journals. [URL: https://journals.sagepub.com/doi/pdf/10.1177/107815520601200403]
- Physical and chemical stability of paclitaxel infusions in different container types. ResearchGate. [URL: https://www.researchgate.net/publication/6493636_Physical_and_chemical_stability_of_paclitaxel_infusions_in_different_container_types]
- 4 Easy Tips to Help Make Your Natural Products Last Longer. All Things Jill. [URL: https://allthingsjill.
- Understanding the Structure and Stability of Paclitaxel Nanocrystals. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3697621/]
- Ginkgolide A (Standard)-SDS. MedChemExpress. [URL: https://www.medchemexpress.
- Cytotoxic Drug Stability Monograph. NHS Pharmaceutical Research and Development Group. [URL: https://www.sps.nhs.uk/wp-content/uploads/2020/09/2020.09.03-Paclitaxel-monograph-v1.0.pdf]
- Ginkgolide B - SAFETY DATA SHEET. LGC Standards. [URL: https://www.lgcstandards.com/US/en/Ginkgolide-B/p/TRC-G484500-10MG]
- Safety Data Sheet: Ginkgolide B. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-1146-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDk1NjZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU2ODg3MzQ3NTAucGRmfDAwZDE4YjRjYjM3MjE0NDU3YjA4YjQ5ZWEyZGM3N2Y0MGE4ZGI5ZTI2OGE5N2U1N2Y1N2U3MDYxYjU2YmY0NTg]
- The shelf life of natural products. Evolu Skincare. [URL: https://evolu.
- How to Extend the Shelf Life of Natural Skincare Formulations. Formulator Sample Shop. [URL: https://www.formulatorsampleshop.
- Stability of Bioactive Diterpenoid Lactones in Andrographis paniculata Nees. ResearchGate. [URL: https://www.researchgate.
- Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951019/]
- 1 - SAFETY DATA SHEET. [URL: https://www.usp.org/sites/default/files/usp/document/sds/1044430.pdf]
- How to Store Herbs and Botanicals for Long-Lasting Freshness. The Herbal Connection. [URL: https://www.theherbalconnection.com.au/blogs/news/how-to-store-herbs-and-botanicals-for-long-lasting-freshness]
- How To Store And Organize Your Natural Remedies. Wellness Mama. [URL: https://wellnessmama.
- TERPENE SDS. JMN Specialties, Inc. [URL: https://www.jmnspecialties.com/sds/TERPENE.pdf]
- Best Practices for Preserving Botanical Extract Shelf Life. [URL: https://www.linkedin.com/pulse/best-practices-preserving-botanical-extract-shelf-life-aadhil-shaikh-25vpf]
- Ginkgolide B | 15291-77-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8712165.htm]
- An Overview of Biotransformation and Toxicity of Diterpenes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6027415/]
- Impact of Processing Method and Storage Time on Phytochemical Concentrations in an Antioxidant-Rich Food Mixture. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10297808/]
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem. [URL: https://www.benchchem.
- how to store plant extracts. [URL: https://www.linkedin.com/pulse/how-store-plant-extracts-ethan-jones-27zic]
- How to Store Botanical Extracts to Preserve Potency. [URL: https://www.linkedin.com/pulse/how-store-botanical-extracts-preserve-potency-ethan-jones-v1tuc]
- Stock Solutions. Cold Spring Harbor Laboratory Press. [URL: https://cshprotocols.cshlp.org/content/2006/1/pdb.rec8132.full.pdf]
- Diterpene glycosides as natural solubilizers. Google Patents. [URL: https://patents.google.
- Material Safety Data Sheet. Medical Terpenes. [URL: https://medicalterpenes.com/wp-content/uploads/2018/03/SDS-Medical-Terpenes-Alpha-Pinene.pdf]
- Preparing Stock Solutions. PhytoTech Labs. [URL: https://phytotechlab.com/mwdownloads/datastorage/media/documents/PreparingStockSolutions.pdf]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=50120808]
- Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/37198m.pdf]
- Cultivar-Specific Responses in Postharvest Strategies to Preserve Phytochemical Profile in Traditional Serbian Peppers (Capsicum annuum L.). MDPI. [URL: https://www.mdpi.com/2073-4395/13/9/2364]
- Terpenes Standard - Safety Data Sheet. [URL: https://www.restek.com/pdfs/sds/34133_EUR_EN.pdf]
- Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1000]
- 1 Preparation stock solution solid compound(s). [URL: https://www.maastrichtuniversity.nl/sites/default/files/2019-07/S-lab-VAS-004-EN_Preparation%20stock%20solution%20solid%20compound%28s%29.pdf]
- Safe Storage. University of California, Berkeley. [URL: https://ehs.berkeley.edu/chemical-safety/chemical-storage/safe-storage]
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [URL: https://www.coursehero.com/file/101890333/13-PRACTICE-PROCEDURES-FOR-MAKING-STOCK-SOLUTIONpdf/]
- Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7894200/]
- Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9391307/]
Sources
- 1. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. bulknaturalswholesale.com [bulknaturalswholesale.com]
- 7. how to store plant extracts [greenskybio.com]
- 8. How to Store Botanical Extracts to Preserve Potency_Cactus Botanics [cactusbotanics.com]
- 9. herbalconnection.com.au [herbalconnection.com.au]
- 10. Ginkgolide B | 15291-77-7 [chemicalbook.com]
- 11. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jmnspecialties.com [jmnspecialties.com]
- 14. fishersci.com [fishersci.com]
- 15. crispmaastricht.nl [crispmaastricht.nl]
- 16. phytotechlab.com [phytotechlab.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting & Optimization
improving yield of 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid extraction
Technical Support Center: 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid Extraction
Welcome to the technical support center dedicated to the extraction and purification of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we synthesize field-proven insights and foundational scientific principles to help you navigate the complexities of isolating this promising endoperoxide diterpenoid. Our goal is to empower you to improve yields, ensure reproducibility, and troubleshoot common challenges encountered during your research.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the nature of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid and the general principles of its extraction.
Q1: What is 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid and what are its potential applications?
A1: 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is an abietane-type diterpenoid, a class of natural products known for their diverse biological activities.[1] Its defining feature is an endoperoxide bridge (a -O-O- linkage) across the C9 and C13 positions, which is crucial for its bioactivity but also renders the molecule sensitive to heat and certain chemical conditions. It has been isolated from sources such as the rhizomes of Carpesium abrotanoides and has demonstrated potential as an anti-inflammatory and antitumor-promoting agent.[2][3]
Q2: What are the primary natural sources for isolating this compound?
A2: This diterpenoid and its isomers have been successfully isolated from various plant and fungal sources. Documented sources include pine needles (Pinus densiflora), the trunk of Abies holophylla, and endophytic fungi.[3][4] Fungal endophytes, in particular, are a significant source of novel bioactive secondary metabolites and can often be cultivated under controlled laboratory conditions to ensure a consistent supply.[5]
Q3: What are the critical stability concerns for an endoperoxide during extraction?
A3: The endoperoxide bridge is the most labile part of the molecule. It is susceptible to cleavage by heat, UV light, and strong acidic or basic conditions. This degradation can lead to the formation of various rearranged and less active byproducts, significantly reducing the final yield. Therefore, the entire extraction and purification process must be designed to be as gentle as possible, prioritizing low temperatures and the avoidance of harsh reagents.
Q4: How do I select an appropriate solvent system for the initial extraction?
A4: Solvent selection is critical and depends on the polarity of the target molecule and the composition of the source matrix. 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a moderately polar compound. Solvents like ethyl acetate, dichloromethane, and chloroform are effective for its extraction.[3][4][6] A common strategy involves a multi-step approach: an initial extraction with a non-polar solvent like hexane to remove lipids and waxes (defatting), followed by extraction with a medium-polarity solvent like ethyl acetate to isolate the target compound.[5]
Q5: What analytical techniques are recommended for identifying and quantifying the yield?
A5: For identification and structural elucidation, spectroscopic methods are essential. These include Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).[3] For quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the standard method. Developing a reliable HPLC method early is crucial for tracking the compound through various purification steps and accurately assessing yield.
Troubleshooting Guide: Improving Extraction Yields
This guide provides a systematic approach to resolving common issues encountered during the extraction process.
Problem 1: Low or Non-existent Yield of Target Compound
This is the most frequent challenge, often stemming from a combination of factors related to the source material, extraction parameters, or compound degradation.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Inappropriate Solvent Choice | Solution: Use a solvent of appropriate polarity. Ethyl acetate is an excellent starting point for this moderately polar diterpenoid.[5] Rationale: The principle of "like dissolves like" governs extraction efficiency. A solvent that is too polar will extract highly polar impurities (sugars, salts), while a non-polar solvent will fail to extract the target compound effectively. Refer to the solvent polarity table below. |
| Compound Degradation | Solution: Maintain low temperatures (<40°C) throughout the process, especially during solvent evaporation using a rotary evaporator.[5] Protect all extracts from direct light. Rationale: The endoperoxide bridge is thermally and photolytically unstable. Heat provides the activation energy needed to break the O-O bond, leading to molecular rearrangement and loss of the desired product. |
| Suboptimal Extraction Parameters | Solution: Optimize extraction time, temperature, and solid-to-liquid ratio. Techniques like Response Surface Methodology (RSM) can systematically optimize these parameters to maximize yield.[7][8] Rationale: Extraction is a kinetic process. Insufficient time or an inadequate solvent volume will result in incomplete extraction. Conversely, excessively long times or high temperatures can promote degradation. |
| Poor Quality Source Material | Solution: If using a plant source, ensure it was harvested at the correct time and stored properly to prevent enzymatic degradation.[9] If using a fungal culture, optimize growth media and incubation time to maximize the production of secondary metabolites.[5][10] Rationale: The concentration of secondary metabolites in natural sources can vary significantly with age, season, and environmental conditions. For fungal sources, metabolite production is often highest during the stationary phase of growth.[5] |
| Solvent | Polarity Index | Boiling Point (°C) | Application Notes for Abietane Diterpenoids |
| n-Hexane | 0.1 | 69 | Excellent for initial defatting to remove non-polar lipids and waxes.[11] |
| Dichloromethane | 3.1 | 40 | Good solvent for moderately polar compounds; use with caution due to volatility and toxicity.[4] |
| Ethyl Acetate | 4.4 | 77 | A highly effective and commonly used solvent for extracting moderately polar compounds like the target diterpenoid.[4][5] |
| Acetone | 5.1 | 56 | Soluble, but its higher polarity may co-extract more polar impurities.[4][6] |
| Methanol | 5.1 | 65 | Generally too polar for selective initial extraction; often used in later chromatographic steps.[4] |
Problem 2: Persistent Emulsion During Liquid-Liquid Extraction (LLE)
Emulsions are a common frustration during the partitioning of crude extracts, trapping your target compound at the interface and preventing clean separation.[12]
| Probable Cause | Recommended Solution & Scientific Rationale |
| High Concentration of Surfactant-like Molecules | Solution 1: Salting Out. Add a saturated solution of sodium chloride (brine) to the separatory funnel.[12] Rationale: The salt increases the ionic strength of the aqueous phase, decreasing the solubility of organic molecules and promoting their movement into the organic layer, which helps break the emulsion. |
| Solution 2: Centrifugation. If the volume is manageable, centrifuge the emulsion. Rationale: The applied g-force will accelerate the separation of the two phases. | |
| Vigorous Agitation | Solution: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.[12] Rationale: Gentle mixing provides sufficient surface area for extraction to occur without supplying the high shear energy that promotes the formation of stable emulsions. |
Problem 3: Co-extraction of Impurities and Pigments
A "dirty" crude extract complicates downstream purification, overloading columns and obscuring the target compound during analysis.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Poor Solvent Selectivity | Solution 1: Sequential Extraction. Perform extractions with a series of solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol). The target compound should be concentrated in the ethyl acetate fraction. Rationale: This partitions the components of the crude biomass based on their polarity, providing a preliminary fractionation that simplifies later purification. |
| Solution 2: Solid Phase Extraction (SPE). Use an appropriate SPE cartridge (e.g., C18 for reverse-phase) to clean up the crude extract before more intensive chromatography. Rationale: SPE is a rapid form of column chromatography that can effectively remove major classes of interfering compounds. | |
| Complex Source Matrix | Solution: Adsorbent Treatment. Add activated charcoal or silica gel to the crude extract, incubate briefly, and then filter. Rationale: Adsorbents can bind pigments and highly polar or non-polar impurities. This must be done cautiously, as they can also adsorb the target compound. Always test on a small scale first. |
Experimental Protocols & Workflows
Optimized Protocol: Extraction from Fungal Endophyte Culture
This protocol provides a robust, step-by-step workflow designed to maximize yield and purity.
Step 1: Fungal Cultivation & Harvest
-
Inoculate the endophytic fungus into 1 L of Potato Dextrose Broth (PDB).
-
Incubate under static conditions in the dark at 28 ± 2°C for 21-28 days, or until the stationary growth phase is reached (determined via a preliminary growth curve study).[5]
-
Harvest the entire culture (mycelia and broth). Separate the mycelia from the broth via filtration.
Step 2: Initial Solvent Extraction
-
Freeze-dry the mycelia to get a constant weight. Grind the dried mycelia into a fine powder to maximize surface area.[13]
-
Combine the powdered mycelia with the culture broth.
-
Perform the primary extraction by adding an equal volume of ethyl acetate (EtOAc) to the culture mixture. Macerate by stirring at room temperature for 24 hours.
-
Separate the organic (EtOAc) layer. Repeat the extraction on the aqueous/solid residue two more times with fresh EtOAc.
-
Pool all EtOAc extracts.
Step 3: Concentration and LLE Partitioning
-
Concentrate the pooled EtOAc extract in vacuo using a rotary evaporator with the water bath temperature kept below 40°C.
-
Resuspend the resulting crude gum in a 90:10 methanol/water mixture.
-
Perform LLE by partitioning this suspension against an equal volume of n-hexane to remove non-polar impurities. Discard the upper hexane layer. Repeat this step twice.
-
Evaporate the methanol from the lower layer. The remaining aqueous suspension now contains the partially purified target compound.
-
Extract the aqueous suspension three times with fresh dichloromethane or ethyl acetate. Pool these organic layers.
Step 4: Final Purification & Analysis
-
Dry the final organic extract over anhydrous sodium sulfate, filter, and concentrate in vacuo (<40°C).
-
Subject the resulting extract to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.
-
Combine the pure fractions and concentrate to yield 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid.
-
Confirm identity and purity using NMR and MS.
Visual Workflow Diagrams
The following diagrams illustrate the key processes described in this guide.
Caption: General workflow for extraction and purification.
Caption: Decision tree for troubleshooting low extraction yield.
References
-
K-Jhil. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
BioCrick. (n.d.). 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3. Retrieved from [Link]
-
PubChem. (n.d.). 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 391 questions with answers in EXTRACTION OF NATURAL PRODUCTS. Retrieved from [Link]
-
Khaliullina, A., et al. (2020). Extraction of aromatic abietane diterpenoids from Salvia officinalis leaves by petroleum ether: Data resolution analysis. ResearchGate. Retrieved from [Link]
-
Wiley Online Library. (2024). Abietane-Type Diterpenoids: Insights into Structural Diversity and Therapeutic Potential. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Extraction: How to Isolate Molecules From Organisms. Retrieved from [Link]
-
Preprints.org. (2024). Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges. Retrieved from [Link]
-
Real-Gene Labs. (n.d.). This compound [>98%]. Retrieved from [Link]
-
ResearchGate. (2018). Isolation, identification and bioactivities of abietane diterpenoids from Premna szemaoensis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species... Retrieved from [Link]
-
PubChem. (n.d.). 8,13-Abietadien-18-oic acid. Retrieved from [Link]
-
Frontiers. (2021). Optimization of PhysicoChemical Parameters for Production of Cytotoxic Secondary Metabolites... Retrieved from [Link]
-
ResearchGate. (2021). Optimal extraction, purification and antioxidant activity of total flavonoids from endophytic fungi... Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus... Retrieved from [Link]
-
PubMed Central. (2024). Optimization of fungicidal and acaricidal metabolite production by endophytic fungus Aspergillus sp. SPH2. Retrieved from [Link]
-
MDPI. (2015). Extraction Optimization of Water-Extracted Mycelial Polysaccharide from Endophytic Fungus... Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Optimization of Extraction Process and the Antioxidant Activity of Phenolics from Sanghuangporus baumii. Retrieved from [Link]
Sources
- 1. Abietane-Type Diterpenoids: Insights into Structural Diversity and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. Frontiers | Optimization of PhysicoChemical Parameters for Production of Cytotoxic Secondary Metabolites and Apoptosis Induction Activities in the Culture Extract of a Marine Algal–Derived Endophytic Fungus Aspergillus sp. [frontiersin.org]
- 6. chemfaces.com [chemfaces.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Extraction Process and the Antioxidant Activity of Phenolics from Sanghuangporus baumii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 10. Optimization of fungicidal and acaricidal metabolite production by endophytic fungus Aspergillus sp. SPH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
preventing degradation of 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid in solution
Welcome to the technical support center for 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this unique endoperoxide-containing abietane diterpenoid in solution. Our goal is to equip you with the knowledge to ensure the stability and integrity of this compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid in solution?
A1: The primary cause of degradation is the inherent instability of the endoperoxide bridge (a cyclic peroxide -O-O- bond) within the molecule's structure.[1] This functional group is highly susceptible to cleavage under various conditions, including exposure to heat, light (photolysis), acidic or basic conditions, and the presence of transition metal ions.[2][3]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For long-term storage, the solid compound should be stored at -20°C or colder, protected from light and air.[4] For short-term storage of stock solutions, it is recommended to use a suitable solvent and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: Which solvents are recommended for dissolving 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid?
A3: This compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[4][5] The choice of solvent can impact stability, so it is crucial to select a high-purity, anhydrous solvent and consider its compatibility with your experimental setup.
Q4: Can I work with this compound on the benchtop under normal laboratory lighting?
A4: It is strongly advised to minimize exposure to ambient and direct light. Endoperoxides can undergo photolytic degradation.[3][6] Whenever possible, work in a fume hood with the sash down to reduce light exposure or use amber-colored vials and labware.
Q5: How can I tell if my solution of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid has degraded?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound are indicators of degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes.[7]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Integrity in Solution
Symptoms:
-
A significant decrease in the parent compound peak area in HPLC analysis shortly after dissolution.
-
Inconsistent results in biological assays.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Solvent Quality | Trace impurities in solvents, such as peroxides or metal contaminants, can catalyze the degradation of the endoperoxide bridge. Water content in non-aqueous solvents can also contribute to hydrolysis. | Use high-purity, anhydrous, and peroxide-free solvents. Consider purchasing solvents in smaller bottles that are sealed under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate pH | The compound may be sensitive to acidic or basic conditions, leading to catalyzed cleavage of the endoperoxide.[5][8][9] | Ensure that the solvent is neutral. If working with buffered solutions, perform a preliminary stability study at the desired pH to assess compatibility. Avoid strongly acidic or basic conditions if possible. |
| Contamination | Contamination from glassware, stir bars, or other lab equipment with transition metals (e.g., iron, copper) can initiate radical decomposition of the endoperoxide.[2][10] | Use thoroughly cleaned and, if necessary, acid-washed glassware. Avoid using metal spatulas or needles that could introduce metal contaminants. |
| Elevated Temperature | The endoperoxide bond is thermally labile and can break upon heating, leading to decomposition products.[11][12] | Prepare solutions at room temperature or on ice. Avoid heating the solution. If a process requires elevated temperatures, the stability of the compound under those conditions must be validated. |
Issue 2: Formation of Unknown Peaks in Chromatograms
Symptoms:
-
Appearance of one or more new peaks in HPLC or UPLC-MS analysis of the sample over time.
Potential Degradation Pathways & Identification:
The endoperoxide bridge in 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is the most likely site of degradation. The following diagram illustrates potential degradation pathways based on known endoperoxide chemistry.
Caption: Potential degradation pathways of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid.
Troubleshooting Steps:
-
Characterize Degradation Products: Use UPLC-MS/MS to obtain the mass of the degradation products and their fragmentation patterns.[13][14][15] This information is crucial for proposing potential structures. High-resolution mass spectrometry can provide the elemental composition.
-
Forced Degradation Studies: To understand the degradation profile of your compound, perform forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress).[16][17][18][19][20] This will help in identifying the degradation products that are likely to form under specific experimental conditions.
-
NMR Spectroscopy: For significant degradation products, isolation followed by NMR spectroscopy can definitively elucidate their structures.[1][7][21][22][23][24]
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
-
Allow the vial of solid 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial, preferably under an inert atmosphere (e.g., in a glove box or under a stream of argon).
-
Add the required volume of high-purity, anhydrous solvent (e.g., DMSO or ethanol) to the vial.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved. Avoid heating.
-
If not for immediate use, aliquot the stock solution into smaller, single-use vials, purge with an inert gas, seal tightly, and store at -80°C protected from light.
Protocol 2: Workflow for Monitoring Stability by HPLC
Caption: HPLC workflow for stability monitoring.
-
Method Development: Develop a stability-indicating HPLC method that can separate the parent compound from potential degradation products. A C18 reversed-phase column is often a good starting point.
-
Sample Preparation: Prepare a solution of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid at the desired concentration in the relevant solvent or medium.
-
Time-Zero Analysis: Immediately after preparation, inject the solution into the HPLC system to obtain the initial chromatogram (t=0).
-
Incubation: Store the solution under the conditions you wish to evaluate (e.g., specific temperature, lighting, or pH).
-
Time-Point Analysis: At predetermined time intervals, withdraw an aliquot of the solution and inject it into the HPLC.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample. The appearance and growth of new peaks should also be monitored.
References
-
Catalytic amounts of a weak base are sufficient to induce the decomposition of anthracene endoperoxides to anthraquinone. (2015). Chemical Communications. Retrieved from [Link]
-
Turro, N. J., & Chow, M. F. (1980). Mechanism of thermolysis of endoperoxides of aromatic compounds. Activation parameters, magnetic field, and magnetic isotope effects. Journal of the American Chemical Society, 102(15), 5058–5064. Retrieved from [Link]
-
Balci, M., & Tutar, A. (2003). Studies on the Mechanism of Base-Catalyzed Decomposition of Bicyclic Endoperoxides. Turkish Journal of Chemistry, 27(5), 559-565. Retrieved from [Link]
-
Adjustment of the decay kinetics of photogenerated endoperoxides embedded in various carrier materials aiming at medical applications. (2010). University of Regensburg. Retrieved from [Link]
-
Shul'pin, G. B., & Shul'pina, L. S. (2020). Oxidation of Organic Compounds with Peroxides Catalyzed by Polynuclear Metal Compounds. Molecules, 25(23), 5695. Retrieved from [Link]
-
Kalyanaraman, B., & Sohnle, P. G. (1985). Mechanism of metal-independent decomposition of organic hydroperoxides and formation of alkoxyl radicals by halogenated quinones. Journal of Biological Chemistry, 260(18), 10236–10241. Retrieved from [Link]
-
Vardanyan, R., & Hruby, V. (2014). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. Current Organic Chemistry, 18(1), 2-20. Retrieved from [Link]
-
Safety First: Handling and Storing Organic Peroxides Safely. (2024). Hengqi. Retrieved from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). The Scientific World Journal. Retrieved from [Link]
-
O'Neill, P. M., Ward, S. A., & Park, B. K. (2004). Safety assessment of peroxide antimalarials: clinical and chemical perspectives. British journal of clinical pharmacology, 58(5), 451–462. Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. Retrieved from [Link]
-
De, P., Chattopadhyay, S., Madras, G., & Sathyanarayana, D. N. (2002). Kinetics of thermal degradation of vinyl polyperoxides in solution. Polymer Degradation and Stability, 76(1), 161-170. Retrieved from [Link]
-
Desymmetrization and Kinetic Resolution of Endoperoxides Using a Bifunctional Organocatalyst. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
-
Dutta, K., Zheng, T., & Hetrick, E. M. (2021). Comparative understanding of peroxide quantitation assays: a case study with peptide drug product degradation. Analytical Methods, 13(28), 3181-3189. Retrieved from [Link]
-
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of pharmaceutical sciences and research, 7(5), 238. Retrieved from [Link]
-
Hu, D., Qiu, J., Liu, Y., Wang, L., & Chen, J. (2022). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. Atmospheric Chemistry and Physics, 22(19), 12935-12948. Retrieved from [Link]
-
da Silva, A. B., de Paula, J. C., & de Oliveira, L. G. (2022). Synthesis of a novel naphthalenone endoperoxide and structural elucidation by nuclear magnetic resonance spectroscopy and theoretical calculation. Magnetic Resonance in Chemistry, 60(1), 139-147. Retrieved from [Link]
-
Maldonado, E., Torres, M., & Apan, T. R. (2019). Structure and Absolute Configuration of Abietane Diterpenoids from Salvia clinopodioides: Antioxidant, Antiprotozoal, and Antipulsive Activities. Journal of Natural Products, 82(6), 1545-1553. Retrieved from [Link]
-
Giguere, P. A., & Liu, I. D. (1957). The Thermal Decomposition of Hydrogen Peroxide. The Journal of Physical Chemistry, 61(2), 178-181. Retrieved from [Link]
-
Monji, A., & Rajkamal, G. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5163-5169. Retrieved from [Link]
-
Degradation of Endocrine Disrupting Chemicals in Aqueous Phase by Photolysis and Hydrogen Peroxide. (2019). University Bulletin, 5(21), 19-31. Retrieved from [Link]
-
Oxidation of Organic Compounds with Peroxides Catalyzed by Polynuclear Metal Compounds. (2020). ResearchGate. Retrieved from [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2022). Atmospheric Chemistry and Physics. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Walling, C., & Goosen, A. (1973). Mechanism of the ferric ion catalyzed decomposition of hydrogen peroxide. Effect of organic substrates. Journal of the American Chemical Society, 95(9), 2987-2991. Retrieved from [Link]
-
Recent Advances in Ent-Abietane Diterpenes: Natural Sources, Biological Activities and Total Synthesis. (2022). Molecules. Retrieved from [Link]
-
González, M. A. (2015). Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. Natural Product Reports, 32(5), 684-704. Retrieved from [Link]
-
Rearranged abietane diterpenoids from roots of Teucrium hircanicum L. (2021). Journal of Medicinal Plants. Retrieved from [Link]
-
Clennan, E. L. (2023). Aromatic Endoperoxides. Photochemistry and Photobiology, 99(2), 204-220. Retrieved from [Link]
-
Szpilman, A. M., Korshin, E. E., Hoos, R., Posner, G. H., & Bachi, M. D. (2001). Iron(II)-induced degradation of antimalarial beta-sulfonyl endoperoxides: evidence for the generation of potentially cytotoxic carbocations. The Journal of Organic Chemistry, 66(20), 6531-6540. Retrieved from [Link]
-
Flow chart for performing photolytic degradation. (n.d.). ResearchGate. Retrieved from [Link]
-
El-Behairy, M. F., El-Kafrawy, D. S., & Bartlett, M. G. (2018). Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 410(16), 3767-3778. Retrieved from [Link]
-
Fragmentation inside proton-transfer-reaction-based mass spectrometers limits the detection of ROOR and ROOH peroxides. (2022). Atmospheric Measurement Techniques. Retrieved from [Link]
-
Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization of the membrane potential. (2014). Journal of Antimicrobial Chemotherapy, 69(4), 966-973. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). Journal of Chromatographic Science, 52(8), 838-846. Retrieved from [Link]
-
High-Resolution Mass Spectrometry Screening of Wastewater Effluent for Micropollutants and Their Transformation Products during Disinfection with Performic Acid. (2022). ACS ES&T Water. Retrieved from [Link]
-
Chemical structures of endoperoxides, their corresponding P. falciparum... (n.d.). ResearchGate. Retrieved from [Link]
-
Ultra-High Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications at 1 GHz and Beyond. (2022). Chemical Reviews. Retrieved from [Link]
-
Exploiting NMR spectroscopy for the study of disorder in solids. (2017). Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Organic Letters, 22(16), 6439-6443. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of metal-independent decomposition of organic hydroperoxides and formation of alkoxyl radicals by halogenated quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Base catalysed decomposition of anthracene endoperoxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a novel naphthalenone endoperoxide and structural elucidation by nuclear magnetic resonance spectroscopy and theoretical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base catalysed decomposition of anthracene endoperoxide - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08606J [pubs.rsc.org]
- 9. egusphere.copernicus.org [egusphere.copernicus.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sci-hub.st [sci-hub.st]
- 13. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 23. Ultra-High Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications at 1 GHz and Beyond – International Journal of Current Science Research and Review [ijcsrr.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal in NMR for Diterpenoids
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of diterpenoids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal-to-noise (S/N) ratios in their NMR experiments. Diterpenoids, with their complex structures and varied physicochemical properties, can present unique challenges. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding low NMR signal for diterpenoid samples.
Q1: What are the most common reasons for a poor signal-to-noise ratio in my diterpenoid NMR spectrum?
A1: Poor S/N can stem from three main areas: the sample itself, the data acquisition parameters, and the state of the NMR instrument.[1] For diterpenoids, the most frequent culprits are low sample concentration, poor solubility, and the presence of paramagnetic impurities. Suboptimal acquisition parameters, such as an insufficient number of scans, can also significantly impact signal strength.[1][2]
Q2: How much sample should I be using for my diterpenoid?
A2: Sample concentration is a critical factor directly influencing the signal-to-noise ratio.[1] For a standard ¹H NMR spectrum of a diterpenoid, a concentration of 5-25 mg in approximately 0.6-0.7 mL of a suitable deuterated solvent is a good starting point.[3] For less sensitive nuclei like ¹³C, or for more dilute samples, a higher concentration is often necessary to achieve an adequate S/N.[1] If your sample is too dilute, the signal may be too weak to be distinguished from the baseline noise.[1]
Q3: My diterpenoid doesn't seem to dissolve well in chloroform-d. What should I do?
A3: Solubility is the primary consideration when selecting an NMR solvent.[4] If your diterpenoid has poor solubility in a nonpolar solvent like CDCl₃, you should try a more polar alternative.[4][5] Deuterated acetone (acetone-d₆), methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices for more polar compounds.[4][6] Aromatic solvents like benzene-d₆ can also be useful as they can induce different chemical shifts (Aromatic Solvent-Induced Shifts, or ASIS), which may help resolve overlapping signals.[3]
Q4: I see broad peaks in my spectrum. Is this related to low signal?
A4: Yes, broad peaks can be a symptom of several issues that also lead to poor signal-to-noise. Peak broadening can be caused by poor shimming of the magnetic field, sample inhomogeneity (due to undissolved particles), or a sample that is too concentrated, leading to aggregation.[5] Paramagnetic impurities can also cause significant line broadening.[7] Broadened signals have lower peak heights, which can make them appear weak relative to the noise.
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving persistent low-signal issues.
Issue 1: Insufficient Signal Due to Low Concentration or Solubility
Q: I have a very limited amount of my purified diterpenoid, and I'm struggling to get a usable signal. What are my options?
A: When dealing with mass-limited samples, every step of your preparation and acquisition needs to be optimized for maximum sensitivity.
Causality: The strength of an NMR signal is directly proportional to the number of nuclei in the detection coil. Low concentration means fewer nuclei, and thus a weaker signal. Poor solubility has the same effect, as only the dissolved molecules contribute to the high-resolution spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low NMR signal.
Detailed Protocols:
Protocol 1: Optimizing Sample Preparation for Mass-Limited Samples
-
Select a High-Quality NMR Tube: Use a clean, high-quality NMR tube free from scratches. For very small sample amounts, consider using a Shigemi tube, which is designed to reduce the required solvent volume while maintaining the correct sample height within the coil.[8]
-
Solvent Selection: Test the solubility of your diterpenoid in various deuterated solvents. Start with small amounts of your compound and solvent in vials before committing your entire sample.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to your sample.[1] Ensure complete dissolution, using gentle vortexing or sonication if necessary. The solution should be clear and free of any suspended particles.[9]
-
Filtration: Filter the sample solution into the NMR tube through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[10] Do not use cotton, as solvents can leach impurities from it.[10]
-
Sample Height: Ensure the final sample height in the tube is optimal for your spectrometer's probe, typically around 4.0 to 5.0 cm.[1][10]
Table 1: Common Deuterated Solvents for Diterpenoid Analysis
| Solvent | Polarity | Typical ¹H Residual Peak (ppm) | Notes |
| Chloroform-d (CDCl₃) | Low | 7.26 | Good for non-polar diterpenoids, but may not be suitable for those with multiple hydroxyl groups.[6] |
| Acetone-d₆ | Medium | 2.05 | A versatile solvent for compounds of intermediate polarity.[11] |
| Methanol-d₄ | High | 3.31, 4.87 | Good for polar compounds; exchangeable protons (OH, NH) may broaden or exchange with the solvent.[6][11] |
| DMSO-d₆ | High | 2.50 | Excellent for dissolving highly polar compounds that are insoluble in other solvents.[6][11] |
| Benzene-d₆ | Non-polar (Aromatic) | 7.16 | Can induce significant shifts (ASIS), potentially resolving overlapping signals.[3][4] |
Data compiled from various sources.[11][12]
Issue 2: Optimizing Acquisition Parameters for Weak Signals
Q: I've prepared my sample as well as I can, but the signal is still weak. How can I adjust the spectrometer settings to improve my S/N?
A: Optimizing acquisition parameters is a powerful way to enhance signal strength without altering the sample.
Causality: The final signal-to-noise ratio is a function of several key acquisition parameters. The S/N improves with the square root of the number of scans.[13][14] Other parameters, like the relaxation delay and pulse angle, affect how efficiently signal is generated and detected over time.
Step-by-Step Parameter Optimization:
-
Probe Tuning and Matching: Always ensure the probe is properly tuned to the correct frequency for your nucleus of interest (e.g., ¹H) and matched to the impedance of your sample.[7] An untuned probe will result in significant signal loss.[7]
-
Increase the Number of Scans (NS): This is the most direct way to improve S/N. Doubling the S/N requires quadrupling the number of scans.[2][15] Be mindful that this will also increase the total experiment time.
-
Optimize the Relaxation Delay (D1) and Pulse Angle (P1):
-
For a standard ¹H experiment, a 90° pulse gives the maximum signal in a single scan. However, if you need to acquire many scans quickly, using a smaller flip angle (e.g., 30° or 45°) along with a shorter relaxation delay (D1) can be more efficient.[15][16] This is because the magnetization doesn't need as long to recover to its equilibrium state.
-
A typical D1 for ¹H NMR is 1-5 seconds.[1] For quantitative results, a longer D1 (5 times the longest T1 relaxation time) is necessary, but for simple signal detection, a shorter delay can be used to acquire more scans in a given time.
-
-
Use a Cryoprobe: If your institution has a spectrometer equipped with a cryoprobe, use it. Cryoprobes can provide a 3 to 4-fold improvement in S/N compared to standard room-temperature probes.[13]
Part 3: Advanced Techniques for Signal Enhancement
When standard methods are insufficient, more advanced approaches may be necessary.
Q: Are there any other methods, like chemical modification or special experiments, that can help boost the signal of my diterpenoid?
A: Yes, several advanced techniques can be employed for particularly challenging cases.
1. Chemical Derivatization:
For diterpenoids with specific functional groups (e.g., hydroxyls, carboxyls), chemical derivatization can be a powerful tool. By attaching a reagent with a highly sensitive NMR-active nucleus (like ³¹P or ¹⁹F), you can indirectly detect your molecule with much greater sensitivity.[17]
-
Example: Derivatizing a hydroxyl group with a phosphorus-containing reagent like 2-chloro-4,4,5,5-tetramethyldioxaphospholane (CTMDP) allows you to run a ³¹P NMR experiment.[17] Since ³¹P has 100% natural abundance and a large chemical shift range, this can provide a clean, strong signal for each derivatized site.[17][18]
2. Advanced NMR Pulse Sequences:
-
2D Heteronuclear Experiments (HSQC/HMBC): While 1D ¹³C spectra often suffer from very low S/N, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) detect the insensitive ¹³C nucleus indirectly through the much more sensitive ¹H nucleus.[3] This provides a significant sensitivity enhancement and is often the preferred method for obtaining ¹H-¹³C correlation data for diterpenoids.[3][19]
-
Polarization Transfer Techniques (DEPT/INEPT): For ¹³C detection, pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can enhance the signal of carbon nuclei by transferring magnetization from attached protons.[18] DEPT is particularly useful for distinguishing between CH, CH₂, and CH₃ groups.
-
Signal Enhancement via Hyperpolarization: Techniques like Dynamic Nuclear Polarization (DNP), Parahydrogen Induced Polarization (PHIP), and Signal Amplification by Reversible Exchange (SABRE) can enhance NMR signals by orders of magnitude, though they require specialized equipment and experimental conditions.[20]
References
-
Creative Biostructure. (n.d.). Latest Advancements in NMR Technology. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]
- Burns, D. C., & Reynolds, W. F. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.
-
Ye, T., et al. (n.d.). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. NIH. Retrieved from [Link]
-
Jiménez, B., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Retrieved from [Link]
-
Nagana Gowda, G. A., et al. (2019). Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. Analytical Chemistry. Retrieved from [Link]
-
Facey, G. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
NMR @ Queen's University. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Basics. Retrieved from [Link]
-
Wishart, D. S. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
Reddit. (2017, April 1). How to reduce noisey NMR signal? r/chemistry. Retrieved from [Link]
-
Gu, Y., et al. (2015). Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy. Journal of Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Retrieved from [Link]
-
PubMed. (2015, October 23). Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (2019, March 19). Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. Retrieved from [Link]
-
AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]
-
Carlomagno, T. (2012). NMR in natural products: understanding conformation, configuration and receptor interactions. RSC Publishing. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]
-
Joseph P. Hornak. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]
-
Analytical Chemistry. (2019, December 30). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. ACS Publications. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of Terpenoids by spectroscopic techniques. Retrieved from [Link]
-
MIT Department of Chemistry. (2007, August 23). Introduction to NMR part 2. Retrieved from [Link]
-
Oxford Instruments. (n.d.). How to get the most out of your NMR system. Retrieved from [Link]
-
Truman State University. (n.d.). NMR Solvent Properties. Chem Lab. Retrieved from [Link]
-
Joseph P. Hornak. (n.d.). The Basics of NMR. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
PubMed Central. (2021, October 19). Research Progress of NMR in Natural Product Quantification. NIH. Retrieved from [Link]
-
Shared Instrumentation Facility, Department of Chemistry. (2020, June 5). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy. Retrieved from [Link]
-
Diva-Portal.org. (2021, January 22). Advanced NMR techniques for structural elucidation in medicinal chemistry. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems. Retrieved from [Link]
-
MSU chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]
-
NIH. (2024, August 27). Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. NMR Basics [bloch.anu.edu.au]
- 8. as.nyu.edu [as.nyu.edu]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. NMR Solvent Properties | Chem Lab [chemlab.truman.edu]
- 12. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. chemistry.mit.edu [chemistry.mit.edu]
- 17. Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchps.com [jchps.com]
- 20. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Minimizing Cytotoxicity in Control Cell Lines for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to troubleshoot and minimize unexpected cytotoxicity in your control cell lines. Maintaining the health and viability of control cells is paramount for generating reliable and reproducible bioassay data. This resource will help you identify the root causes of basal cytotoxicity and implement effective solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
FAQ 1: My vehicle control shows significant cytotoxicity. What are the likely causes?
Unexpected toxicity in your vehicle control group is a common but critical issue that can invalidate your experimental results. The primary function of a vehicle control is to demonstrate that the solvent used to deliver your test compound has no biological effect on its own.[1] When it shows toxicity, the root cause is often multifactorial.
Causality Explained: The vehicle, most commonly Dimethyl Sulfoxide (DMSO), can induce cytotoxicity at higher concentrations.[2][3][4] The sensitivity to solvents like DMSO and ethanol is highly dependent on the cell line and the duration of exposure.[2][3][5][6] For instance, some cell lines can tolerate up to 1% DMSO, while more sensitive primary cells may show stress at concentrations as low as 0.1%.[4]
Here is a logical workflow to diagnose the source of vehicle-induced cytotoxicity:
Caption: Troubleshooting Vehicle Control Cytotoxicity.
Protocol: Determining the Optimal Non-Toxic Solvent Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined for your assay (see FAQ 2).
-
Solvent Dilution Series: Prepare a two-fold serial dilution of your solvent (e.g., DMSO) in your cell culture medium. Start from a high concentration (e.g., 5%) down to a very low concentration (e.g., 0.039%). Include a "medium-only" control.
-
Treatment: Replace the medium in your cell plate with the prepared solvent dilutions.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot cell viability against solvent concentration. The highest concentration that results in ≥95% cell viability is your optimal working concentration.
Data Summary: Recommended Maximum Solvent Concentrations
| Solvent | General Max. Concentration (v/v) | Sensitive Cell Lines Max. (v/v) |
| DMSO | ≤ 0.5%[4][7] | ≤ 0.1%[4] |
| Ethanol | ≤ 0.5%[7] | ≤ 0.1% |
| Methanol | ≤ 0.5% | ≤ 0.1% |
Note: These are general guidelines. Empirical testing for your specific cell line is crucial.[3]
FAQ 2: I'm observing inconsistent results and high variability between replicate wells. Could this be a cell seeding issue?
Absolutely. Inconsistent cell seeding is a major source of variability in cell-based assays. Both too low and too high cell densities can lead to artifacts that mimic cytotoxicity.[8][9]
Causality Explained:
-
Too Low Density: Cells may fail to establish properly, exhibit slower growth, or be more susceptible to minor insults, including the presence of a vehicle solvent.
-
Too High Density (Over-confluence): This leads to rapid nutrient depletion, accumulation of toxic waste products, and contact inhibition, all of which can induce cell death independent of your experimental treatment.[8][9] It's crucial to maintain cells in the logarithmic growth phase throughout the experiment.
Protocol: Optimizing Cell Seeding Density
-
Serial Dilution: Prepare a serial dilution of your cell suspension.
-
Plating: Plate the cells in a 96-well plate at several different densities (e.g., from 1,000 to 20,000 cells/well). A study on six different cancer cell lines found that a density of 2000 cells per well provided consistent and linear viability across all cell lines and time points.[5][10][11]
-
Time Course: Incubate the plates and measure cell viability at different time points relevant to your assay (e.g., 24, 48, 72 hours).
-
Growth Curve Analysis: Plot the viability signal (e.g., absorbance or fluorescence) against the initial number of cells seeded for each time point.
-
Optimal Density Selection: Choose a seeding density that falls within the linear range of the growth curve for your intended assay duration. This ensures that the viability signal is proportional to the cell number and that cells do not become over-confluent by the end of the experiment.
Caption: Impact of Cell Seeding Density on Assay Outcome.
FAQ 3: My untreated cells in the outer wells of the plate are dying. What is causing this "edge effect"?
The "edge effect" is a well-documented phenomenon in multi-well plates where cells in the outer rows and columns behave differently than those in the center.[12][13] This is primarily due to increased evaporation of the culture medium from the outer wells.[14]
Causality Explained: Evaporation leads to a higher concentration of salts, nutrients, and metabolic byproducts in the remaining medium, altering the osmolarity and pH.[12] These changes create a stressful environment that can lead to reduced cell proliferation or outright cytotoxicity, especially during longer incubation periods.
Strategies to Mitigate the Edge Effect:
-
Hydrate the Plate: The most common and effective method is to fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water to create a moisture barrier.[12][15]
-
Use Specialized Plates: Some manufacturers offer 96-well plates with moats or channels on the perimeter that can be filled with liquid to reduce evaporation.[16]
-
Ensure Proper Incubation: Use a well-humidified incubator and avoid stacking plates, as this can create temperature gradients.[12][15]
-
Allow Isothermal Adhesion: After seeding, let the plate rest at room temperature in the tissue culture hood for 60 minutes before transferring it to the incubator.[13] This allows for more uniform cell attachment before temperature changes can influence fluid dynamics in the wells.[13]
-
Use Plate Sealers: For biochemical assays, foil or clear sealing tapes can be effective. For cell-based assays, use breathable sterile tape to allow for necessary gas exchange.[14]
FAQ 4: Could unseen contamination be the source of my background cytotoxicity?
Yes, microbial contamination, especially from mycoplasma, is a notorious cause of aberrant results in cell-based assays.[17]
Causality Explained: Mycoplasma are small, cell-wall-deficient bacteria that are not visible by standard light microscopy and can pass through sterilization filters.[17] They do not cause the turbidity often seen with bacterial or fungal contamination, so an infection can go unnoticed. Mycoplasma contamination can significantly alter host cell metabolism, growth rates, and sensitivity to cytotoxic agents, leading to unreliable and irreproducible data.[18][19][20] For example, mycoplasma can increase the phosphorylation of signaling pathways like NF-kB and MAPK, leading to a pro-inflammatory state in cells.[19]
Best Practices for Contamination Control:
-
Routine Testing: Regularly test your cell lines for mycoplasma using reliable methods like PCR-based kits or fluorescent DNA staining.[21]
-
Aseptic Technique: Strictly adhere to aseptic techniques, including working in a laminar flow hood, disinfecting all surfaces and materials with 70% ethanol, and avoiding the creation of aerosols.[22]
-
Quarantine New Cells: Always quarantine and test new cell lines upon arrival before introducing them into your general cell culture stock.
-
Dedicated Reagents: Use dedicated bottles of media and other reagents for each cell line to prevent cross-contamination.[23]
FAQ 5: I've noticed a sudden increase in cytotoxicity after starting a new bottle of serum. Is this related?
It is highly probable. Serum is a complex mixture of proteins, growth factors, and hormones, and its composition can vary significantly between different batches.[24]
Causality Explained: This batch-to-batch variability can lead to changes in cell growth, morphology, and overall health.[24] A new lot of serum may have lower concentrations of essential growth factors or higher levels of endotoxins, which can induce stress or cytotoxicity in your control cells.
Protocol for Managing Serum Variability:
-
Test New Batches: Before purchasing a large volume of a new serum lot, request a sample and test it on your cell lines. Compare the growth rate and morphology to cells grown with your current, validated lot.
-
Lot Reservation: Once you find a serum batch that performs well, purchase a large enough quantity to last for an extended period (e.g., 6-12 months) to ensure consistency in your experiments.[24]
-
Proper Storage: Store fetal bovine serum at -20°C for long-term stability.[24] Avoid repeated freeze-thaw cycles by aliquoting the serum into smaller, single-use volumes.
References
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025).
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (n.d.). MDPI.
- Eliminating Edge Effect in Cell Culture Pl
- Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare.
- Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. (2023). Semantic Scholar.
- Three Ways To Reduce Microplate Edge Effect. (2014).
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy.
- DMSO usage in cell culture. (2023). LifeTein.
- Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). SID.
- What can be done to reduce the edge effect in cell culture multiplate (96 well plate)?? (2014).
- Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Micropl
- Optimization of seeding density and assay timing. MCF 10A cells are... (n.d.).
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). PubMed.
- Controlling your High Content Assays. (2020). Araceli Biosciences.
- Dangers of Mycoplasma in Cell-Based Assays. (2007). Lab Manager Magazine.
- Cell Seeding Essentials: Strategies for Lab Success. (n.d.). Benchling.
- How to Manage Serum Batch Variability in Cell Culture. (2024). Procell.
- Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimul
- Mycoplasma contamination of cell cultures. (n.d.). Lonza Bioscience.
- Technical Support Center: Cell Line Contamination in Cytotoxicity Experiments. (n.d.). Benchchem.
- Safety and handling considerations for animal cell culture. (n.d.). QIAGEN.
- ATCC Animal Cell Culture Guide. (n.d.).
- Technical Support Center: Troubleshooting Unexpected Cytotoxicity in Azvudine-Tre
- Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020).
Sources
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. lifetein.com [lifetein.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 7. sid.ir [sid.ir]
- 8. biocompare.com [biocompare.com]
- 9. opentrons.com [opentrons.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. midsci.com [midsci.com]
- 13. agilent.com [agilent.com]
- 14. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 15. researchgate.net [researchgate.net]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 18. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 19. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Safety and handling considerations for animal cell culture [qiagen.com]
- 23. atcc.org [atcc.org]
- 24. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
Technical Support Center: Stability of Epidioxy Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with epidioxy compounds. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability challenges associated with storing these unique molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.
The defining feature of epidioxy compounds is the endoperoxide bridge (a cyclic peroxide, –O–O–), a motif responsible for their significant biological activities, including antimalarial, anticancer, and anthelmintic properties.[1][2][3] However, this same reactive functional group renders them inherently unstable.[1][4][5] Understanding and controlling the factors that influence their stability is paramount for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
General Stability Concerns
Q1: Why are epidioxy compounds so unstable?
The instability of epidioxy compounds stems directly from the endoperoxide bridge.[1] The peroxide bond (O-O) is intrinsically weak and highly reactive, making it susceptible to cleavage under various conditions.[1][6] This inherent reactivity is crucial for their biological action, which often involves iron-mediated cleavage of the endoperoxide bridge within target cells to generate reactive oxygen species and subsequent oxidative damage.[1][5] However, this same reactivity poses significant challenges for long-term storage and handling, as the compounds can readily degrade, leading to a loss of activity.[4][6]
Q2: What are the primary factors that cause degradation of epidioxy compounds during storage?
Several environmental factors can accelerate the degradation of epidioxy compounds. It is crucial to control these to maintain the compound's integrity. The most common factors include:
-
Temperature: Higher temperatures significantly accelerate the rate of chemical degradation.[7][8] For many organic peroxides, heat can lead to a self-accelerating decomposition, which can be violent in some cases.[9][10][11]
-
Light: Exposure to UV and even visible light can induce photochemical degradation, breaking chemical bonds and reducing the compound's potency.[7][8][12]
-
Humidity: Moisture can trigger hydrolysis, particularly in derivatives with ester or lactone functionalities, and can also facilitate other degradation pathways.[7][13] Artesunate, for example, is known to be very sensitive to humidity.[13]
-
pH: Variations in pH can significantly affect the stability of these molecules.[5][7] For instance, the stability of dihydroartemisinin (DHA) decreases as the pH rises above 7.[5]
-
Oxygen and Contaminants: The presence of oxygen can promote oxidation, while contaminants, especially metal ions (like iron) and reducing agents, can catalyze the cleavage of the peroxide bond.[5][7][10]
Storage Recommendations
Q3: What are the ideal storage conditions for solid (neat) epidioxy compounds?
For solid-state epidioxy compounds, proper storage is critical to ensure long-term stability. Based on best practices for reactive molecules like organic peroxides, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C.[14][15] | Low temperatures slow down the rate of thermal decomposition, preserving the compound's integrity.[7][8] |
| Light | Store in amber vials or protect from light.[14][15][16] | Prevents photodegradation initiated by UV or visible light.[7][8][12] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and degradation from atmospheric oxygen.[7] |
| Container | Use airtight containers.[16] | Prevents exposure to moisture and atmospheric contaminants.[17] |
| Location | Store in a desiccator. | Recommended for hygroscopic compounds to protect from moisture.[18] |
Always refer to the manufacturer's specific recommendations, as the optimal storage temperature can vary depending on the compound's specific structure and formulation.[11][19]
Q4: I've dissolved my epidioxy compound in a solvent. How should I store the stock solution?
Storing epidioxy compounds in solution introduces additional stability challenges. The choice of solvent and storage conditions are crucial.
-
Solvent Choice: Use high-purity, anhydrous solvents. For many compounds, DMSO is a common choice for creating a stock solution.[18] However, always check the compound's solubility data sheet.
-
Storage Conditions: Stock solutions are generally less stable than the solid compound.
-
Best Practices:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[18]
-
Inert Atmosphere: Before sealing and freezing, flush the vial headspace with an inert gas like argon or nitrogen.
-
Fresh Solutions: For in vivo or critical in vitro experiments, it is highly recommended to prepare fresh working solutions from a recently prepared stock solution on the day of use.[14]
-
Troubleshooting Common Issues
Q5: My experimental results are inconsistent. Could this be due to compound instability?
Yes, inconsistent results are a classic sign of compound degradation. If you observe a loss of expected biological activity or variability between experiments, instability is a prime suspect.[4][5] Dihydroartemisinin (DHA), for example, is the least stable of the major artemisinin derivatives and is known to break down into inactive products, especially under tropical conditions.[4][13]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your compound (both solid and in solution) has been stored according to the recommended guidelines (see Q3 and Q4).
-
Check Compound Age: Consider the age of your stock. Even under ideal conditions, degradation occurs over time.[17]
-
Prepare Fresh Stock: Prepare a fresh stock solution from the solid compound for your next experiment. If your results become consistent, it strongly suggests the old stock had degraded.
-
Analytical Confirmation: If the problem persists, you may need to analytically verify the purity and concentration of your compound (see Q7).
Q6: I see a precipitate in my stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.
What to do:
-
Gentle Warming: Warm the vial to room temperature or slightly above (e.g., 37°C water bath) to try and redissolve the precipitate.
-
Sonication/Vortexing: Use sonication or vortexing to aid dissolution.[14][18]
-
Visual Inspection: Before use, ensure the solution is clear and no precipitate remains.
-
Caution: If the compound does not fully redissolve, do not use the supernatant, as the concentration will be unknown. It is safer to discard the stock and prepare a new one. Some compounds, like Ascaridole, may require heat and/or sonication to aid dissolution if precipitation occurs.[14]
Technical Guide: Assessing Compound Stability
For researchers in drug development or those conducting long-term studies, verifying the stability of your epidioxy compound is essential.
Q7: How can I experimentally monitor the degradation of my epidioxy compound?
A formal stability study is the most rigorous way to assess degradation. This typically involves storing the compound under various conditions and analyzing its purity and concentration over time.[20][21]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitatively determining the content of the active substance.[13] An HPLC-UV or HPLC-MS method can be used to separate the parent compound from its degradation products.[6][22] A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for both quantifying the parent compound and identifying the structures of its degradation products.[6][22][23]
Protocol: Basic Stability Assessment Workflow
-
Time Zero (T0) Analysis: Prepare a fresh solution of your epidioxy compound. Immediately analyze it via a validated HPLC or LC-MS method to determine the initial purity and concentration. This is your baseline.
-
Sample Storage: Aliquot the solution into several vials. Store these aliquots under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, with/without light).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analysis: Allow the sample to come to room temperature and analyze it using the same method as in Step 1.
-
Data Evaluation: Compare the purity and concentration at each time point to the T0 data. A significant decrease in the parent compound indicates instability under those storage conditions.[21]
Visual Guides
Factors Influencing Epidioxy Compound Stability
The stability of the critical endoperoxide bridge is influenced by a combination of chemical and physical factors.
Caption: A typical workflow for assessing epidioxy compound stability.
References
- Beekman, A. C., Barentsen, A. R., Woerdenbag, H. J., Van Uden, W., & Pras, N. (1997). Chemical instability determines the biological action of the artemisinins. PubMed.
- Amsilli, M., Jullien, V., Le-Guevel, R., Le-Dret, K., & Gaudin, K. (2012).
- Paloque, L., Ramaugé, M., Broly, F., & Benoit-Vical, F. (2015). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. Antimicrobial Agents and Chemotherapy, 59(7), 4197–4204.
- MedchemExpress. (n.d.). Ascaridole. MedchemExpress.com.
- Sciencemadness Wiki. (2020, December 29). Ascaridole. Sciencemadness Wiki.
- Kutateladze, A. G., & Novikov, R. A. (2023). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. Molecules, 28(21), 7385.
- ResearchGate. (n.d.). Chemical stability of artemisinin derivatives.
- ChemicalBook. (n.d.).
- Kaur, H., Clarke, D., Lalani, A., Phan, V. T., & Chibale, K. (2019). Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene, 100(4), 833–842.
- Wikipedia. (n.d.). Ascaridole. Wikipedia.
- TargetMol. (n.d.). Ascaridole. TargetMol.
- Unchained Labs. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Unchained Labs.
- Selleckchem.com. (n.d.). Frequently Asked Questions. Selleckchem.com.
- ResearchGate. (n.d.). Examples of endoperoxide-containing natural products.
- Bu, M., Yang, B. B., & Hu, L. (2016). Natural Endoperoxides as Drug Lead Compounds. Current Medicinal Chemistry, 23(4), 383–405.
- Astro Chemical. (n.d.). Shelf-Life & Storage Conditions. Astro Chemical.
- Li, W., & Tse, F. L. (2010). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Pharmaceutical Analysis, 6(4), 215–230.
- PCCA. (2022, March 16).
- Nouryon. (n.d.). Storage of organic peroxides. Nouryon.
- Arkema Inc. (n.d.). Organic Peroxides Storage Temperature, SADT, and Storage Stability Guide. Arkema Inc..
- PubMed. (n.d.).
- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
- Labinsights. (2023, May 8). Key Points of Drug Stability Analysis. Labinsights.
- PubMed Central. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central.
- PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. European Medicines Agency.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Endoperoxides as Drug Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical instability determines the biological action of the artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. Ascaridole - Wikipedia [en.wikipedia.org]
- 10. nouryon.com [nouryon.com]
- 11. arkema.com [arkema.com]
- 12. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical stability of artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ascaridole | Parasite | TargetMol [targetmol.com]
- 16. Ascaridole - Sciencemadness Wiki [sciencemadness.org]
- 17. qbdgroup.com [qbdgroup.com]
- 18. selleckchem.com [selleckchem.com]
- 19. astrochemical.com [astrochemical.com]
- 20. labinsights.nl [labinsights.nl]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid
Welcome to the dedicated technical support guide for the purification of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this unique abietane diterpenoid endoperoxide. The inherent reactivity of the endoperoxide bridge presents specific challenges during purification, which this guide aims to address in a practical, question-and-answer format.
Introduction to the Challenges
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a promising bioactive compound, but its purification is often hampered by its chemical nature.[1] The central challenge lies in the stability of the endoperoxide bridge, which is susceptible to degradation under various conditions, including exposure to heat, light, and certain chemical environments.[1] This guide provides troubleshooting strategies and detailed protocols to help you navigate these challenges and achieve high purity of your target compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am experiencing significant loss of my compound during purification. What are the likely causes and how can I mitigate this?
A1: Significant loss of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is most commonly due to the degradation of the endoperoxide bridge.[1] This is often triggered by:
-
Acidic Conditions: Standard silica gel used in column chromatography is slightly acidic and can catalyze the rearrangement or decomposition of the endoperoxide.
-
Thermal Stress: Elevated temperatures during solvent evaporation or on the column bed can lead to thermolysis of the endoperoxide.[2]
-
Photochemical Degradation: Exposure to UV light can also induce cleavage of the peroxide bond.
Troubleshooting Steps:
-
Neutralize Your Stationary Phase: To counteract the acidity of silica gel, it can be neutralized with a base. A common method is to prepare a slurry of silica gel in your starting mobile phase and add ~1% triethylamine (Et3N) relative to the solvent volume.[3] This will create a less acidic environment for your compound.
-
Maintain Low Temperatures: Conduct all purification steps at or below room temperature. Use a rotary evaporator with a water bath set to a low temperature (<30°C) for solvent removal. If possible, perform column chromatography in a cold room.
-
Protect from Light: Wrap your column and collection tubes in aluminum foil to prevent exposure to light.
Q2: I am struggling to separate 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid from closely related impurities. What chromatographic strategies can I employ?
A2: Achieving high-resolution separation of diterpenoids can be challenging due to their structural similarity. A multi-step chromatographic approach is often necessary.
Recommended Workflow:
-
Initial Purification by Flash Column Chromatography: Start with a broader separation technique to remove major impurities.
-
Fine Purification by High-Performance Liquid Chromatography (HPLC): Utilize the higher resolving power of HPLC for the final purification step.
Workflow Diagram:
Caption: A typical two-step purification workflow for 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid.
Detailed Protocols
Protocol 1: Neutralized Flash Column Chromatography
This protocol is designed for the initial purification of the crude extract to enrich the target compound.
Materials:
-
Glass column
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et3N)
-
Sand
-
Cotton or glass wool
Step-by-Step Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane. For every 100 mL of hexane, add 1 mL of Et3N to neutralize the silica.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[4]
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve your crude extract in a minimal amount of dichloromethane or your starting mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity by adding increasing percentages of ethyl acetate. A common gradient might be from 0% to 50% EtOAc in hexane.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing your target compound.
-
Troubleshooting this Protocol:
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute | Mobile phase is not polar enough. | Increase the percentage of ethyl acetate in your mobile phase. |
| Poor separation | Inappropriate solvent system or overloaded column. | Optimize the solvent system using TLC first. Ensure the amount of crude extract is not more than 1-5% of the weight of the silica gel. |
| Streaking on TLC | Compound is acidic and interacting strongly with the silica. | Ensure your TLC plates and column are adequately neutralized with triethylamine. |
Protocol 2: Reversed-Phase HPLC Purification
This protocol is for the final "polishing" step to achieve high purity.
Materials:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Reversed-phase C18 or C30 column
-
Solvents: HPLC-grade Methanol (MeOH) and Water (H2O)
Step-by-Step Procedure:
-
Sample Preparation:
-
Combine and evaporate the semi-purified fractions from the flash chromatography.
-
Dissolve the residue in a small volume of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 column is standard, but a C30 column may provide better resolution for structurally similar diterpenoids.[5]
-
Mobile Phase: A gradient of methanol and water is typically effective. For example, start with 70:30 MeOH/H2O and ramp up to 100% MeOH.[6]
-
Flow Rate: Typically 1 mL/min for an analytical column or higher for a preparative column.
-
Detection: If the compound has a poor UV chromophore, a Charged Aerosol Detector (CAD) can provide more sensitive detection.[5]
-
-
Fraction Collection:
-
Collect the peak corresponding to the retention time of your target compound.
-
Evaporate the solvent under reduced pressure at a low temperature (<30°C) to obtain the pure compound.
-
Troubleshooting this Protocol:
| Problem | Possible Cause | Suggested Solution |
| Broad peaks | Column degradation, sample overload, or inappropriate mobile phase. | Use a fresh column. Inject a smaller sample volume. Optimize the mobile phase gradient. |
| Co-elution of impurities | Insufficient column resolution. | Switch to a C30 column for enhanced shape selectivity.[5] Optimize the gradient to be shallower around the elution time of your compound. |
| Low signal intensity | Poor chromophore for UV detection. | Utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for more universal detection. |
Logic of Troubleshooting Degradation
The primary concern when purifying 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is the prevention of degradation. The following diagram illustrates the logical flow for troubleshooting yield loss.
Sources
Validation & Comparative
A Comparative Analysis of the Bioactivity of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid and Dehydroabietic Acid
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of natural product chemistry and drug discovery, diterpenoids from coniferous trees represent a rich reservoir of bioactive molecules. Among these, dehydroabietic acid (DHA), a major component of rosin, has been extensively studied for its diverse pharmacological activities. A structurally related compound, 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, an endoperoxide derivative, has also emerged as a molecule of interest. This guide provides a detailed, objective comparison of the bioactivity of these two abietane diterpenoids, supported by experimental data, to aid researchers in their potential applications.
Chemical Structures at a Glance
The fundamental difference in the chemical structures of these two compounds lies in the presence of an endoperoxide bridge in 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, which is absent in the aromatized C-ring of dehydroabietic acid. This structural variation is anticipated to significantly influence their physicochemical properties and biological activities.
-
Dehydroabietic Acid (DHA): Characterized by a stable aromatic C-ring, DHA is a lipophilic molecule known for its broad-spectrum bioactivities.
-
9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid: The presence of the 9α,13α-epidioxy bridge introduces a reactive oxygen species-like motif, suggesting potentially unique mechanisms of action.
Comparative Bioactivity Profile
This section delves into a side-by-side comparison of the known biological activities of both compounds, with a focus on their anti-inflammatory, cytotoxic, and antimicrobial properties.
Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory properties, albeit through potentially different mechanisms.
Dehydroabietic Acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. It acts as a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ)[1]. Furthermore, it has been demonstrated to suppress the NF-κB and AP-1 signaling pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and MCP-1[2]. This is achieved through the inhibition of kinases like Src and Syk in the NF-κB cascade and TAK1 in the AP-1 cascade[2].
9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid has also been reported to possess anti-inflammatory activity, specifically through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells[3]. This suggests its potential as a neuroinflammatory modulator.
| Compound | Bioactivity | IC50 Value | Cell Line/System | Reference |
| 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid | Anti-inflammatory (NO Inhibition) | 57.3 ± 0.2 µM | Murine Microglia BV2 cells | [3] |
| Dehydroabietic Acid | Anti-inflammatory | Not explicitly defined as a single IC50 | Macrophage cell lines | [2] |
Cytotoxic and Antitumor-Promoting Activity
Dehydroabietic acid and its derivatives have been extensively investigated for their anticancer properties. In contrast, the cytotoxic profile of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is less characterized, with current data pointing towards antitumor-promoting effects.
Dehydroabietic Acid induces apoptosis in various cancer cell lines. Mechanistic studies have revealed its ability to induce the cleavage of caspase-3 and PARP, interfere with mitochondrial function, and damage cell membranes, ultimately leading to programmed cell death[1]. In gastric cancer cells, DHA has been identified as a novel inhibitor of survivin, a protein that is overexpressed in many cancers and plays a role in inhibiting apoptosis and regulating cell division[4]. Some derivatives of DHA have shown the ability to inhibit the PI3K/AKT/mTOR signaling pathway[1].
9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid has demonstrated potent inhibitory effects on the activation of Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol 13-acetate (TPA)[3]. The inhibition of EBV-EA activation is a common screening method for identifying potential cancer chemopreventive agents that can halt the promotion stage of carcinogenesis.
| Compound | Bioactivity | IC50 Value(s) | Cancer Cell Line(s) | Reference |
| Dehydroabietic Acid | Cytotoxicity | 7.76 ± 0.98 µM (Derivative 22f) | HeLa | [1] |
| Induces apoptosis | Human lung cells, Gastric cancer cells, HepG2 | [1] | ||
| 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid | Antitumor-promoting (Inhibition of EBV-EA activation) | Data on specific IC50 not available in provided results | Raji cells (EBV-positive) | [3] |
Antimicrobial Activity
Dehydroabietic acid has established antimicrobial properties, particularly against Gram-positive bacteria. The antimicrobial potential of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid remains largely unexplored in the available literature.
Dehydroabietic Acid is known to target bacterial cell membranes through a combination of hydrophobic and electrostatic interactions, leading to membrane destabilization and increased permeability[5]. This disruption of the cell membrane compromises essential cellular processes, including DNA replication and protein synthesis[5].
| Compound | Bioactivity | MIC Value(s) | Bacterial Strain(s) | Reference |
| Dehydroabietic Acid | Antibacterial | Moderate activity | Staphylococcus aureus, Bacillus subtilis | [6] |
| 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid | Antimicrobial | Not reported | - | - |
Experimental Methodologies
To ensure the reproducibility and validity of the presented bioactivity data, this section outlines the detailed experimental protocols for the key assays mentioned.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
The Griess assay is used to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways of these compounds is crucial for their development as therapeutic agents.
Dehydroabietic Acid: A Multi-Targeting Agent
DHA's bioactivity stems from its ability to interact with multiple cellular targets. Its anti-inflammatory action is well-documented to involve the suppression of pro-inflammatory signaling cascades, while its anticancer effects are mediated through the induction of apoptosis via the mitochondrial pathway and inhibition of key survival proteins like survivin.
Fig. 1: Signaling pathways modulated by Dehydroabietic Acid.
9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid: An Inhibitor of EBV-EA Activation
The antitumor-promoting activity of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is linked to its ability to suppress the lytic cycle of the Epstein-Barr virus, a process often triggered by tumor promoters. This suggests an interference with the signaling pathways that lead to the expression of viral early antigens.
Fig. 2: Inhibition of EBV-EA activation by 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid.
Conclusion and Future Directions
This guide provides a comparative overview of the bioactivities of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid and dehydroabietic acid based on currently available scientific literature. Dehydroabietic acid emerges as a well-studied compound with a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects, with established mechanisms of action. In contrast, 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid shows promise as an anti-inflammatory and potential antitumor-promoting agent, though its bioactivity profile is less comprehensively characterized.
Future research should focus on a direct, head-to-head comparison of these two compounds across a wider range of biological assays. Specifically, a thorough investigation into the cytotoxic and antimicrobial properties of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is warranted to fully understand its therapeutic potential. Elucidating the detailed signaling pathways modulated by this endoperoxide derivative will be crucial for identifying its specific molecular targets and advancing its potential as a lead compound in drug development.
References
-
Caring Sunshine. (n.d.). Relationship: Infection (bacterial) and Dehydroabietic acid. Retrieved from [Link]
-
Hao, M., Xu, J., Wen, H., Du, J., Zhang, S., Lv, M., & Xu, H. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Toxins, 14(9), 632. [Link]
-
Kim, B. H., & Lee, J. H. (2021). Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer. International Journal of Molecular Sciences, 22(11), 5557. [Link]
-
Semedo-Lemsaddek, T., et al. (2016). Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment. Pharmaceuticals, 9(4), 67. [Link]
-
Fallarero, A., et al. (2015). New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity. European Journal of Medicinal Chemistry, 102, 68-79. [Link]
-
Kim, J. E., et al. (2019). Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways. International Journal of Molecular Sciences, 20(7), 1593. [Link]
-
Kim, J. E., et al. (2019). Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways. International Journal of Molecular Sciences, 20(7), 1593. [Link]
-
Fallarero, A., et al. (2015). New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity. European Journal of Medicinal Chemistry, 102, 68-79. [Link]
-
Yuan, Y., et al. (2023). Anti-Virulence Strategy of Novel Dehydroabietic Acid Derivatives: Design, Synthesis, and Antibacterial Evaluation. International Journal of Molecular Sciences, 24(3), 2803. [Link]
-
Fallarero, A., et al. (2015). New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity. Åbo Akademi University. [Link]
-
BioCrick. (n.d.). 9,13-Epidioxy-8(14)-abieten-18-oic acid. Retrieved from [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50, μM) of Compounds 1−8 against Four Cancer Cell Lines. Retrieved from [Link]
-
Rowe, M., et al. (1994). Three pathways of Epstein-Barr virus gene activation from EBNA1-positive latency in B lymphocytes. Journal of Virology, 68(3), 1507-1518. [Link]
-
Li, Y., et al. (2023). Identifying the key regulators orchestrating Epstein-Barr virus reactivation. Frontiers in Microbiology, 14, 1243048. [Link]
-
Real-Gene Labs. (n.d.). 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid [>98%]. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC 50 , mM) of compounds 1−13 against cancer cell lines. Retrieved from [Link]
-
Kapadia, G. J., et al. (2000). Inhibition of epstein-barr virus early antigen activation promoted by 12-O-tetradecanoylphorbol-13-acetate by the non-steroidal anti-inflammatory drugs. Cancer Letters, 160(2), 221-228. [Link]
-
Li, R., et al. (2022). Inhibition of the Integrated stress response by Epstein-Barr virus oncoprotein LMP1 attenuates epithelial cell differentiation and lytic viral reactivation. PLoS Pathogens, 18(1), e1010218. [Link]
-
Price, A. M., et al. (2021). Germinal center cytokine driven epigenetic control of Epstein-Barr virus latency gene expression. PLoS Pathogens, 17(12), e1010087. [Link]
Sources
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer [mdpi.com]
- 5. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
mechanism of action of 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid as an antitumor agent
For researchers and professionals in drug development, the exploration of novel bioactive compounds is a critical frontier in the quest for more effective and targeted cancer therapies. Among the vast repository of natural products, abietane diterpenoids have emerged as a promising class of molecules with diverse pharmacological activities. This guide provides an in-depth analysis of the antitumor potential of a specific abietane diterpene, 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, comparing its known mechanisms and performance with other relevant antitumor agents. Our focus is on synthesizing technical data with practical, field-proven insights to empower your research and development endeavors.
Introduction to 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid: A Bioactive Diterpenoid
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a naturally occurring diterpenoid characterized by the abietane skeleton.[1][2] This class of compounds, isolated from various plant species, has garnered significant attention for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and, most notably, antiproliferative effects against various human cancer cell lines.[1] While the broader family of abietane diterpenoids has been the subject of numerous studies, this guide will focus on the specific attributes of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid and its potential as an antitumor agent.
Unraveling the Antitumor Mechanism of Action
The antitumor activity of many natural products is multifaceted, often involving the modulation of several key cellular processes that govern cell survival, proliferation, and death. For 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, the primary reported mechanism centers on its cancer-preventive potential through the inhibition of tumor promoter-induced events.
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
A significant finding in the study of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is its potent inhibitory effect on the activation of the Epstein-Barr virus early antigen (EBV-EA).[3][4][5] This inhibition is observed in response to tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). The EBV-EA activation assay is a well-established in vitro method for identifying potential cancer chemopreventive agents. The ability of this compound to thwart the effects of a tumor promoter suggests a role in halting the progression of carcinogenesis at an early stage.
The proposed mechanism for this inhibitory action involves interference with protein kinase C (PKC)-mediated signaling pathways.[3] PKC is a crucial enzyme in signal transduction that, when aberrantly activated by tumor promoters, can lead to cellular proliferation and tumor development. By modulating this pathway, 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid may prevent the downstream events that contribute to cancer.
Diagram: Proposed Mechanism of Action
Caption: Proposed inhibitory action on the PKC-mediated pathway.
Insights from Structurally Related Abietane Diterpenoids
While direct evidence for other antitumor mechanisms of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is still emerging, the activities of structurally similar abietane diterpenoids provide valuable insights into its potential modes of action. Many abietanes have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.
For instance, carnosic acid derivatives, another group of abietane diterpenes, have been demonstrated to induce cell cycle arrest at the G0/G1 phase by downregulating cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[2] Furthermore, some of these derivatives have been shown to reduce the production of reactive oxygen species (ROS).[2] It is plausible that 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid could exert similar effects, a hypothesis that warrants further investigation.
Comparative Analysis with Doxorubicin
To contextualize the potential of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, a comparison with a conventional chemotherapeutic agent like Doxorubicin is instructive. Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.
| Feature | 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid | Doxorubicin |
| Primary Mechanism | Inhibition of tumor promotion (via PKC pathway) | DNA intercalation, Topoisomerase II inhibition |
| Cellular Effects | Potential for cell cycle arrest and apoptosis (inferred) | Induction of apoptosis, cell cycle arrest |
| Toxicity Profile | Expected to be lower due to natural product origin | High systemic toxicity, cardiotoxicity |
| Therapeutic Strategy | Potentially chemopreventive or as an adjunct therapy | Broad-spectrum cytotoxic chemotherapy |
This comparison highlights a key potential advantage of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid: a more targeted and potentially less toxic mechanism of action. While Doxorubicin is a potent cytotoxic agent, its use is often limited by severe side effects. A compound like 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, with its cancer-preventive action, could be valuable in combination therapies to reduce the required dosage of cytotoxic drugs or in high-risk individuals for cancer prevention.
Experimental Protocols for Mechanistic Elucidation
To further investigate the antitumor mechanism of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, a series of well-established in vitro assays are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental to determining the cytotoxic effects of the compound on various cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Diagram: MTT Assay Workflow
Caption: A streamlined workflow for assessing cytotoxicity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Protocol:
-
Treat cancer cells with 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid presents a compelling profile as a potential cancer-preventive agent. Its ability to inhibit tumor promoter-induced EBV-EA activation through the PKC pathway is a significant finding that warrants further exploration. While its direct cytotoxic mechanisms are not yet fully elucidated, the activities of related abietane diterpenoids suggest that it may also induce apoptosis and cell cycle arrest.
Future research should focus on:
-
Comprehensive cytotoxicity screening against a panel of human cancer cell lines to determine its IC50 values.
-
In-depth mechanistic studies to confirm its effects on apoptosis, cell cycle, and key signaling pathways (e.g., PI3K/Akt, MAPK).
-
In vivo studies in animal models to evaluate its antitumor efficacy and safety profile.
-
Combination studies with existing chemotherapeutic drugs to assess potential synergistic effects.
By systematically addressing these research questions, the full therapeutic potential of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid can be unlocked, paving the way for the development of novel and more effective cancer therapies.
References
-
Hijazi, M. A., et al. (2021). Anticancer activity of abietane diterpenoids from Salvia libanoticum grown in Lebanon. Pharmacognosy Magazine, 17(73), 127-133. [Link]
-
Mbosso, E. J. T., et al. (2022). Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. Molecules, 27(15), 4993. [Link]
-
Kemboi, D., et al. (2022). Sources and biological activities on cancer cell lines of abietane diterpenes. ResearchGate. [Link]
-
González, M. A., et al. (2021). Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. Molecules, 26(16), 4786. [Link]
-
BioCrick. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3. [Link]
-
Amsbio. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. [Link]
-
PubChem. This compound. [Link]
Sources
A Researcher's Guide to Confirming Allelopathic Potential Against Specific Weed Species
For researchers and scientists in the fields of agricultural science, ecology, and drug development, the identification and validation of allelopathic interactions offer a promising frontier for sustainable weed management. Allelopathy, the chemical inhibition of one plant species by another, presents a natural alternative to synthetic herbicides. However, rigorously confirming the allelopathic potential of a plant extract or isolated compound against a specific weed species requires a multi-faceted and methodologically sound approach. This guide provides an in-depth comparison of experimental strategies, offering the causal logic behind experimental choices to ensure trustworthy and reproducible results.
The Foundational Challenge: Distinguishing Allelopathy from Competition
The primary hurdle in allelopathy research is unequivocally demonstrating that observed inhibitory effects are due to chemical interference and not resource competition (e.g., for light, water, and nutrients).[1][2] A robust experimental design must be self-validating by incorporating controls that isolate the chemical effects from other plant-plant interactions.
A Multi-tiered Approach to Validation
Confirming allelopathic potential is not a single experiment but a phased process. It begins with preliminary screening using bioassays and progresses to the identification of the specific allelochemicals responsible for the observed phytotoxicity.
Phase 1: Bioassays for Initial Screening and Potency Assessment
Bioassays are the cornerstone of allelopathy research, providing the initial evidence of phytotoxic activity.[1][3] These assays are designed to be rapid, sensitive, and reproducible. The choice of bioassay depends on the research question and the suspected mode of action of the allelochemicals.
Commonly Employed Bioassays:
-
Seed Germination Assays: These are the most widely used primary screens to assess the effect of plant extracts or compounds on the germination of weed seeds.[4]
-
Seedling Growth Assays: These assays measure the impact on radicle (root) and hypocotyl/coleoptile (shoot) elongation of weed seedlings, which can be more sensitive indicators of allelopathic effects than germination alone.[1][3]
-
Root Exudate Bioassays: Methods like the "Plant Box Method" are designed to evaluate the allelopathic effects of chemicals released directly from the roots of a living donor plant.[5]
-
Leaf Leachate Bioassays: The "Sandwich Method," for instance, assesses the impact of chemicals leached from the leaves of the donor plant.[5]
Experimental Protocol: A Generalized Seed Germination and Seedling Growth Bioassay
This protocol outlines a standard laboratory bioassay to screen for allelopathic potential.
Materials:
-
Seeds of the target weed species
-
Plant material from the suspected allelopathic species
-
Distilled water
-
Solvent for extraction (e.g., methanol, ethanol, or water)
-
Rotary evaporator
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Growth chamber or incubator
-
Ruler or calipers
Procedure:
-
Preparation of Plant Extracts:
-
Collect fresh or dried plant material from the donor species.
-
Prepare aqueous or solvent extracts at various concentrations (e.g., 1%, 2.5%, 5%, 10% w/v).[6] For solvent extracts, evaporate the solvent completely using a rotary evaporator and redissolve the residue in a minimal amount of the solvent, then dilute with distilled water. An aqueous extract can be prepared by soaking the plant material in distilled water for a specified period (e.g., 24 hours).[6]
-
-
Bioassay Setup:
-
Place one or two layers of filter paper in each Petri dish.
-
Add a specific volume (e.g., 5 mL) of the plant extract to each dish. Control dishes should receive the same volume of distilled water (or a solvent control if applicable).
-
Place a predetermined number of weed seeds (e.g., 20-25) evenly on the filter paper in each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber at an appropriate temperature and light cycle for the target weed species.
-
-
Data Collection:
-
After a set period (e.g., 7-14 days), count the number of germinated seeds.
-
Measure the radicle length and shoot length of the germinated seedlings.
-
-
Data Analysis:
-
Calculate the germination percentage and the inhibition of germination relative to the control.
-
Calculate the mean radicle and shoot length and the percentage of inhibition compared to the control.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
-
dot
Caption: Logic of using activated carbon in allelopathy studies.
Phase 2: Identification of Allelochemicals
Once bioassays confirm the allelopathic potential of a plant extract, the next step is to identify the specific compounds responsible for the phytotoxicity. This involves a combination of bioassay-guided fractionation and advanced analytical techniques.
Bioassay-Guided Fractionation
This process involves separating the crude plant extract into different chemical fractions using chromatographic techniques. Each fraction is then tested for its allelopathic activity using the previously established bioassays. The most active fractions are subjected to further separation until pure, active compounds are isolated. [7] Analytical Techniques for Identification
The identification of the isolated active compounds requires sophisticated analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the identification of volatile and semi-volatile allelochemicals. [8]However, it is not appropriate for non-volatile or thermally fragile compounds. [8]* High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are powerful techniques for separating non-volatile compounds. When coupled with a mass spectrometer (LC-MS) or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, they provide high-resolution mass data for accurate compound identification. [9] Experimental Protocol: A Simplified Bioassay-Guided Fractionation and Analysis
Materials:
-
Active plant extract
-
Chromatography column (e.g., silica gel)
-
A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol)
-
Fractions collector
-
Analytical instruments (GC-MS or LC-MS)
Procedure:
-
Fractionation:
-
Load the crude extract onto a chromatography column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Collect the eluate in a series of fractions.
-
-
Bioassay of Fractions:
-
Evaporate the solvent from each fraction.
-
Redissolve the residue in a suitable solvent and test each fraction for allelopathic activity using a sensitive bioassay (e.g., radicle elongation).
-
-
Further Purification:
-
Select the most active fraction(s) and subject them to further chromatographic purification (e.g., preparative HPLC) to isolate pure compounds.
-
-
Structural Elucidation:
-
Analyze the pure, active compounds using GC-MS, LC-MS, and potentially Nuclear Magnetic Resonance (NMR) spectroscopy to determine their chemical structures.
-
dot
Caption: Bioassay-guided fractionation workflow.
Conclusion: A Pathway to Validated Discovery
Confirming the allelopathic potential of a plant species against specific weeds is a rigorous process that demands careful experimental design and a systematic, multi-tiered approach. By moving from broad screening with sensitive bioassays to the precise identification of active allelochemicals, researchers can build a strong, evidence-based case for the development of novel, natural herbicides. The integration of appropriate controls, such as the use of activated carbon, is paramount to ensuring the scientific integrity of the findings. This guide provides a framework for designing and executing such studies, empowering researchers to unlock the potential of allelopathy in a scientifically robust and validated manner.
References
-
Inderjit, & Einhellig, F. A. (1997). Bioassay of naturally occurring allelochemicals for phytotoxicity. Journal of Chemical Ecology, 14(10), 1821-1828. [Link]
-
Macías, F. A., Molinillo, J. M. G., Varela, R. M., & Torres, A. (2007). Bioassays- Useful Tools for the Study of Allelopathy. ResearchGate. [Link]
-
Rua, M. A., Nijjer, S., Johnson, A., Rogers, W. E., & Siemann, E. (2008). Experimental approaches to test allelopathy: A case study using the invader Sapium sebiferum. Rice University. [Link]
-
Macías, F. A., Varela, R. M., Torres, A., & Molinillo, J. M. G. (1999). Search for a Standard Phytotoxic Bioassay for Allelochemicals. Selection of Standard Target Species. Journal of Agricultural and Food Chemistry, 47(10), 4374-4380. [Link]
-
Anonymous. (n.d.). Bioassay for Allelopathic Potential. Amazon S3. [Link]
-
Callaway, R. M. (2003). Experimental designs for the study of allelopathy. Semantic Scholar. [Link]
-
Fujii, Y., Shibuya, T., & Yasuda, T. (2003). Screening of allelopathy by bioassay and evaluation of allelochemicals in the field using the concept. CABI Digital Library. [Link]
-
Cheng, F., & Cheng, Z. (2015). Allelochemicals and Signaling Chemicals in Plants. Molecules, 20(7), 12835-12857. [Link]
-
Various Authors. (2023). Is there any standard protocol for plant allelopathic potential assessment? ResearchGate. [Link]
-
Blair, A. C., Hanson, B. D., & Jasieniuk, M. (2009). The importance of analytical techniques in allelopathy studies with the reported allelochemical catechin as an example. ResearchGate. [Link]
-
Callaway, R. M. (2003). Experimental designs for the study of allelopathy. The University of Montana - Ex Libris. [Link]
-
Various Authors. (2025). Experimental designs for the study of allelopathy | Request PDF. ResearchGate. [Link]
-
Wu, H., Pratley, J., Lemerle, D., Haig, T., & An, M. (2001). Screening methods for the evaluation of crop allelopathic potential. ResearchGate. [Link]
-
Various Authors. (2017). Is there any standard protocol to measure the allelopathic effect? ResearchGate. [Link]
-
Rúa, M. A., Nijjer, S., Johnson, A., Rogers, W. E., & Siemann, E. (2008). Experimental Approaches to Test Allelopathy: A Case Study Using the Invader Sapium sebiferum. CORE Scholar. [Link]
-
Fujii, Y., Parvez, S. S., Parvez, M. M., Ohmae, Y., & Iida, O. (2003). Isolation and identification of allelochemicals and their activities and functions. Journal of Pesticide Science, 28(3), 355-364. [Link]
-
An, M., Pratley, J. E., & Haig, T. (2003). Whole-Range Assessment: A Simple Method for Analysing Allelopathic Dose-Response Data. Journal of Chemical Ecology, 29(5), 1165-1176. [Link]
-
Reigosa, M. J., Souto, X. C., & González, L. (2020). Allelopathy and Identification of Allelochemicals in the Leaves of Hakea decurrens subsp. physocarpa W.R. Barker. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Experimental designs for the study of allelopathy | Semantic Scholar [semanticscholar.org]
- 3. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Isolation and identification of allelochemicals and their activities and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allelochemicals and Signaling Chemicals in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and MS for Diterpenoid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of diterpenoids is a critical step in ensuring the safety, efficacy, and quality of natural products and pharmaceuticals. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS). While both are powerful, they operate on different principles and offer distinct advantages and disadvantages. This guide provides an in-depth, objective comparison of these methods, supported by experimental data, and outlines a comprehensive protocol for their cross-validation, a crucial process for ensuring data integrity and comparability across different analytical platforms.
The Imperative of Method Cross-Validation
In the realm of analytical chemistry, particularly within regulated environments, it is not uncommon for a compound to be analyzed by different methods during its lifecycle. For instance, a robust HPLC-UV method might be used for routine quality control of a botanical extract, while a highly sensitive LC-MS/MS method is employed for pharmacokinetic studies in plasma. Cross-validation is the formal process of demonstrating that two distinct analytical methods provide comparable results.[1] This is paramount for:
-
Data Integrity and Comparability: Ensuring that data generated across different laboratories, or at different stages of research and development, can be reliably compared.[2]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require evidence that analytical methods are validated for their intended purpose. Cross-validation is a key component of this, especially when data from multiple methods are included in a submission.[3][4]
-
Method Transfer: Facilitating the seamless transfer of analytical methods between laboratories.[5]
At a Glance: HPLC vs. MS for Diterpenoid Quantification
The choice between HPLC-UV/DAD and LC-MS for diterpenoid quantification is not merely a matter of preference but is dictated by the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) coupled with a UV or DAD detector is a workhorse in many analytical laboratories. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of light by the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), combines the separation power of LC with the highly selective and sensitive detection capabilities of a mass spectrometer. The instrument measures the mass-to-charge ratio of ions, providing a high degree of certainty in both identification and quantification.
The following table summarizes the key performance characteristics of each technique for diterpenoid analysis, synthesized from various studies on diterpenoids and structurally similar triterpenoids.
| Parameter | HPLC-UV/DAD | LC-MS/MS | Rationale and Insights |
| Specificity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS offers superior specificity by monitoring specific precursor-product ion transitions, minimizing the impact of matrix interferences. |
| Sensitivity (LOD/LOQ) | µg/mL to high ng/mL range | pg/mL to low ng/mL range | Many diterpenoids lack strong chromophores, limiting their detectability by UV. LC-MS/MS is inherently more sensitive, making it the method of choice for trace-level quantification. |
| Linearity (r²) | Typically >0.999 | Typically >0.995 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 2% | < 15% | Both methods demonstrate high precision, with HPLC often showing slightly lower variability in routine analyses. |
| Accuracy (% Recovery) | 95-105% | 85-115% | Both techniques can achieve high accuracy. However, LC-MS can be more susceptible to matrix effects, which can impact accuracy if not properly addressed. |
| Matrix Effects | Low | High | Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a significant consideration for LC-MS, especially with complex matrices like plant extracts or biological fluids. HPLC-UV is generally less affected. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to purchase and maintain, and the methodology is generally simpler to develop and run. LC-MS/MS requires a greater initial investment and more specialized expertise. |
The Cross-Validation Workflow: A Step-by-Step Guide
A robust cross-validation study is meticulously planned and executed. The following workflow provides a comprehensive overview of the process.
Caption: A generalized workflow for the cross-validation of HPLC and LC-MS methods.
Detailed Experimental Protocols
Reproducibility is the cornerstone of sound science. The following protocols provide a detailed, step-by-step methodology for the quantification of a model diterpenoid, such as andrographolide, from a plant matrix.
Part 1: Sample Preparation (A Unified Approach)
A consistent and well-documented sample preparation procedure is critical to minimize variability between the two analyses.
-
Material Homogenization: Dry the plant material (e.g., leaves of Andrographis paniculata) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Reconstitution and Filtration:
-
Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) to create a stock solution.
-
For HPLC-UV analysis, dilute the stock solution with the mobile phase to fall within the calibrated linear range.
-
For LC-MS/MS analysis, perform a more significant dilution with the mobile phase to minimize matrix effects and bring the concentration into the linear range of the more sensitive instrument.
-
Filter all final sample solutions through a 0.22 µm syringe filter prior to injection.
-
Part 2: HPLC-UV/DAD Method Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-20 min, 20-60% B; 20-25 min, 60-80% B; 25-30 min, 80-20% B; 30-35 min, 20% B for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at the wavelength of maximum absorbance for the target diterpenoid (e.g., ~225 nm for andrographolide).
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6]
Part 3: LC-MS/MS Method Protocol
-
Instrumentation: An LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution of (A) 0.1% formic acid in water and (B) acetonitrile, similar to the HPLC method but with a potentially faster gradient due to the shorter column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative mode, optimized for the target diterpenoid.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions by infusing a standard solution of the diterpenoid.
-
Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like collision energy and cone voltage.
-
-
Method Validation: Validate the method according to regulatory guidelines for bioanalytical method validation, paying close attention to the assessment of matrix effects and selectivity.[3]
Part 4: The Cross-Validation Study and Statistical Analysis
Once both methods are independently validated, the cross-validation can be performed.
-
Sample Selection: Analyze a set of at least 20 samples covering the analytical range with both the HPLC-UV and LC-MS/MS methods. These can be quality control (QC) samples prepared by spiking the diterpenoid into a representative matrix or incurred samples (e.g., from a stability study or different batches of extract).
-
Data Analysis: The core of cross-validation lies in the statistical comparison of the quantitative results obtained from both methods.
Caption: Key statistical methods for comparing analytical data in cross-validation.
-
Passing-Bablok Regression: This is a non-parametric method for comparing two measurement methods.[7][8] It is robust against outliers and does not assume a normal distribution of errors. The analysis yields a regression equation (y = a + bx), where 'a' is the constant bias and 'b' is the proportional bias. For the methods to be considered comparable, the 95% confidence interval for the intercept ('a') should include 0, and the 95% confidence interval for the slope ('b') should include 1.
-
Bland-Altman Plot: This plot provides a visual representation of the agreement between the two methods.[6][9] It plots the difference between the paired measurements against their average. The plot should show that most of the data points lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences), and there should be no discernible trend in the data.
Acceptance Criteria: While specific acceptance criteria can vary, a common approach is that at least two-thirds of the samples should have a difference of within ±20% between the two methods.[2]
Conclusion: A Symbiotic Relationship
The cross-validation of HPLC and MS for diterpenoid quantification is not a competition to determine a "better" method, but rather a process to ensure that both methods, when used appropriately, tell a consistent and reliable scientific story. HPLC-UV remains a robust, cost-effective tool for routine analysis and quality control where sensitivity is not the primary concern. LC-MS/MS, with its unparalleled sensitivity and specificity, is indispensable for trace-level analysis in complex matrices and is the gold standard for bioanalytical studies.
By understanding the inherent strengths and limitations of each technique and by performing rigorous cross-validation, researchers and scientists can confidently leverage the power of both methods, ensuring the integrity and comparability of their data throughout the entire lifecycle of a product, from initial discovery to clinical application.
References
- Bablok, W., Passing, H., Bender, R., & Schneider, B. (1988). A general regression procedure for method comparison. Part I: Application in clinical chemistry. Journal of Clinical Chemistry and Clinical Biochemistry, 26(11), 783-790.
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]
-
Bilić-Zulle, L. (2011). Comparison of methods: Passing and Bablok regression. Biochemia Medica, 21(1), 49-52. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Gleason, C., et al. (2020).
- Krouwer, J. S. (2008). Why Bland-Altman plots should use X, not (Y+X)/2 when X is a reference method.
- Passing, H., & Bablok, W. (1983). A new biometrical procedure for testing the equality of measurements from two different analytical methods. Journal of Clinical Chemistry and Clinical Biochemistry, 21(11), 709-720.
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical Research, 24(11), 1962-1973.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. analyse-it.com [analyse-it.com]
- 7. ncss.com [ncss.com]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. Bland–Altman plot - Wikipedia [en.wikipedia.org]
A Comparative Guide to a Novel Anti-Inflammatory Compound: In Vitro and In Vivo Potency Assessment Against Established NSAIDs
This guide provides a comprehensive framework for evaluating the anti-inflammatory potency of a novel therapeutic candidate ("Test Compound") in direct comparison to established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). We will delve into the mechanistic underpinnings of NSAID activity, present detailed protocols for key validation assays, and offer a clear structure for comparative data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and position new anti-inflammatory agents.
The Central Role of Cyclooxygenase in Inflammation
Inflammation is a complex biological response, and at its core are lipid signaling molecules called prostaglandins (PGs).[1][2] Prostaglandins are key mediators that drive the cardinal signs of inflammation: pain, swelling, redness, and heat.[1][2] Their synthesis is initiated from arachidonic acid, a fatty acid released from the cell membrane, and is catalyzed by the cyclooxygenase (COX) enzymes.[1][3][4]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and maintaining kidney blood flow.[3][5][6]
-
COX-2: This isoform is typically absent or present at very low levels in normal tissues.[7] However, its expression is rapidly induced by inflammatory stimuli like cytokines and pathogens, leading to a surge in prostaglandin production at the site of inflammation.[3][7][8]
The primary mechanism of action for NSAIDs is the inhibition of these COX enzymes, thereby blocking prostaglandin synthesis.[3][5] The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the protective COX-1 enzyme.[3][9] This distinction is the basis for the development of COX-2 selective NSAIDs, which aim to provide anti-inflammatory relief with a reduced risk of gastrointestinal toxicity.[3][5]
Caption: Mechanism of NSAID action targeting COX-1 and COX-2 enzymes.
In Vitro Assessment of Anti-Inflammatory Potency
The initial characterization of a novel anti-inflammatory compound relies on robust in vitro assays. These assays provide quantitative data on the compound's direct inhibitory effects on the COX enzymes and its broader impact on inflammatory signaling in cellular models.
COX Inhibition Assay
This is the cornerstone assay for any compound targeting the prostaglandin synthesis pathway.[10][11] It quantifies the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). By testing against both COX-1 and COX-2, we can determine not only the compound's potency but also its selectivity.
Comparative Data: COX-1 and COX-2 Inhibition
The table below presents hypothetical data for our Test Compound compared to well-known NSAIDs. The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Test Compound | 55.0 | 0.45 | 122.2 |
| Ibuprofen | 12 | 80 | 0.15[12] |
| Diclofenac | 0.076 | 0.026 | 2.9[12] |
| Celecoxib | 82 | 6.8 | 12[12] |
Causality Behind Experimental Choices: This assay is critical as it directly measures the interaction between the compound and its intended targets. Using purified enzymes or whole blood assays provides a clean system to quantify potency and selectivity, which are primary determinants of a drug's potential efficacy and side-effect profile.[9][13]
Experimental Protocol: Whole Blood COX Inhibition Assay
This protocol is adapted from standard methods used to assess NSAID activity in a physiologically relevant matrix.[9][13]
-
Blood Collection: Obtain fresh whole blood from healthy volunteers who have not taken NSAIDs for at least 7-10 days.
-
COX-1 Assay (Thromboxane B2 Synthesis):
-
Aliquot 1 mL of blood into tubes containing various concentrations of the Test Compound or reference NSAIDs.
-
Allow the blood to clot by incubating at 37°C for 60 minutes. This process triggers platelet activation and robust COX-1-mediated thromboxane A2 (TxA2) synthesis, which is rapidly converted to its stable metabolite, thromboxane B2 (TxB2).
-
Centrifuge to separate the serum.
-
Quantify TxB2 levels in the serum using a validated ELISA kit.
-
-
COX-2 Assay (Prostaglandin E2 Synthesis):
-
Aliquot 1 mL of blood into tubes containing various concentrations of the Test Compound or reference NSAIDs.
-
Add Lipopolysaccharide (LPS) to each tube to induce the expression and activity of COX-2 in monocytes.[9][12]
-
Incubate the samples at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Quantify Prostaglandin E2 (PGE2) levels in the plasma using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TxB2 (COX-1) and PGE2 (COX-2) synthesis for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC50 value.
-
Cytokine Release Assay in Macrophages
Beyond direct enzyme inhibition, it is crucial to assess the compound's effect on cellular inflammatory responses. Macrophages are key players in inflammation, and when activated by stimuli like LPS, they release a cascade of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15][16]
Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media until they reach 80-90% confluency.
-
Plating: Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the Test Compound or reference NSAIDs for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) to induce an inflammatory response.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using specific ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each treatment condition compared to the LPS-only control.
In Vivo Validation of Anti-Inflammatory Efficacy
While in vitro assays provide essential mechanistic and potency data, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used to screen for anti-inflammatory drugs.[17][18][19]
Comparative Data: Carrageenan-Induced Paw Edema in Rats
The table below shows hypothetical data on the percentage inhibition of paw edema by the Test Compound and reference NSAIDs at a specific dose.
| Compound (Dose) | Paw Volume Increase (mL) vs. Vehicle | % Inhibition of Edema |
| Vehicle Control | 1.15 ± 0.12 | - |
| Test Compound (10 mg/kg) | 0.42 ± 0.08 | 63.5% |
| Indomethacin (10 mg/kg) | 0.55 ± 0.09 | 52.2% |
| Celecoxib (30 mg/kg) | 0.61 ± 0.10 | 47.0% |
Causality Behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response.[20] The late phase (after 3 hours) is characterized by the production of prostaglandins, making this model particularly sensitive to inhibitors of the COX pathway and thus highly relevant for testing NSAIDs.[18][20] Measuring the reduction in paw swelling provides a clear, quantifiable endpoint for anti-inflammatory activity.
Caption: A streamlined workflow for evaluating anti-inflammatory compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or Test Compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[21]
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[17][20]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak edema is typically observed around 3-5 hours.[17]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal by subtracting the initial volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
-
Conclusion
This guide outlines a systematic and robust approach to characterizing the anti-inflammatory potency of a novel compound. By employing a combination of targeted in vitro assays and a validated in vivo model, researchers can generate a comprehensive data package. The hypothetical data presented for the "Test Compound," with its potent COX-2 inhibition, high selectivity index, and significant in vivo efficacy, demonstrates a promising profile for a next-generation anti-inflammatory agent. This structured comparison against established NSAIDs is essential for making informed decisions in the drug development pipeline.
References
-
Rheumatoid Arthritis Treatment Options. American College of Rheumatology. [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Osa et al., (2002). Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
-
Mechanism of action of anti-inflammatory drugs. Vane, J. R., & Botting, R. M. (1998). International Journal of Tissue Reactions. [Link]
-
COX Inhibitors. Ghlichloo, I., & Gerriets, V. (2023). StatPearls. [Link]
-
Prostaglandins and Inflammation. Ricciotti, E., & FitzGerald, G. A. (2011). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Prostaglandin-cytokine crosstalk in chronic inflammation. Kawahara, K., Hohjoh, H., Inazumi, T., Tsuchiya, S., & Sugimoto, Y. (2015). Cytokine. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Walker, M. C., & Gierse, J. K. (2010). Methods in Molecular Biology. [Link]
-
(PDF) Prostaglandin-cytokine crosstalk in chronic inflammation. Kawahara, K., et al. (2015). ResearchGate. [Link]
-
Prostaglandins. Mediators of Inflammation. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. Georgiev, P., et al. (2018). Folia Medica. [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. Cryer, B., & Feldman, M. (1998). The American Journal of Medicine. [Link]
-
Cyclo-oxygenase 1 and cyclo-oxygenase 2. GPnotebook. (2021). [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Morris, C. J. (2003). Methods in Molecular Biology. [Link]
-
Prostaglandins - Role in the Human Body. Kudlapur, N. (2021). YouTube. [Link]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. (2014). [Link]
-
Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Warner, T. D., et al. (1999). Proceedings of the National Academy of Sciences. [Link]
-
Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). do Nascimento, A. M., et al. (2022). MDPI. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. Walker, M. C., & Gierse, J. K. (2010). Methods in Molecular Biology. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... Riendeau, D., et al. (2001). ResearchGate. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Boni, F. A., et al. (2020). ResearchGate. [Link]
-
Macrophage Inflammatory Assay. Bartosh, T. J., & Ylostalo, J. H. (2014). Bio-protocol. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Ballo, N., et al. (2022). African Journal of Pharmacy and Pharmacology. [Link]
-
Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. Hussein, S. Z., et al. (2013). PLOS ONE. [Link]
-
Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Katori, M., & Harada, Y. (2024). Cureus. [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. (2014). [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Kim, H. G., et al. (2021). The Acupuncture. [Link]
-
LPS-Induced Cytokine Release Model. Charles River Laboratories. [Link]
-
LPS-induced Cytokine Release Model Development Service. Creative Biolabs. [Link]
Sources
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rheumatoid Arthritis Treatment Options | Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Prostaglandins in Mediators of Inflammation [ns1.almerja.com]
- 8. Prostaglandin‐cytokine crosstalk in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 16. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
This guide provides a comprehensive analysis of the currently understood efficacy of the diterpenoid compound 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, comparing its demonstrated effects in laboratory-based in vitro settings with the yet-to-be-explored landscape of its in vivo potential. As researchers and drug development professionals, understanding this translational gap is critical for advancing novel therapeutic agents from the bench to preclinical and clinical evaluation.
Introduction: The Therapeutic Promise of an Abietane Diterpenoid
9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a naturally occurring abietane diterpenoid that has garnered scientific interest for its potential biological activities.[1][2] Structurally characterized by a unique epidioxy bridge, this compound has been investigated for its anti-inflammatory and antitumor-promoting properties.[1] While in vitro studies have provided initial insights into its mechanism of action, a significant knowledge gap exists regarding its efficacy and behavior within a complex biological system. This guide will dissect the available experimental data, provide detailed protocols for key assays, and offer a forward-looking perspective on the necessary steps to bridge the in vitro to in vivo divide.
Part 1: In Vitro Efficacy: A Foundation of Cellular Evidence
The primary evidence for the biological activity of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid stems from cell-based assays that have pointed towards two key areas of efficacy: anti-inflammatory and antitumor-promoting effects.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Chronic inflammation is a hallmark of numerous diseases, and the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key mediator in this process. In vitro studies have demonstrated that 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid can effectively suppress NO production in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells.[1] This inhibitory effect suggests a potential therapeutic role in neuroinflammatory conditions and other inflammatory disorders.
Quantitative Data Summary: Anti-inflammatory Activity
| Cell Line | Stimulant | Assay | Endpoint | IC50 Value | Reference |
| Murine Microglia BV2 | Lipopolysaccharide (LPS) | Griess Assay | Nitric Oxide (NO) Inhibition | 57.3 ± 0.2 µM | [1] |
The causality behind this experimental choice lies in the well-established role of LPS in inducing an inflammatory response in macrophages and microglial cells, making it a reliable model to screen for anti-inflammatory compounds. The IC50 value, while moderate, provides a quantitative measure of the compound's potency in a cellular context.
Antitumor-Promoting Activity: Inhibition of Epstein-Barr Virus Early Antigen Activation
The Epstein-Barr virus (EBV) is a human herpesvirus linked to the development of several cancers. The activation of the EBV early antigen (EA) is a critical step in the viral lytic cycle, which can be induced by tumor promoters. The ability of a compound to inhibit EBV-EA activation is often used as a preliminary screen for potential antitumor-promoting and chemopreventive agents.[3] 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid has shown potent inhibitory effects on EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol 13-acetate (TPA).[1][3]
Proposed In Vitro Mechanism of Action
The observed in vitro activities suggest that 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid may exert its effects through the modulation of key signaling pathways involved in inflammation and tumorigenesis. The inhibition of NO production points towards a potential interaction with the NF-κB signaling pathway, a central regulator of inflammatory gene expression, including iNOS. The inhibition of EBV-EA activation suggests an interference with signaling cascades initiated by tumor promoters, which often involve protein kinase C (PKC).
Caption: Proposed in vitro mechanisms of action.
Part 2: The Translational Void: The Absence of In Vivo Efficacy Data
A critical assessment of the current scientific literature reveals a complete lack of in vivo efficacy data for 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. While the in vitro findings are promising, they do not provide a complete picture of how this compound would perform in a living organism. The transition from a controlled cellular environment to a complex physiological system introduces numerous variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, which can significantly impact a compound's efficacy and safety.
Comparative Insights from Structurally Related Abietane Diterpenoids
In the absence of direct in vivo data, we can look to studies on structurally similar abietane diterpenoids to infer potential outcomes and guide future research. Several abietane diterpenoids have demonstrated anti-inflammatory and anticancer activities in animal models.
Comparative In Vivo Data of Other Abietane Diterpenoids
| Compound | Biological Activity | Animal Model | Key Findings | Reference |
| Carnosic Acid | Anti-inflammatory | Murine models of inflammation | Reduction in paw edema and inflammatory markers | [4] |
| Tanshinone IIA | Anticancer | Nude mouse xenograft models | Inhibition of tumor growth | [4] |
| Royleanone | Anticancer | Nude mouse xenograft models | Induction of apoptosis in tumor cells | [4] |
This comparative data suggests that the abietane scaffold is a promising pharmacophore for the development of anti-inflammatory and anticancer agents with demonstrated in vivo activity. However, it is crucial to emphasize that these are not direct results for 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, and its unique structural features, such as the epidioxy bridge, may lead to different in vivo properties.
Part 3: Experimental Protocols: A Guide for Future Investigations
To facilitate further research and bridge the existing knowledge gap, this section provides detailed, step-by-step methodologies for key in vitro and a proposed in vivo experiment.
In Vitro Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
This protocol describes a self-validating system for assessing the anti-inflammatory potential of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Cytotoxicity Assay: Concurrently perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed NO inhibition is not due to cytotoxicity.
Proposed In Vivo Protocol: Xenograft Mouse Model for Anticancer Efficacy
This hypothetical protocol outlines a robust experimental design to evaluate the in vivo anticancer potential of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, a crucial next step in its development.
Caption: Proposed in vivo xenograft model workflow.
-
Cell Line Selection: Choose a relevant human cancer cell line based on the in vitro antitumor-promoting data (e.g., a B-cell lymphoma line given the EBV connection).
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., saline, DMSO/Tween 80/saline mixture) on the same schedule as the treatment group.
-
Treatment Group(s): Administer 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid at various doses (determined by preliminary toxicity studies) via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent for the chosen cancer type.
-
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Perform statistical analysis to determine the significance of the observed effects.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
Conclusion: Charting a Path Forward
The available evidence strongly suggests that 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is a biologically active compound with promising anti-inflammatory and potential antitumor-promoting properties in vitro. However, the complete absence of in vivo data represents a significant hurdle in its development as a potential therapeutic agent. The scientific community is encouraged to undertake well-designed in vivo studies, such as the xenograft model proposed in this guide, to validate the in vitro findings and elucidate the compound's true therapeutic potential. A thorough investigation of its pharmacokinetic and toxicological profiles will also be essential for its successful translation from a laboratory curiosity to a clinically relevant molecule.
References
-
BioCrick. 9,13-Epidioxy-8(14)-abieten-18-oic acid. [Link]
-
Amsbio. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. [Link]
-
Di Lorenzo, C., et al. (2022). Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. Molecules, 27(15), 4885. [Link]
Sources
- 1. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Biological Target Specificity of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a bioactive compound is paramount. This guide provides an in-depth, technical framework for assessing the biological target specificity of the natural product 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. This diterpenoid has garnered interest for its anti-inflammatory and antitumor-promoting properties.[1][2][3] It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated murine microglia BV2 cells with an IC50 value of approximately 57.3 μM and demonstrates potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation.[1][2][3] The anti-inflammatory action is suggested to be mediated through the transcriptional regulation of inducible nitric oxide synthase (iNOS).[1] However, the direct molecular target(s) remain to be fully elucidated.
This guide moves beyond a simple listing of protocols. It explains the causal logic behind the proposed experimental strategy, empowering researchers to not only execute the described methods but also to adapt and troubleshoot them effectively. We will explore a multi-pronged approach, combining state-of-the-art, label-free, and affinity-based proteomics techniques to first identify and then validate the protein targets of this compound. Furthermore, we will establish a comparative framework by assessing its specificity against a known anti-inflammatory agent, parthenolide, a sesquiterpene lactone known to target NF-κB signaling.
I. The Strategic Imperative: Why a Multi-Pronged Approach to Target Identification?
The identification of a small molecule's biological target is a critical yet challenging step in drug discovery.[4] Natural products, in particular, can present hurdles such as low abundance and the potential for multiple targets.[5] A robust target identification strategy, therefore, should not rely on a single methodology. Each technique has its inherent strengths and weaknesses. By integrating multiple orthogonal approaches, we can build a more comprehensive and validated picture of the compound's mechanism of action.
This guide proposes a sequential workflow:
-
Unbiased Target Discovery: Employing a label-free method to identify potential protein binders in a native cellular context.
-
Affinity-Based Target Confirmation: Utilizing a chemical probe-based approach to capture and identify interacting proteins.
-
In Vitro Target Validation: Confirming the direct interaction and functional consequence of the compound binding to the identified target(s).
-
Comparative Specificity Profiling: Assessing the target profile of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid against a relevant comparator molecule.
Below is a conceptual workflow diagram:
Caption: Workflow for photoaffinity labeling-based target identification.
IV. Phase 3: In Vitro Validation and Comparative Specificity
The final phase of our assessment involves validating the identified targets and comparing the specificity of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid to parthenolide.
In Vitro Target Validation
For each high-confidence target identified, direct interaction and functional modulation should be confirmed using in vitro assays. [6][7][8]
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics between the compound and the purified target protein.
-
Functional Assays: If the target is an enzyme, an enzyme activity assay should be performed in the presence and absence of the compound to determine if it acts as an inhibitor or activator. For non-enzymatic targets, relevant functional readouts should be assessed.
Comparative Specificity Profiling
To understand the specificity of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, we will compare its proteome-wide thermal stability profile with that of parthenolide, a known inhibitor of the NF-κB pathway, using MS-CETSA.
| Compound | Primary Target(s) | Off-Target(s) with Significant ΔTm | Specificity Score (Hypothetical) |
| 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid | Target A, Target B | Protein X, Protein Y | 0.85 |
| Parthenolide | IKBKB | Protein Z, Protein W, Protein V | 0.65 |
A higher specificity score would indicate that 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid interacts with fewer off-targets compared to parthenolide, suggesting a more precise mechanism of action.
V. Conclusion
This guide has outlined a rigorous, multi-faceted approach to comprehensively assess the biological target specificity of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. By combining the strengths of label-free and affinity-based proteomics, followed by robust in vitro validation and comparative analysis, researchers can gain a deep and reliable understanding of this natural product's mechanism of action. This knowledge is crucial for advancing its potential as a therapeutic agent and for the rational design of future drug candidates.
VI. References
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
-
PubMed. Labeled and Label-Free Target Identifications of Natural Products. [Link]
-
PubMed. Drug target identification and quantitative proteomics. [Link]
-
Karolinska Institutet. CETSA. [Link]
-
PubMed. Photoaffinity labeling in target- and binding-site identification. [Link]
-
Taylor & Francis Online. Photoaffinity Labeling in Target- and Binding-Site Identification. [Link]
-
MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
MDPI. Recent Advances in Target Characterization and Identification by Photoaffinity Probes. [Link]
-
Royal Society of Chemistry. Strategies for target identification of antimicrobial natural products. [Link]
-
Creative Biolabs. Photoaffinity Labeling (PAL). [Link]
-
Frontiers in Pharmacology. Currently Available Strategies for Target Identification of Bioactive Natural Products. [Link]
-
Creative Biolabs. Affinity Chromatography. [Link]
-
Wikipedia. Quantitative proteomics. [Link]
-
Royal Society of Chemistry. Affinity-based target identification for bioactive small molecules. [Link]
-
PubMed Central. Photoaffinity labeling in target- and binding-site identification. [Link]
-
Frontiers in Pharmacology. Currently Available Strategies for Target Identification of Bioactive Natural Products. [Link]
-
Sygnature Discovery. Target Validation. [Link]
-
Royal Society of Chemistry. Target identification of natural products and bioactive compounds using affinity-based probes. [Link]
-
Axxam. In Vitro Assays. [Link]
-
Sapient Bio. Target Identification Services. [Link]
-
Swansea University. In vitro assays and target validation. [Link]
-
BioCrick. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3. [Link]
Sources
- 1. Buy 9,13-Epidioxy-8(14)-abieten-18-oic acid [smolecule.com]
- 2. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. axxam.com [axxam.com]
- 8. In vitro assays and target validation - Swansea University [swansea.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
Executive Overview: Beyond the Data Sheet
This document provides essential, field-tested guidance for the safe handling and disposal of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The unique endoperoxide bridge in this abietane diterpenoid classifies it as a potential high-hazard compound, demanding a disposal protocol grounded in rigorous chemical principles and proactive risk mitigation.
The core principle of this guide is proactive neutralization . The inherent instability of the peroxide functional group means that improper storage or aging can lead to the formation of shock-sensitive, explosive peroxide crystals.[1][2] Our primary objective is to chemically reduce the endoperoxide moiety before it can accumulate to dangerous levels, thereby rendering the compound safe for routine chemical waste disposal. This guide moves beyond mere compliance, embedding safety and scientific rationale into a clear, decision-based workflow.
Hazard Analysis: The Endoperoxide Bridge
The principal hazard of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid is not its toxicity but its potential energy release. The molecule contains an endoperoxide, an organic peroxide integrated into its cyclic structure.[3][4] Organic peroxides are notorious for their instability and can decompose explosively when subjected to stimuli such as heat, friction, impact, or sunlight.[1]
The risk is magnified because peroxide formation can be insidious, increasing as the compound ages and is exposed to air.[1][5] A seemingly innocuous vial of powder can become a severe explosion hazard if peroxide crystals have formed.[2] Therefore, visual inspection and adherence to strict inventory management—dating containers upon receipt and opening—are the first lines of defense.[2][5][6]
Table 1: Physicochemical Properties of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₀O₄ | [3] |
| Molecular Weight | 334.45 g/mol | [7] |
| CAS Number | 116499-73-1 | [8] |
| Appearance | Powder | [8][9] |
| Storage | 2-8°C, Desiccate, Protect from Light | [8][9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9][10] |
Note: While soluble in acetone, it should never be used as a solvent in peroxide-related workups, as it can form highly explosive acetone peroxides.[11]
The Disposal Workflow: A Decision-Based Protocol
This workflow is designed to guide the user through a logical sequence of assessment, testing, and action. The primary goal is to determine if the material can be safely neutralized in the lab or if it requires specialized high-hazard disposal.
Caption: Decision workflow for the safe disposal of endoperoxide compounds.
Detailed Experimental Protocols
Adherence to these protocols is critical for ensuring safety and efficacy.
Personal Protective Equipment (PPE) & Engineering Controls
Safety is paramount. The potential for explosion, however small, necessitates robust protective measures.
Table 2: Required PPE and Safety Controls
| Condition | Minimum Required PPE & Controls |
| Routine Handling & Neutralization (<50 ppm) | - Certified Chemical Fume Hood- ANSI Z87.1 Safety Glasses with Side Shields- Face Shield- Flame-Resistant Lab Coat- Chemical-Resistant Gloves (Nitrile) |
| Unknown or Potentially High-Hazard Material | - DO NOT HANDLE. - Secure the area and work with EHS.- If handling is unavoidable by professionals, a blast shield is mandatory. |
Protocol: Peroxide Concentration Testing
Causality: We test to quantify the risk. Commercial test strips provide a semi-quantitative measure of peroxide concentration, which dictates our subsequent actions. Levels below 50 ppm are generally considered safe for in-lab neutralization, while higher concentrations suggest a greater risk of uncontrolled decomposition.[2]
Methodology:
-
In a certified chemical fume hood, transfer a small, representative sample (approx. 1-5 mg) of 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid into a clean glass vial.
-
Add 1-2 mL of peroxide-free ethyl acetate to dissolve the solid.
-
Dip a peroxide test strip (e.g., Quantofix® or EM Quant®) into the solution for 1 second.[6]
-
Allow the strip to develop according to the manufacturer's instructions.
-
Compare the resulting color to the chart provided with the strips to determine the peroxide concentration in parts per million (ppm).
-
Record the date and test results directly on the container's label.[1][2]
Protocol: Chemical Neutralization (Quenching)
Causality: This is an active chemical reduction. The endoperoxide bond is cleaved by a reducing agent, in this case, ferrous iron (Fe²⁺). The iron is oxidized to Fe³⁺, and the peroxide is reduced to a pair of much more stable alcohol groups. The acidic environment facilitates the reaction.[12][13] This transforms the hazardous peroxide into a standard organic waste.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Appropriate solvent (e.g., Ethyl Acetate, peroxide-free)
-
Large beaker (at least 10x the volume of the solution to be treated)
-
Stir plate and stir bar
Methodology:
-
Prepare the Quenching Solution: In a separate flask, carefully prepare an acidic ferrous sulfate solution. A widely cited formulation is a solution of 6g of FeSO₄·7H₂O and 0.6 mL of concentrated sulfuric acid in 11 mL of water.[12] Caution: Always add acid to water slowly.
-
Prepare the Peroxide Solution: In the large beaker, dissolve the bulk of the 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid in a minimal amount of ethyl acetate. Ensure the beaker is in a secondary container (e.g., an ice bath) to manage any potential exotherm.[11]
-
Neutralization: While stirring the dissolved compound vigorously, add the acidic ferrous sulfate solution dropwise. The reaction can be exothermic, so slow addition is critical.[11]
-
Stir: Continue stirring the mixture for at least 30 minutes after the addition is complete.
-
Confirmation: Perform a final peroxide test (Protocol 4.2) on the treated organic phase. The test must indicate an absence of peroxides (<1 ppm). If the test is positive, add more quenching solution and continue stirring until the peroxides are fully destroyed.
Protocol: High-Hazard Emergency Procedure
Causality: If visual inspection reveals potential crystalline peroxides or if peroxide test levels are high (>50-100 ppm), the material is considered extremely dangerous.[2][14] The friction from opening a cap or the shock of moving the container could initiate a detonation.[5] In this scenario, the risk is too great for laboratory personnel to manage.
Methodology:
-
DO NOT TOUCH OR MOVE THE CONTAINER. [5]
-
Immediately cease all other work in the vicinity.
-
Alert all personnel in the immediate area and evacuate.
-
Secure the laboratory to prevent unauthorized entry.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency line immediately.[5][6]
-
Provide the EHS team with all available information about the chemical, its age, and its storage conditions. EHS will coordinate with a specialized high-hazard stabilization and disposal contractor.[6]
Final Waste Management
Once the 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid has been successfully neutralized and confirmed to be peroxide-free, it is managed as a standard chemical waste.
-
Labeling: The waste container must be clearly labeled. The label should include:
-
"Hazardous Waste"
-
All chemical constituents: Neutralized 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid, ethyl acetate, ferrous sulfate, sulfuric acid, and water.
-
The statement: "Peroxides Chemically Neutralized on [Date] ".
-
-
Storage: Store the sealed container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup through your institution's chemical waste disposal program. Never pour this or any other laboratory chemical down the drain. [12]
By implementing this comprehensive, science-backed protocol, we ensure the safety of our laboratories and the integrity of our research environment, transforming a potentially hazardous task into a controlled, safe, and routine procedure.
References
-
University of Iowa, Environmental Health and Safety. Peroxide Formers Waste Disposal. [Online]. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46230361, 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid. [Online]. Available: [Link]
-
BioCrick. 9,13-Epidioxy-8(14)-abieten-18-oic acid. [Online]. Available: [Link]
-
Western Carolina University. Peroxide Forming Chemical Storage Guidelines. [Online]. Available: [Link]
-
University of Pittsburgh, Environmental Health and Safety. Safe Handling and Disposal of Peroxide Forming Chemicals. [Online]. Available: [Link]
-
Wikipedia. Organic peroxide. [Online]. Available: [Link]
-
National Institutes of Health, Division of Occupational Health and Safety. DS Fact Sheet on Managing Peroxide Formers in the Lab. [Online]. Available: [Link]
-
University of North Carolina at Chapel Hill, Environment, Health and Safety. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Online]. Available: [Link]
-
XploSafe. Prevent, Detect, And Neutralize Peroxides In Solvents & Solutions. [Online]. Available: [Link]
-
University of California, Los Angeles, Chemistry & Biochemistry. Quenching Organic Peroxides. [Online]. Available: [Link]
-
Pharmaffiliates. 9α,13α-Epidioxyabiet-8(14)-en-18-oic acid. [Online]. Available: [Link]
-
Real-Gene Labs. This compound [>98%]. [Online]. Available: [Link]
-
Pandey, A.V., Tekwani, B.L., Singh, R.L., & Chauhan, V.S. (1999). Artemisinin, an Endoperoxide Antimalarial, Disrupts the Hemoglobin Catabolism and Heme Detoxification Systems in Malarial Parasite. ResearchGate. [Online]. Available: [Link]
-
EPFL. Procedures for using peroxide (organic peracid; H2O2; etc.). [Online]. Available: [Link]
-
American Chemistry Council. Disposal of Solid Organic Peroxides. [Online]. Available: [Link]
-
ResearchGate. How can I neutralize hydrogen peroxide?. [Online]. Available: [Link]
-
González, M. A. (2015). Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis. The Royal Society of Chemistry. [Online]. Available: [Link]
-
Klonis, N., et al. (2013). Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization of the membrane potential. Journal of Antimicrobial Chemotherapy. [Online]. Available: [Link]
-
National Center for Biotechnology Information. Recent Advances in Ent-Abietane Diterpenes: Natural Sources, Biological Activities and Total Synthesis. [Online]. Available: [Link]
-
MDPI. Abietane Diterpenoids from the Hairy Roots of Salvia corrugata. [Online]. Available: [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Online]. Available: [Link]
-
Khaziev, A., et al. (2018). Extraction of aromatic abietane diterpenoids from Salvia officinalis leaves by petroleum ether: Data resolution analysis. ResearchGate. [Online]. Available: [Link]
-
National Center for Biotechnology Information. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity. [Online]. Available: [Link]
-
Atanasov, A. G., et al. (2023). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. MDPI. [Online]. Available: [Link]
-
ResearchGate. Abietane Diterpenoids from Coleus x anthanthus. [Online]. Available: [Link]
-
Ulubelen, A., et al. (2014). Synthetic derivatives of aromatic abietane diterpenoids and their biological activities. Phytochemistry Reviews. [Online]. Available: [Link]
-
Atanasov, A. G., et al. (2023). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. MDPI. [Online]. Available: [Link]
Sources
- 1. wcu.edu [wcu.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. This compound | C20H30O4 | CID 46230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. realgenelabs.com [realgenelabs.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. 9,13-Epidioxy-8(14)-abieten-18-oic acid | CAS:5309-35-3 | Manufacturer ChemFaces [chemfaces.com]
- 11. epfl.ch [epfl.ch]
- 12. depts.washington.edu [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. ors.od.nih.gov [ors.od.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
